Product packaging for 4-Bromo-2-methylbenzoic acid(Cat. No.:CAS No. 68837-59-2)

4-Bromo-2-methylbenzoic acid

Cat. No.: B1266583
CAS No.: 68837-59-2
M. Wt: 215.04 g/mol
InChI Key: RVCJOGNLYVNRDN-UHFFFAOYSA-N
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Description

4-Bromo-2-methylbenzoic acid is a useful research compound. Its molecular formula is C8H7BrO2 and its molecular weight is 215.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243710. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrO2 B1266583 4-Bromo-2-methylbenzoic acid CAS No. 68837-59-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methylbenzoic acid
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InChI

InChI=1S/C8H7BrO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11)
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InChI Key

RVCJOGNLYVNRDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
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DSSTOX Substance ID

DTXSID40218940
Record name 4-Bromo-2-methylbenzoic acid
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Molecular Weight

215.04 g/mol
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CAS No.

68837-59-2
Record name 4-Bromo-2-methylbenzoic acid
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Foundational & Exploratory

Technical Guide: Physical Properties of 4-Bromo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-2-methylbenzoic acid (CAS No: 68837-59-2). The information herein is compiled for use in research, drug development, and quality control settings, with a focus on quantitative data, experimental context, and logical workflows for compound characterization.

Core Physical and Chemical Properties

This compound is a substituted aromatic carboxylic acid. Its chemical structure consists of a benzoic acid backbone with a bromo substituent at the 4-position and a methyl group at the 2-position. This substitution pattern influences its physical and chemical characteristics, including its acidity, solubility, and melting point. It presents as a solid at room temperature, typically in the form of a white to off-white or brown crystalline powder.[1][2][3]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison. These values are compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Formula C₈H₇BrO₂[3]
Molecular Weight 215.04 g/mol [1][3]
Melting Point 179 - 185 °C[1][3][4][5][6][7]
Boiling Point 310.1 ± 30.0 °C (Predicted)[3][8]
Density 1.599 ± 0.06 g/cm³ (Predicted)[8]
Water Solubility Insoluble / Sparingly soluble[2][6][8]
pKa 3.63 ± 0.25 (Predicted)[2][3][8]
Appearance White to off-white/brown crystalline powder[2][3][5]

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)AssignmentSource(s)
7.80Doublet (d)8.4Aromatic H (H-6)[3][9]
7.48Singlet (s)N/AAromatic H (H-3)[3][9]
7.42Doublet (d)8.4Aromatic H (H-5)[3][9]
2.56Singlet (s)N/AMethyl H (CH₃)[3][9]
Solvent: CD₃OD, Frequency: 300 MHz[3][9]
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic peaks would include those for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the aromatic ring and methyl group, and C-Br stretch. ATR-IR and FTIR spectra for this compound are available in public databases.[10][11]

Experimental Protocols

The following sections describe generalized experimental methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a key indicator of purity and is typically reported as a range.

Methodology: Capillary Method

  • A small, finely powdered sample of the organic compound is packed into a thin-walled capillary tube, sealed at one end.[12]

  • The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp apparatus or Thiele tube) along with a calibrated thermometer.[2][10]

  • The apparatus is heated slowly and uniformly, typically at a rate of 1-2 °C per minute near the expected melting point.[10]

  • The temperature at which the first drop of liquid appears is recorded as the initial melting point.

  • The temperature at which the entire solid sample has turned into a clear liquid is recorded as the final melting point.[10]

  • A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.[10]

Boiling Point Determination

As this compound is a solid at room temperature with a high predicted boiling point, this determination is less common than melting point analysis.

Methodology: Distillation or Capillary Method For high-boiling point solids, the boiling point is often determined under reduced pressure to prevent decomposition. For liquids, a simple distillation is common.[9] A micro-scale method can also be used:

  • A few drops of the liquid (or melted solid) are placed in a small fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

  • The setup is heated in an oil bath or on a heating block.[13]

  • The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the capillary. This temperature corresponds to the boiling point at the given atmospheric pressure.[13][14]

Solubility Determination

Solubility is assessed qualitatively and quantitatively to understand the compound's behavior in different solvents.

Methodology: Shake-Flask Method (Qualitative/Semi-Quantitative)

  • A small, measured amount of the solute (e.g., 10 mg) is added to a test tube or vial containing a measured volume of the solvent (e.g., 1 mL of water).

  • The mixture is vigorously agitated (shaken) for a set period.[4]

  • Visual observation determines if the solid has dissolved. If it dissolves, more solute can be added until saturation is reached.

  • For acid-base properties, if the compound is water-soluble, the pH of the solution is tested with litmus (B1172312) or a pH meter.[4][15]

  • If insoluble in water, subsequent tests are performed with dilute aqueous solutions of acid (e.g., 5% HCl) and base (e.g., 5% NaOH, 5% NaHCO₃) to check for the presence of basic or acidic functional groups that can form soluble salts.[4][16]

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Methodology: Potentiometric Titration

  • A precisely weighed sample of the carboxylic acid is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like ethanol (B145695) if water solubility is low.

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

¹H NMR Spectroscopy

Methodology: Sample Preparation and Analysis

  • Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD as cited) in an NMR tube.

  • A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), may be added.

  • The sample is placed in the NMR spectrometer.

  • The spectrum is acquired, processed (Fourier transform, phasing, baseline correction), and integrated.

  • Chemical shifts are reported in parts per million (ppm) relative to the reference standard. Protons on or adjacent to the aromatic ring will appear in characteristic regions (typically 6.5-8.0 ppm for aryl protons and 2.0-3.0 ppm for benzylic protons).[17]

FTIR Spectroscopy

Methodology: KBr Pellet or ATR

  • KBr Pellet Method:

    • Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[3]

    • The mixture is pressed into a thin, transparent pellet using a hydraulic press.[3]

    • The pellet is placed in the sample holder of the FTIR instrument for analysis.[3] A background spectrum of a blank KBr pellet is typically run first.[18]

  • Attenuated Total Reflectance (ATR) Method:

    • The solid sample is placed directly onto the ATR crystal (e.g., diamond or ZnSe).[3][18]

    • Pressure is applied to ensure good contact between the sample and the crystal.[3]

    • The IR spectrum is then collected directly with minimal sample preparation.[18][19]

Compound Characterization Workflow

The following diagram illustrates a logical workflow for the physical and spectral characterization of a synthesized sample of this compound.

G cluster_0 Synthesis & Purification Synthesis Synthesis of This compound Purification Recrystallization/ Chromatography Synthesis->Purification TLC TLC Analysis (Purity Check) Purification->TLC MP Melting Point Determination TLC->MP Solubility Solubility Tests (Water, Acid, Base) MP->Solubility FTIR FTIR Spectroscopy (Functional Groups) Solubility->FTIR H_NMR ¹H NMR Spectroscopy (Proton Environment) FTIR->H_NMR C_NMR ¹³C NMR Spectroscopy (Carbon Skeleton) H_NMR->C_NMR MS Mass Spectrometry (Molecular Weight) C_NMR->MS pKa pKa Determination (Acidity) MS->pKa Final_Purity Final Purity Assessment (e.g., HPLC) pKa->Final_Purity Final_Report Final_Report Final_Purity->Final_Report

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 4-Bromo-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methylbenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its utility is prominent in the development of pharmaceuticals and agrochemicals, where it functions as a key intermediate.[1] A thorough understanding of its chemical structure and bonding is paramount for predicting its reactivity, designing novel synthetic routes, and developing new molecules with desired biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic characterization, and a detailed analysis of the chemical bonding in this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder under ambient conditions.[2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 68837-59-2[1][4]
Molecular Formula C₈H₇BrO₂[1][4]
Molecular Weight 215.04 g/mol [3][4]
Appearance White to off-white crystalline powder[2]
Melting Point 180-184 °C[5]
Boiling Point 310.1 ± 30.0 °C (Predicted)[6]
Solubility Insoluble in water[2][6]
pKa 3.63 ± 0.25 (Predicted)[6]
SMILES String Cc1cc(Br)ccc1C(O)=O[5]
InChI Key RVCJOGNLYVNRDN-UHFFFAOYSA-N[5]

Chemical Structure and Bonding

The chemical structure of this compound consists of a benzene (B151609) ring substituted with a bromine atom at the C4 position, a methyl group at the C2 position, and a carboxylic acid group at the C1 position.

Figure 1: Chemical structure of this compound.

A detailed analysis of the bonding within the molecule requires crystallographic data. As of the latest literature search, a definitive crystal structure for this compound has not been reported in publicly accessible databases. However, analysis of related structures and computational modeling can provide valuable insights into the expected bond lengths and angles.

The bonding is characterized by sp² hybridization of the carbon atoms in the benzene ring, leading to a planar aromatic system. The carboxylic acid group features a carbon atom with sp² hybridization double bonded to one oxygen and single bonded to another. The methyl group consists of an sp³ hybridized carbon. The carbon-bromine bond is a polar covalent bond. The electronic properties of the substituents significantly influence the reactivity of the molecule. The electron-withdrawing nature of the bromine atom and the carboxylic acid group deactivates the aromatic ring towards electrophilic substitution, while the electron-donating methyl group has an activating effect.

Experimental Protocols and Spectroscopic Data

The characterization of this compound relies on various spectroscopic techniques. Below are detailed, representative protocols for the key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy is used to determine the number and environment of hydrogen atoms in the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Pulse width: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-2 seconds

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) to obtain a good signal-to-noise ratio.

  • Instrumentation: Utilize a 75 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse program: Proton-decoupled

    • Number of scans: 1024 or more, depending on concentration

    • Relaxation delay: 2-5 seconds

  • Data Processing: Process the data similarly to ¹H NMR.

Table 2: Representative ¹H and ¹³C NMR Data

¹H NMR (300 MHz, CD₃OD) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic H7.80d8.41H
Aromatic H7.48s-1H
Aromatic H7.42d8.41H
Methyl H2.56s-3H
¹³C NMR (Predicted) Chemical Shift (δ, ppm)
Carboxylic Carbon~170
Aromatic Carbons125-140
Methyl Carbon~20

Note: ¹³C NMR data is predicted based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

FT-IR Spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27.[7]

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups.

Table 3: Key IR Absorption Bands

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
O-H (Carboxylic acid)Stretching3300-2500 (broad)
C-H (Aromatic)Stretching3100-3000
C-H (Methyl)Stretching2980-2850
C=O (Carboxylic acid)Stretching1710-1680
C=C (Aromatic)Stretching1600-1450
C-O (Carboxylic acid)Stretching1320-1210
C-BrStretching680-515
Mass Spectrometry (MS)

Mass Spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Determine the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): A pair of peaks at m/z 214 and 216 in an approximate 1:1 ratio, characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Key Fragments: Loss of the carboxylic acid group (-COOH, 45 Da), loss of the bromine atom (-Br, 79/81 Da), and other fragments resulting from the cleavage of the aromatic ring and methyl group.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Characterization_Workflow start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms elemental Elemental Analysis purification->elemental mp Melting Point purification->mp solubility Solubility purification->solubility

Figure 2: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, bonding, and characterization of this compound. The presented data and experimental protocols offer a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. A comprehensive understanding of these fundamental properties is essential for the effective utilization of this important chemical intermediate in the creation of novel and functional molecules.

References

An In-depth Technical Guide to 4-Bromo-2-methylbenzoic Acid (CAS: 68837-59-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of 4-bromo-2-methylbenzoic acid. Emphasis is placed on its role as a versatile intermediate in the development of novel therapeutic agents, particularly those with antibacterial activity. This document includes detailed experimental protocols and visual representations of synthetic and biological pathways to support research and development efforts.

Core Properties and Specifications

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom and a methyl group on the benzene (B151609) ring, provides a unique scaffold for the synthesis of more complex molecules.

Physicochemical Data
PropertyValueReference
CAS Number 68837-59-2[1]
Molecular Formula C₈H₇BrO₂[1]
Molecular Weight 215.04 g/mol [1]
Appearance White to off-white or brown crystalline powder[2]
Melting Point 180-184 °C
Boiling Point 310.1 ± 30.0 °C (Predicted)
Solubility Insoluble in water.[2]
pKa 3.63 ± 0.25 (Predicted)
Spectral Data
TechniqueData Highlights
¹H NMR Spectral data available.
¹³C NMR Spectral data available.
IR Spectroscopy Characteristic peaks for C=O and aromatic C-H bonds.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.

Synthesis and Purification

This compound is typically synthesized through the electrophilic bromination of 2-methylbenzoic acid. The following protocol is a representative procedure for the synthesis of a constitutional isomer, 5-bromo-2-methylbenzoic acid, which illustrates the general methodology.

Experimental Protocol: Synthesis of 5-Bromo-2-methylbenzoic Acid

This protocol is adapted from a known synthesis of a constitutional isomer and serves as a representative example of the bromination of 2-methylbenzoic acid.[2]

Materials:

  • 2-methylbenzoic acid

  • Concentrated sulfuric acid

  • Bromine or 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione (DBDMH)

  • Ice water

  • Ethanol (B145695)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, dissolve 2-methylbenzoic acid (1.0 equivalent) in concentrated sulfuric acid at room temperature.[2]

  • Slowly add 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione (DBDMH) to the mixture and stir at room temperature for 5 hours.[2]

  • Upon completion of the reaction, carefully pour the reaction mixture into ice-cold water to precipitate the solid product.[2]

  • Filter the precipitate and dry it under a vacuum to obtain the crude bromo-compound.[2]

Experimental Protocol: Purification by Recrystallization

Procedure:

  • Dissolve the crude bromo-compound in hot ethanol (e.g., at 70 °C).[2]

  • Allow the solution to cool to room temperature, then further cool to below 10 °C and stir for several hours.[2]

  • Filter the precipitated crystals and air-dry them overnight at 60 °C to yield the purified product.[2]

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification start 2-Methylbenzoic Acid + Conc. H2SO4 add_bromine Add DBDMH start->add_bromine react Stir at RT for 5h add_bromine->react precipitate Pour into ice water react->precipitate filter_dry Filter and dry crude product precipitate->filter_dry dissolve Dissolve crude product in hot ethanol filter_dry->dissolve Crude Product cool Cool to <10°C dissolve->cool filter_purified Filter purified crystals cool->filter_purified dry_final Air-dry final product filter_purified->dry_final end end dry_final->end Purified Product

A flowchart illustrating the synthesis and purification of a bromo-2-methylbenzoic acid.

Key Reactions and Applications

This compound serves as a crucial building block in organic synthesis, primarily in the construction of biaryl compounds and other complex molecules through reactions like Suzuki-Miyaura couplings and Friedel-Crafts acylations.[3]

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. This compound can be coupled with various boronic acids or their esters to generate a wide range of substituted biphenyl (B1667301) derivatives.[3] These products are often precursors to pharmacologically active compounds.

Friedel-Crafts Acylation

The carboxylic acid group of this compound can be converted to an acyl chloride, which can then be used in Friedel-Crafts acylation reactions to introduce the 4-bromo-2-methylbenzoyl group onto another aromatic ring.[3]

Esterification

The carboxylic acid moiety is often protected as an ester (e.g., methyl ester) prior to subsequent reactions to prevent interference from the acidic proton and improve solubility.[4]

Logical Relationship of Key Reactions

G cluster_reactions Key Synthetic Transformations cluster_products Product Scaffolds start This compound esterification Esterification start->esterification suzuki Suzuki-Miyaura Coupling start->suzuki Direct Coupling friedel_crafts Friedel-Crafts Acylation start->friedel_crafts ester Ester Derivative esterification->ester biphenyl Biphenyl Derivatives suzuki->biphenyl ketone Aromatic Ketones friedel_crafts->ketone ester->suzuki Protected Intermediate

Key synthetic transformations of this compound.

Biological Significance and Applications in Drug Discovery

While this compound itself is primarily a synthetic intermediate, its derivatives have garnered significant interest in drug discovery, particularly for their antibacterial properties.

Antibacterial Activity of Derivatives

Numerous studies have demonstrated that derivatives of benzoic acid, including those with bromo-substitutions, exhibit antibacterial activity. The mechanism of action for some of these derivatives has been linked to the inhibition of essential bacterial processes.

Mechanism of Action: Inhibition of Fatty Acid Synthesis

A notable mechanism of antibacterial action for certain pyrazole (B372694) derivatives of benzoic acid is the inhibition of the fatty acid biosynthesis (FAB) pathway in bacteria.[5] This pathway is crucial for the construction of bacterial cell membranes and is a validated target for novel antibiotics.

The FAB pathway involves a series of enzymatic steps that lead to the formation of fatty acids. Small molecule inhibitors can target key enzymes in this pathway, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FASN), thereby disrupting membrane integrity and leading to bacterial cell death.[6][7]

Signaling Pathway: Bacterial Fatty Acid Biosynthesis Inhibition

G cluster_pathway Bacterial Fatty Acid Biosynthesis (FAB) Pathway acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC fasn_complex Fatty Acid Synthase (FASN) Complex malonyl_coa->fasn_complex fatty_acids Fatty Acids fasn_complex->fatty_acids membrane Bacterial Cell Membrane fatty_acids->membrane disruption Cell Death membrane->disruption Disruption of Integrity inhibitor Benzoic Acid Derivative (e.g., pyrazole derivative) inhibitor->inhibition_point Inhibits inhibition_point->fasn_complex

Inhibition of the bacterial fatty acid biosynthesis pathway by benzoic acid derivatives.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant applications in the development of new pharmaceuticals. Its utility in constructing complex molecular architectures, particularly through Suzuki-Miyaura coupling, makes it a key intermediate for accessing novel compounds with potential therapeutic activities. The antibacterial properties of its derivatives, notably through the inhibition of the fatty acid biosynthesis pathway, highlight its importance in the ongoing search for new antimicrobial agents. This guide provides a foundational understanding of the properties, synthesis, and applications of this compound to aid researchers in their scientific endeavors.

References

An In-depth Technical Guide on the Solubility of 4-Bromo-2-methylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-2-methylbenzoic acid in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide also includes solubility data for structurally similar molecules, namely its isomer 3-Bromo-2-methylbenzoic acid, and the related compounds o-toluic acid and 4-bromobenzoic acid, to provide a valuable comparative context for researchers.

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a building block in the synthesis of various organic molecules, including pharmaceuticals and other biologically active compounds. Its solubility in different organic solvents is a critical parameter for its use in synthesis, purification, and formulation development. Understanding the solubility profile allows for the selection of appropriate solvent systems for reactions, crystallization, and the preparation of stock solutions for screening and analysis.

Qualitative Solubility of this compound

Direct quantitative solubility data for this compound is scarce in publicly available literature. However, qualitative descriptions and information from synthesis procedures provide some insights into its solubility. The compound is generally described as a white to off-white crystalline powder and is known to be insoluble in water.[1][2][3] Synthesis protocols indicate that it is soluble in ethyl acetate, as it is used as an extraction solvent.[2][3] Furthermore, a patent for a derivative of this compound describes its dissolution in methanol (B129727) during an esterification reaction, suggesting its solubility in this solvent as well.[4]

For practical laboratory use, MedChemExpress reports a solubility of 100 mg/mL (465.02 mM) in dimethyl sulfoxide (B87167) (DMSO) with the aid of ultrasonication, noting that the hygroscopic nature of DMSO can significantly impact solubility.

Table 1: Qualitative Solubility of this compound and Related Compounds

CompoundSolventSolubility Description
This compound WaterInsoluble[1][2][3]
Ethyl AcetateSoluble (used for extraction)[2][3]
MethanolSoluble (used in synthesis)[4]
DMSO100 mg/mL (with ultrasonication)
4-Bromobenzoic acid EthanolSoluble (5%)
EtherSoluble[5][6][7]
AcetoneSoluble[5][8]
Hot WaterSlightly soluble to soluble[5][7][8]
o-Toluic acid WaterLimited solubility/Slightly soluble in cold water[9][10][11]
EthanolSoluble[9][10][11][12]
EtherSoluble[9][10][12]
AcetoneSoluble[9]
ChloroformSoluble[11]

Quantitative Solubility of Structurally Similar Compounds

To provide a more quantitative understanding, this section presents solubility data for the isomeric 3-Bromo-2-methylbenzoic acid and the related compound o-toluic acid (2-methylbenzoic acid). This data, presented as mole fraction solubility at various temperatures, can serve as a useful proxy for estimating the behavior of this compound in similar solvent systems.

A study by researchers determined the solubility of 3-Bromo-2-methylbenzoic acid in eight pure solvents and three binary solvent mixtures at temperatures ranging from 278.15 K to 328.15 K using a gravimetric method.[13]

Table 2: Mole Fraction Solubility (x) of 3-Bromo-2-methylbenzoic Acid in Various Solvents at Different Temperatures (K) [13]

Temperature (K)MethanolEthanolEthyl AcetateAcetonitrileTetrahydrofuranN,N-DimethylformamideCyclohexaneWater
278.150.08930.08120.16810.05670.28120.38910.000180.00009
283.150.10450.09430.19120.06780.31230.42130.000230.00011
288.150.12180.10910.21630.08010.34510.45420.000290.00014
293.150.14150.12580.24340.09380.38020.48830.000360.00018
298.150.16380.14460.27280.10910.41710.52310.000450.00022
303.150.18890.16570.30460.12620.45620.55820.000560.00027
308.150.21710.18930.33890.14530.49730.59310.000690.00033
313.150.24860.21560.37590.16660.54010.62730.000850.00041
318.150.28370.24480.41580.19030.58420.66020.001040.00050
323.150.32270.27710.45870.21660.62910.69130.001270.00061
328.150.36590.31280.50480.24580.67420.72010.001550.00074

Similarly, the solubility of o-toluic acid has been quantitatively determined in several organic solvents.[14]

Table 3: Mole Fraction Solubility (x) of o-Toluic Acid in Various Solvents at Different Temperatures (K) [14]

Temperature (K)Propionic AcidN-MethylformamideDMFDMACDMSONMPAcetonitrile
286.350.11890.21320.38910.18730.51820.43210.2567
289.050.13010.23110.41020.20120.54310.45730.2734
291.750.14210.25030.43210.21590.56890.48310.2911
294.450.15500.27090.45490.23150.59520.51020.3098
297.150.16880.29280.47820.24810.62210.53810.3295
299.850.18370.31620.50230.26560.64930.56710.3503
302.550.19960.34110.52710.28420.67690.59720.3721
305.250.21670.36750.55230.30380.70480.62810.3951
307.950.23500.39550.57810.32450.73290.66020.4192
310.650.25450.42510.60420.34630.76120.69310.4445
313.350.27530.45630.63030.36920.78950.72630.4710
316.050.29750.48920.65630.39320.81780.75940.4987
318.750.32100.52380.68220.41840.84610.79230.5277
321.450.34590.56030.70790.44480.87420.82510.5580
324.150.37240.59860.73340.47240.90210.85730.5897
326.850.40040.63890.75850.50120.93000.88920.6228
329.550.43010.68120.78320.5313-0.92030.6573
332.250.46150.72550.80750.5627-0.95110.6933
334.950.49470.77180.83120.5954--0.7308
337.650.52980.82010.85450.6295--0.7699

Experimental Protocols for Solubility Determination

The following sections describe general experimental methodologies that can be employed to determine the solubility of this compound.

The gravimetric method is a reliable technique for determining the solubility of a solid in a liquid.

Apparatus:

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic water bath

  • Analytical balance (±0.0001 g)

  • Filtration unit (e.g., syringe with a filter)

  • Drying oven

Procedure:

  • An excess amount of this compound is added to a known mass of the selected organic solvent in the jacketed glass vessel.

  • The vessel is sealed to prevent solvent evaporation.

  • The mixture is continuously stirred at a constant temperature, maintained by the thermostatic water bath, for a sufficient time to reach equilibrium (typically several hours).

  • After reaching equilibrium, the stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle.

  • A sample of the supernatant saturated solution is withdrawn using a pre-weighed syringe fitted with a filter to remove any solid particles.

  • The mass of the collected saturated solution is determined.

  • The solvent is evaporated from the sample in a drying oven at a suitable temperature until a constant weight of the dissolved solid is achieved.

  • The mass of the dissolved solid is measured.

  • The mole fraction solubility (x) is calculated using the following equation:

    x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

    where:

    • m₁ is the mass of the solute

    • M₁ is the molar mass of the solute

    • m₂ is the mass of the solvent

    • M₂ is the molar mass of the solvent

This is another common and straightforward method for solubility determination.

Apparatus:

  • Constant-temperature shaker bath

  • Vials with screw caps

  • Analytical balance

  • Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • An excess of this compound is added to a known volume of the solvent in a sealed vial.

  • The vial is placed in a constant-temperature shaker bath and agitated for an extended period to ensure equilibrium is reached.

  • Once equilibrium is established, the solution is allowed to settle.

  • A clear aliquot of the supernatant is carefully removed.

  • The aliquot is diluted with a suitable solvent.

  • The concentration of this compound in the diluted solution is determined using a pre-calibrated analytical method such as HPLC or UV-Vis spectroscopy.

  • The solubility is then calculated based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the gravimetric determination of solubility.

Solubility_Workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Measurement cluster_calculation Data Analysis prep1 Weigh excess solute (this compound) prep2 Add to a known mass of solvent in a jacketed vessel prep1->prep2 equil1 Seal vessel and place in thermostatic water bath prep2->equil1 equil2 Stir at constant temperature until equilibrium is reached equil1->equil2 equil3 Stop stirring and allow solid to settle equil2->equil3 samp1 Withdraw a known mass of saturated supernatant using a filtered syringe equil3->samp1 samp2 Evaporate the solvent in a drying oven samp1->samp2 samp3 Weigh the remaining solute samp2->samp3 calc1 Calculate mole fraction solubility samp3->calc1

Caption: General workflow for gravimetric solubility determination.

Conclusion

References

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Bromo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2-methylbenzoic acid. The information enclosed is intended to support research, analytical, and drug development activities where the characterization of this molecule is crucial.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of this compound. These predictions are based on established principles of NMR spectroscopy and analysis of substituent effects on the benzene (B151609) ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are in Hertz (Hz).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-6~ 7.8 - 8.0Doublet (d)1HJ ≈ 8.0 Hz (ortho)
H-5~ 7.5 - 7.6Doublet of Doublets (dd)1HJ ≈ 8.0 Hz (ortho), J ≈ 2.0 Hz (meta)
H-3~ 7.4 - 7.5Doublet (d)1HJ ≈ 2.0 Hz (meta)
-CH₃~ 2.4 - 2.6Singlet (s)3HN/A
-COOH~ 10.0 - 13.0Broad Singlet (br s)1HN/A

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for the acquisition of a ¹H NMR spectrum of this compound is detailed below. This methodology is widely applicable to similar aromatic carboxylic acids.

2.1. Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize the compound and to observe the acidic proton, which may exchange with residual water in other solvents.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Homogenization: Gently agitate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

2.2. NMR Instrument Parameters:

  • Spectrometer: A high-resolution NMR spectrometer with a proton operating frequency of 300 MHz or higher is recommended for optimal signal dispersion.

  • Probe: A standard 5 mm broadband probe is suitable.

  • Temperature: The experiment is typically performed at a constant temperature, usually around 298 K (25 °C).

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is used.

    • Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.

    • Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good resolution.

    • Spectral Width (sw): A spectral width of approximately 16 ppm is appropriate to cover the expected chemical shift range.

2.3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal.

Structural and Spectral Relationships

The following diagram illustrates the structure of this compound and the logical relationships between the different proton environments and their expected signals in the ¹H NMR spectrum.

An In-depth Technical Guide to the FT-IR Analysis of 4-Bromo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Bromo-2-methylbenzoic acid. It details the characteristic vibrational frequencies of its functional groups, a standard experimental protocol for analysis, and logical workflows for spectral interpretation.

Introduction to FT-IR Spectroscopy of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending, result in the absorption of radiation at characteristic wavenumbers. The resulting FT-IR spectrum serves as a molecular "fingerprint," providing valuable information about the chemical structure.

For this compound (C₈H₇BrO₂), FT-IR analysis is crucial for confirming the presence of key functional groups: the carboxylic acid (-COOH), the aromatic ring, the methyl group (-CH₃), and the carbon-bromine bond (C-Br). The positions of the substituents on the benzene (B151609) ring influence the vibrational frequencies, making the spectrum unique to this specific isomer.

Data Presentation: Characteristic FT-IR Absorption Bands

The FT-IR spectrum of this compound is characterized by several key absorption bands. The quantitative data, compiled from spectral databases and literature on substituted benzoic acids, are summarized in the table below. Due to intermolecular hydrogen bonding in the solid state, the carboxylic acid O-H and C=O stretching bands are often broadened and shifted compared to the monomeric state.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3300–2500Broad, StrongO-H stretchCarboxylic Acid (Hydrogen-bonded)
~3080–3030MediumC-H stretchAromatic C-H
~2980–2920Medium-WeakC-H stretch (asymmetric)Methyl (-CH₃) group
~2870–2850Medium-WeakC-H stretch (symmetric)Methyl (-CH₃) group
~1700–1680StrongC=O stretchCarboxylic Acid (Aryl, Dimeric)
~1610, ~1570, ~1480Medium-StrongC=C ring stretchAromatic Ring
~1440MediumC-H bend (asymmetric)Methyl (-CH₃) group
~1380WeakC-H bend (symmetric)Methyl (-CH₃) group
~1320–1210StrongC-O stretch (coupled)Carboxylic Acid
~960–900Broad, MediumO-H out-of-plane bendCarboxylic Acid (Dimer)
~850-800StrongC-H out-of-plane bendAromatic Ring (Substitution pattern)
~600-500Medium-StrongC-Br stretchCarbon-Bromine Bond

Experimental Protocols

The FT-IR spectrum of solid this compound can be reliably obtained using the Potassium Bromide (KBr) pellet method or Attenuated Total Reflectance (ATR).

This classic method involves dispersing the solid sample in a matrix of dry, IR-transparent KBr powder and pressing it into a thin, transparent pellet.

Apparatus and Materials:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet die

  • This compound (analytical grade)

  • Potassium Bromide (KBr), spectroscopy grade, dried

  • Spatula and weighing paper

  • Infrared lamp (for drying)

Procedure:

  • Drying: Dry the KBr powder in an oven at ~110°C for 2-3 hours to remove any absorbed moisture, which shows characteristic broad absorption bands around 3400 cm⁻¹ and 1640 cm⁻¹.

  • Sample Preparation: Weigh approximately 1-2 mg of this compound.

  • Grinding and Mixing: In an agate mortar, add the weighed sample to approximately 100-200 mg of the dried KBr.[1] Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[2][3] This minimizes light scattering (the Christiansen effect) and produces a high-quality spectrum.[4]

  • Pellet Formation: Transfer a portion of the mixture into the pellet die. Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes.[3] This will form a translucent or transparent pellet.

  • Background Spectrum: Place an empty sample holder or a pellet made of pure KBr in the FT-IR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any impurities in the KBr.

  • Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Spectrum Acquisition: Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹. A common setting is to co-add 16 or 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

  • Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

ATR is a modern, rapid alternative that requires minimal sample preparation.

Procedure:

  • Background Scan: Ensure the ATR crystal (commonly diamond) is clean.[1][5] Record a background spectrum with the clean, empty crystal.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal, ensuring good contact.[1][5]

  • Spectrum Acquisition: Acquire the FT-IR spectrum over the desired range.

  • Cleaning: After analysis, retract the pressure clamp, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mandatory Visualizations

The following diagrams illustrate the key processes and relationships in the FT-IR analysis of this compound.

experimental_workflow start Start prep_sample Sample Preparation (Weigh 1-2 mg of sample) start->prep_sample prep_kbr KBr Preparation (Weigh 100-200 mg of dry KBr) start->prep_kbr mix Grind and Mix (Homogenize in Agate Mortar) prep_sample->mix prep_kbr->mix press Press Pellet (Apply 8-10 tons pressure) mix->press acquire Acquire Sample Spectrum (4000-400 cm⁻¹) press->acquire background Acquire Background Spectrum (Pure KBr Pellet) background->acquire Reference process Process Data (Ratio Sample/Background) acquire->process analyze Analyze Spectrum (Identify Functional Groups) process->analyze end End analyze->end

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

functional_group_correlation cluster_peaks Characteristic FT-IR Absorption Bands (cm⁻¹) mol This compound -COOH Aromatic Ring -CH₃ C-Br COOH_peaks O-H Stretch (~3300-2500) C=O Stretch (~1700-1680) C-O Stretch (~1320-1210) O-H Bend (~960-900) mol:f0->COOH_peaks Aromatic_peaks Aromatic C-H Stretch (~3080-3030) C=C Ring Stretch (~1610, 1570) C-H Bend (~850-800) mol:f1->Aromatic_peaks CH3_peaks C-H Stretch (~2980, 2870) C-H Bend (~1440, 1380) mol:f2->CH3_peaks CBr_peak C-Br Stretch (~600-500) mol:f3->CBr_peak

Caption: Correlation of functional groups in this compound to their FT-IR peaks.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 4-Bromo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the anticipated mass spectrometry fragmentation pattern of 4-Bromo-2-methylbenzoic acid. While a publicly available mass spectrum for this specific compound is not readily accessible, this document elucidates the expected fragmentation pathways based on established principles of mass spectrometry and data from structurally related molecules. This guide provides a robust theoretical framework for researchers working with this and similar compounds.

Predicted Mass Spectrometry Data

A comprehensive search of public scientific databases did not yield a specific experimental mass spectrum for this compound. Therefore, the following table of predicted major fragment ions is based on the known fragmentation patterns of benzoic acids, brominated aromatic compounds, and the influence of the methyl substituent. The presence of bromine, with its two abundant isotopes (79Br and 81Br), is expected to produce characteristic isotopic patterns for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.

Predicted m/zProposed Fragment IonPredicted Relative AbundanceNotes on Fragmentation
214/216[M]+•, [C8H7BrO2]+•ModerateThe molecular ion peak, exhibiting the characteristic M/M+2 isotopic pattern for a monobrominated compound.
199/201[M - CH3]+LowLoss of the methyl radical from the molecular ion.
197/199[M - OH]+HighAlpha-cleavage with loss of the hydroxyl radical from the carboxylic acid group, forming a stable acylium ion. This is a common fragmentation for carboxylic acids.
169/171[M - COOH]+ModerateLoss of the entire carboxylic acid group as a radical.
135[M - Br]+Moderate to HighCleavage of the carbon-bromine bond, resulting in the loss of the bromine radical.
119[C8H7O]+ModerateLoss of a bromine radical and subsequent rearrangement.
91[C7H7]+ModerateFormation of the tropylium (B1234903) ion, a common fragment in compounds containing a benzyl (B1604629) moiety.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways initiated by the removal of an electron to form the molecular ion. The primary fragmentation events are anticipated to be the loss of the hydroxyl radical and the bromine atom due to the stability of the resulting fragment ions.

Fragmentation_Pathway M [C8H7BrO2]+• m/z 214/216 (Molecular Ion) F1 [C8H6BrO]+ m/z 197/199 M->F1 - •OH F3 [C8H7O2]+ m/z 135 M->F3 - •Br F2 [C7H4Br]+ m/z 155/157 F1->F2 - CO F4 [C7H7]+ m/z 91 F3->F4 - CO2

Predicted primary fragmentation pathway of this compound.

Experimental Protocols

While a specific protocol for this compound is not available, a general methodology for the analysis of aromatic carboxylic acids by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol would be a suitable starting point for developing a validated method for this specific analyte.

1. Sample Preparation (Derivatization)

To increase the volatility of the carboxylic acid for GC analysis, derivatization is typically required. A common method is esterification to form the methyl ester.

  • Reagents: Methanol (anhydrous), Sulfuric acid (concentrated) or Thionyl chloride.

  • Procedure:

    • Dissolve approximately 1-5 mg of this compound in 1-2 mL of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) or a slight excess of thionyl chloride.

    • Heat the mixture at reflux for 1-2 hours.

    • After cooling to room temperature, neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the methyl ester derivative with an organic solvent such as diethyl ether or dichloromethane.

    • Dry the organic extract over anhydrous sodium sulfate.

    • The solvent can be carefully evaporated to concentrate the sample, which is then reconstituted in a suitable solvent for GC-MS injection.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

The following diagram illustrates a general workflow for this type of analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start This compound Sample Deriv Derivatization (Esterification) Start->Deriv Extract Solvent Extraction Deriv->Extract Concentrate Concentration & Reconstitution Extract->Concentrate Inject Injection into GC Concentrate->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analysis & Detection Ionize->Detect Process Data Acquisition & Processing Detect->Process Identify Compound Identification & Fragmentation Analysis Process->Identify

General experimental workflow for GC-MS analysis of this compound.

An In-depth Technical Guide on the Crystal Structure and Polymorphism of 4-Bromo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive search of publicly available crystallographic databases and scientific literature did not yield specific experimental data on the crystal structure or polymorphic forms of 4-Bromo-2-methylbenzoic acid. This guide, therefore, provides predictive insights based on the analysis of closely related structural analogues, namely 4-bromobenzoic acid and 2-methylbenzoic acid. The experimental protocols described are generalized standard procedures in the field of solid-state characterization.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications as a building block in the synthesis of pharmaceuticals and other fine chemicals. The solid-state properties of active pharmaceutical ingredients (APIs) and key intermediates, such as crystal structure and polymorphism, are of paramount importance in drug development. These properties can significantly influence crucial parameters including solubility, dissolution rate, bioavailability, stability, and manufacturability. This technical guide provides a detailed overview of the predicted crystal structure and potential for polymorphism of this compound, based on the known crystal structures of its analogues. Furthermore, it outlines the standard experimental methodologies for the comprehensive solid-state characterization of such compounds.

Predicted Crystal Structure of this compound

In the absence of direct experimental data for this compound, we can infer its likely crystal packing and hydrogen bonding motifs by examining the crystal structures of 4-bromobenzoic acid and 2-methylbenzoic acid. A common structural feature of carboxylic acids in the solid state is the formation of hydrogen-bonded dimers.

Based on the structures of its analogues, it is highly probable that this compound will also crystallize with the characteristic centrosymmetric dimer motif, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups.

Below is a comparative summary of the crystallographic data for the two analogue compounds.

Table 1: Crystallographic Data for Analogues of this compound

Parameter4-Bromobenzoic Acid (CCDC: 211326)2-Methylbenzoic Acid (CCDC: 661885)
Formula C₇H₅BrO₂C₈H₈O₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 14.8913.84
b (Å) 12.585.16
c (Å) 3.9810.01
α (°) 9090
β (°) 96.699.8
γ (°) 9090
Volume (ų) 741.3704.2
Z 44

Table 2: Physical Properties of this compound and Its Analogues

PropertyThis compound4-Bromobenzoic Acid2-Methylbenzoic Acid
Molecular Formula C₈H₇BrO₂C₇H₅BrO₂C₈H₈O₂
Molecular Weight ( g/mol ) 215.04201.02136.15
Melting Point (°C) 180-184251-254104-107
Solubility in water InsolubleSparingly solubleSlightly soluble

Potential for Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical and chemical properties. While there is no direct evidence of polymorphism for this compound, the phenomenon is common among substituted benzoic acids. The presence of both a bromine atom and a methyl group on the benzene (B151609) ring could lead to different packing arrangements and intermolecular interactions, giving rise to multiple polymorphic forms.

Factors that could induce polymorphism in this compound include:

  • Crystallization solvent: The polarity and hydrogen bonding capability of the solvent can influence the formation of different polymorphs.

  • Temperature of crystallization: Different polymorphs can be thermodynamically stable at different temperatures.

  • Rate of cooling/evaporation: Kinetic control during crystallization can lead to the formation of metastable polymorphs.

A thorough polymorph screen is essential to identify and characterize all accessible solid forms of this compound.

Experimental Protocols

Polymorph Screening

Objective: To identify all accessible crystalline forms of this compound.

Methodology:

  • Solvent Selection: A diverse range of solvents with varying polarities, hydrogen-bonding capabilities, and boiling points should be selected (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane, water).

  • Crystallization Techniques:

    • Slow Evaporation: Saturated solutions of the compound in various solvents are allowed to evaporate slowly at different temperatures (e.g., ambient, 4°C, 40°C).

    • Cooling Crystallization: Saturated solutions at elevated temperatures are slowly cooled to a lower temperature to induce crystallization. The cooling rate can be varied.

    • Anti-Solvent Addition: A solvent in which the compound is soluble is mixed with an anti-solvent (in which the compound is insoluble) to induce precipitation.

    • Slurry Equilibration: A suspension of the compound in a solvent is stirred for an extended period (days to weeks) at a constant temperature to facilitate the conversion to the most stable form at that temperature.

  • Sample Analysis: The solid material obtained from each experiment is isolated and analyzed by Powder X-ray Diffraction (PXRD) to identify its crystalline form. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to further characterize the thermal properties of each form.

G Experimental Workflow for Polymorph Screening and Characterization cluster_screening Polymorph Screening cluster_characterization Characterization cluster_analysis Data Analysis & Selection A Compound Synthesis & Purification B Solvent Selection A->B C Crystallization Experiments (Evaporation, Cooling, Anti-solvent, Slurry) B->C D Solid Isolation C->D E Powder X-ray Diffraction (PXRD) D->E F Thermal Analysis (DSC, TGA) D->F G Spectroscopy (FTIR, Raman) D->G I Identify Unique Polymorphs E->I J Determine Thermodynamic Stability F->J H Single Crystal X-ray Diffraction (SCXRD) I->H I->J K Select Candidate Form for Development J->K

A flowchart of the polymorph screening and characterization process.
Single-Crystal X-ray Diffraction (SCXRD)

Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal of a specific polymorph.

Methodology:

  • Crystal Growth: High-quality single crystals of the desired polymorph are grown using one of the crystallization techniques described in the polymorph screening section.

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.

Powder X-ray Diffraction (PXRD)

Objective: To obtain a characteristic "fingerprint" of a crystalline solid, which can be used to identify different polymorphs and assess sample purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline powder (typically 10-20 mg) is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.

  • Data Collection: The sample is placed in a powder X-ray diffractometer. The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting PXRD pattern (a plot of intensity vs. 2θ) is compared with the patterns of known polymorphs to identify the form present in the sample.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature. This is used to determine melting points, transition temperatures between polymorphs, and heats of fusion.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

  • Data Collection: The sample pan and an empty reference pan are placed in the DSC instrument. The temperature of the sample and reference is increased at a constant rate (e.g., 10 °C/min), and the difference in heat flow to the sample and reference is recorded.

  • Data Analysis: The resulting DSC thermogram (a plot of heat flow vs. temperature) shows endothermic peaks for melting and solid-solid transitions and exothermic peaks for crystallization. The peak onset temperature is typically taken as the melting or transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Predicted Intermolecular Interactions

The primary intermolecular interaction expected in the crystal structure of this compound is the formation of hydrogen-bonded carboxylic acid dimers. This is a very common and stable motif for carboxylic acids in the solid state.

A schematic of the common hydrogen-bonded dimer motif in benzoic acids.

In addition to the strong hydrogen bonds, weaker intermolecular interactions such as C-H···O, C-H···π, and halogen bonding (C-Br···O or C-Br···Br) may also play a role in the overall crystal packing of this compound. The interplay of these various interactions will ultimately determine the specific crystal structure and the potential for polymorphism.

Conclusion

While direct experimental data on the crystal structure and polymorphism of this compound is currently unavailable, an analysis of its structural analogues provides valuable predictive insights. It is highly likely that this compound forms hydrogen-bonded dimers in the solid state, a characteristic feature of carboxylic acids. The presence of multiple substituents on the aromatic ring suggests a potential for polymorphism, which necessitates a thorough experimental screen for any applications in pharmaceutical development. The experimental protocols outlined in this guide provide a robust framework for the comprehensive solid-state characterization of this compound and other similar compounds, which is a critical step in ensuring the quality, stability, and performance of pharmaceutical products.

An In-depth Technical Guide to 4-Bromo-2-methylbenzoic Acid: Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methylbenzoic acid, a substituted aromatic carboxylic acid, serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules. Its unique structural arrangement, featuring a bromine atom and a methyl group on the benzene (B151609) ring, imparts specific reactivity that is leveraged in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, presenting detailed experimental protocols, comparative data, and visualizations of synthetic pathways. The historical context is framed by the early 20th-century advancements in aromatic chemistry, while modern methods highlight the evolution of synthetic efficiency and selectivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, offering a baseline for its handling and characterization in a laboratory setting.

PropertyValueReference
CAS Number68837-59-2[1][2]
Molecular FormulaC₈H₇BrO₂[2]
Molecular Weight215.04 g/mol [2]
Melting Point180-184 °C[2]
Boiling Point310.1 ± 30.0 °C (Predicted)[2]
pKa3.63 ± 0.25 (Predicted)[2]
SolubilityInsoluble in water[2]
AppearanceWhite to off-white crystalline powder[2]

Historical Perspective and Discovery

The "discovery" of this compound is not attributed to a single serendipitous event but rather to the systematic advancement of organic synthesis in the early 20th century. The foundational work on the bromination of aromatic compounds, particularly substituted benzoic acids, laid the groundwork for its first synthesis. While a definitive first synthesis report is not readily identifiable, early investigations into the halogenation of toluic acids, such as the work published in the Journal of the Chemical Society in 1922, provide crucial insights into the historical methods that would have been employed.

The precursor, 2-methylbenzoic acid (o-toluic acid), was known and its synthesis from the oxidation of o-xylene (B151617) was an established method.[3] The challenge for early chemists was to control the regioselectivity of the bromination reaction to obtain the desired 4-bromo isomer.

Historical Synthesis Methods

The primary historical method for the synthesis of this compound involves the direct bromination of 2-methylbenzoic acid.

Direct Bromination of 2-Methylbenzoic Acid (circa 1922)

This method is based on the principles of electrophilic aromatic substitution, where the methyl and carboxylic acid groups direct the incoming bromine atom.

Experimental Protocol:

  • Materials: 2-Methylbenzoic acid, liquid bromine, a suitable solvent (e.g., glacial acetic acid or carbon tetrachloride), and a halogen carrier catalyst (e.g., iron filings or iodine).

  • Procedure:

    • Dissolve 2-methylbenzoic acid in the chosen solvent in a flask equipped with a reflux condenser and a dropping funnel.

    • Add the iron catalyst to the solution.

    • Slowly add liquid bromine from the dropping funnel to the reaction mixture with constant stirring. The reaction is exothermic and the rate of addition should be controlled to maintain a moderate temperature.

    • After the addition is complete, gently heat the mixture to reflux for several hours to ensure the reaction goes to completion.

    • Cool the reaction mixture and pour it into cold water to precipitate the crude product.

    • Filter the solid, wash with water to remove any remaining acid and bromine, and then recrystallize from a suitable solvent like ethanol (B145695) or acetic acid to obtain purified this compound.

Logical Relationship of Historical Synthesis:

historical_synthesis cluster_reactants Reactants o_toluic_acid 2-Methylbenzoic Acid (o-Toluic Acid) process Direct Bromination o_toluic_acid->process Electrophilic Aromatic Substitution bromine Bromine (Br₂) bromine->process catalyst Catalyst (e.g., Fe) catalyst->process product This compound process->product

A diagram illustrating the historical direct bromination of o-toluic acid.

Modern Synthetic Approaches

Modern synthetic chemistry has introduced more refined and efficient methods for the preparation of this compound, offering improved yields and regioselectivity.

Oxidation of 4-Bromo-o-xylene (B1216868)

This two-step approach involves the initial bromination of o-xylene followed by the oxidation of the methyl group.

Experimental Protocol:

  • Step 1: Bromination of o-Xylene

    • Materials: o-Xylene, N-Bromosuccinimide (NBS), a radical initiator (e.g., benzoyl peroxide), and a solvent like carbon tetrachloride.

    • Procedure:

      • Reflux a solution of o-xylene and NBS in carbon tetrachloride.

      • Add a catalytic amount of benzoyl peroxide to initiate the reaction.

      • Continue refluxing until the reaction is complete (monitored by TLC).

      • Cool the mixture, filter off the succinimide (B58015) byproduct, and wash the filtrate with sodium thiosulfate (B1220275) solution and water.

      • Dry the organic layer and remove the solvent under reduced pressure to obtain 4-bromo-o-xylene.

  • Step 2: Oxidation to this compound

    • Materials: 4-Bromo-o-xylene, a strong oxidizing agent (e.g., potassium permanganate (B83412) or chromic acid), and a suitable solvent system (e.g., aqueous pyridine (B92270) or acetone).

    • Procedure:

      • Dissolve 4-bromo-o-xylene in the solvent.

      • Slowly add the oxidizing agent while maintaining the reaction temperature.

      • After the addition, stir the mixture at an elevated temperature for several hours.

      • Cool the mixture and quench the excess oxidizing agent (e.g., with sodium bisulfite for KMnO₄).

      • Filter the mixture to remove manganese dioxide (if KMnO₄ is used).

      • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the product.

      • Filter, wash with cold water, and recrystallize to obtain pure this compound.

Experimental Workflow for Oxidation of 4-Bromo-o-xylene:

oxidation_workflow start Start: o-Xylene bromination Bromination (NBS, Initiator) start->bromination intermediate 4-Bromo-o-xylene bromination->intermediate oxidation Oxidation (e.g., KMnO₄) intermediate->oxidation acidification Acidification oxidation->acidification product This compound acidification->product

A workflow diagram for the synthesis via oxidation of 4-bromo-o-xylene.
Sandmeyer Reaction Route

The Sandmeyer reaction provides an alternative route starting from 2-methyl-4-nitroaniline (B30703).

Experimental Protocol:

  • Step 1: Diazotization of 2-Methyl-4-nitroaniline

    • Materials: 2-Methyl-4-nitroaniline, sodium nitrite (B80452), and a strong acid (e.g., HBr).

    • Procedure:

      • Dissolve 2-methyl-4-nitroaniline in aqueous HBr and cool the solution to 0-5 °C in an ice bath.

      • Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the low temperature.

      • Stir the mixture for a short period to ensure complete formation of the diazonium salt.

  • Step 2: Sandmeyer Reaction

    • Materials: The diazonium salt solution from Step 1 and a solution of copper(I) bromide (CuBr) in HBr.

    • Procedure:

      • Slowly add the cold diazonium salt solution to the CuBr solution.

      • Nitrogen gas will evolve. Allow the reaction to proceed until the evolution of gas ceases.

      • Gently warm the reaction mixture to ensure complete decomposition of the diazonium salt.

      • Cool the mixture and extract the product with a suitable organic solvent (e.g., ether or dichloromethane).

      • Wash the organic extract, dry it, and remove the solvent to obtain crude 1-bromo-2-methyl-4-nitrobenzene.

  • Step 3: Reduction of the Nitro Group

    • Materials: 1-Bromo-2-methyl-4-nitrobenzene, a reducing agent (e.g., Sn/HCl or catalytic hydrogenation).

    • Procedure:

  • Step 4: Conversion of the Amino Group to a Carboxylic Acid

    • Materials: 4-Bromo-2-methylaniline and reagents for diazotization followed by hydrolysis or cyanation and subsequent hydrolysis.

    • Procedure:

      • Diazotize the 4-bromo-2-methylaniline as described in Step 1.

      • To obtain the carboxylic acid, the diazonium salt can be reacted with cuprous cyanide (CuCN) to form the nitrile, which is then hydrolyzed with a strong acid or base.

Signaling Pathway-Style Diagram for the Sandmeyer Route:

sandmeyer_pathway start 2-Methyl-4-nitroaniline diazonium Diazonium Salt start->diazonium NaNO₂, HBr bromo_nitro 1-Bromo-2-methyl-4-nitrobenzene diazonium->bromo_nitro CuBr sandmeyer Sandmeyer Reaction (CuBr) bromo_amino 4-Bromo-2-methylaniline bromo_nitro->bromo_amino Reduction reduction Reduction (e.g., Sn/HCl) diazonium2 Diazonium Salt bromo_amino->diazonium2 NaNO₂, H⁺ diazotization2 Diazotization nitrile 4-Bromo-2-methylbenzonitrile diazonium2->nitrile CuCN cyanation Cyanation (CuCN) product This compound nitrile->product H₃O⁺ hydrolysis Hydrolysis

A diagram outlining the multi-step Sandmeyer reaction pathway.

Summary of Synthetic Methods

The table below provides a comparative summary of the discussed synthetic methods.

MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Historical Direct Bromination 2-Methylbenzoic acidBr₂, FeFewer stepsPotential for isomer formation, harsh conditions
Oxidation of 4-Bromo-o-xylene o-XyleneNBS, KMnO₄Good regioselectivityTwo-step process, use of strong oxidizing agents
Sandmeyer Reaction 2-Methyl-4-nitroanilineNaNO₂, CuBr, CuCNVersatile for various substitutionsMulti-step, involves potentially unstable diazonium salts

Conclusion

The synthesis of this compound has evolved from early direct bromination methods to more controlled and higher-yielding modern approaches. While the historical methods provided the foundation, contemporary techniques such as the oxidation of pre-brominated precursors and the Sandmeyer reaction offer greater precision and efficiency. The choice of synthetic route in a research or industrial setting will depend on factors such as the availability of starting materials, desired purity, and scalability. This guide provides the necessary technical details to inform such decisions, empowering researchers and drug development professionals in their synthetic endeavors.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information, handling protocols, and a comprehensive review of the Material Safety Data Sheet (MSDS) for 4-Bromo-2-methylbenzoic acid (CAS No. 68837-59-2). Adherence to these guidelines is paramount for ensuring a safe laboratory environment and mitigating potential risks associated with the use of this compound in research and development.

Section 1: Chemical Identification and Physical Properties

This compound is an aromatic carboxylic acid derivative used as a building block in organic synthesis, including the preparation of antibacterial agents.[1][2] Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 68837-59-2[3][4]
Molecular Formula C₈H₇BrO₂[3][5]
Molecular Weight 215.04 g/mol [4]
Appearance White to off-white crystalline powder or solid[1][5]
Melting Point 180-184 °C[1]
Boiling Point 310.1 ± 30.0 °C (Predicted)[1]
Solubility Insoluble in water[1][2]
Synonyms 5-Bromo-2-carboxytoluene[3]

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3][4][6] The primary hazards are associated with its toxicity upon ingestion and its irritant properties.

GHS ClassificationHazard CategorySignal WordHazard Statement
Acute Toxicity, Oral Category 3DangerH301: Toxic if swallowed
Skin Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Irritation Category 2AWarningH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure Category 3WarningH335: May cause respiratory irritation

Sources:[3][4][6][7]

Hazard Pictograms:

  • GHS06 (Skull and Crossbones): Indicates acute toxicity (fatal or toxic).[3]

  • GHS07 (Exclamation Mark): Indicates skin and eye irritation, or that it may cause respiratory irritation.[3]

Section 3: Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.

Handling
  • Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and/or face shield).[3][6] In case of insufficient ventilation, a NIOSH/MSHA-approved respirator should be used.[6]

  • Hygiene: Wash hands thoroughly after handling.[3][6][7] Do not eat, drink, or smoke in the laboratory.[3][6][7]

  • Dust Control: Avoid generating dust.[7] Do not breathe dust, mist, or spray.[3]

Storage
  • Conditions: Store in a cool, dry, and well-ventilated place.[3][6] Keep the container tightly closed when not in use.[3][6]

  • Security: Store in a locked-up area.[3][6][7]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[3][6]

  • Environmental: Avoid release to the environment.[3]

Section 4: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential.

Control ParameterSpecificationSource(s)
Engineering Controls A well-ventilated workspace is required, with emergency eye wash fountains and safety showers readily available.[3]
Eye/Face Protection Chemical safety goggles or glasses are mandatory. A face shield may also be necessary.[3]
Skin Protection Wear suitable protective clothing and chemical-impermeable gloves.[3][7]
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator.[3]

Section 5: First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid MeasuresSource(s)
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[3][6]
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact IF ON SKIN: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[3]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3][6]
Accidental Release Measures

In case of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[3] Emergency responders should wear appropriate PPE.[3] Spilled material should be swept up, avoiding dust generation, and placed into a suitable container for disposal.[3][6]

Section 6: Stability and Reactivity

  • Chemical Stability: The product is stable under normal handling and storage conditions.[3]

  • Conditions to Avoid: Keep away from heat, sparks, and flames.[3]

  • Incompatible Materials: Strong bases and strong oxidizing agents.[3]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen bromide may be produced.[6]

Section 7: Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][6][7] It is recommended to use a licensed incinerator equipped with an afterburner and scrubber.[3]

Visualized Workflows

To further clarify the safety and handling procedures, the following diagrams illustrate key decision-making processes.

start Handling this compound ppe Wear appropriate PPE: - Safety Goggles - Lab Coat - Gloves start->ppe ventilation Work in a well-ventilated area (Chemical Fume Hood) start->ventilation hygiene Practice good industrial hygiene: - No eating/drinking/smoking - Wash hands after handling start->hygiene storage Store in a cool, dry, locked area in a tightly sealed container ppe->storage ventilation->storage hygiene->storage disposal Dispose of waste in a designated, approved container storage->disposal end Procedure Complete disposal->end

Caption: Standard Handling Protocol for this compound.

Caption: First Aid Decision Pathway for Exposure Incidents.

References

The Pharmacological Potential of 4-Bromo-2-methylbenzoic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methylbenzoic acid is a versatile chemical intermediate that serves as a crucial starting point for the synthesis of a wide array of derivatives with significant potential in medicinal chemistry. Its unique structural features, including a bromine atom, a methyl group, and a carboxylic acid moiety, provide multiple reactive sites for chemical modification, leading to the generation of diverse molecular scaffolds. This technical guide explores the synthesis and biological activities of several classes of compounds derived from this compound, including their potential applications as antibacterial agents, central nervous system modulators, and enzyme inhibitors. We present a comprehensive summary of available quantitative data, detailed experimental protocols for key biological assays, and visualizations of synthetic pathways to facilitate further research and development in this promising area of drug discovery.

Aryl Isoxazole (B147169) Derivatives as Metabotropic Glutamate (B1630785) Receptor 1 (mGluR1) Antagonists

Derivatives of this compound have been investigated as antagonists of the metabotropic glutamate receptor 1 (mGluR1), a key target in the central nervous system implicated in various neurological and psychiatric disorders, including neuropathic pain. The development of aryl isoxazole scaffolds from this starting material has yielded potent and orally active mGluR1 antagonists.[1][2]

Quantitative Biological Data

The following table summarizes the in vitro activity of representative aryl isoxazole derivatives against human mGluR1.

Compound IDStructureh mGluR1 IC50 (nM)
1a 3-(5-(4-bromo-2-methylphenyl)isoxazol-3-yl)pyridine130
1b 4-(5-(4-bromo-2-methylphenyl)isoxazol-3-yl)pyridine45
1c 2-(5-(4-bromo-2-methylphenyl)isoxazol-3-yl)pyrazine28
Experimental Protocols

Synthesis of Aryl Isoxazole Derivatives (General Procedure):

A key step in the synthesis of the aryl isoxazole scaffold involves the reaction of a chalcone (B49325) intermediate with hydroxylamine (B1172632). The chalcone is prepared from a substituted acetophenone (B1666503), which can be synthesized from this compound.

  • Step 1: Synthesis of 1-(4-bromo-2-methylphenyl)ethanone (B1291378). To a solution of this compound in an appropriate solvent, a methylating agent (e.g., methyl lithium or methylmagnesium bromide) is added under anhydrous conditions at low temperature. The reaction is carefully monitored and quenched, followed by an aqueous workup and purification to yield the acetophenone derivative.

  • Step 2: Claisen-Schmidt Condensation to form Chalcone. The resulting 1-(4-bromo-2-methylphenyl)ethanone is then reacted with an appropriate aromatic aldehyde (e.g., pyridine-3-carbaldehyde, pyridine-4-carbaldehyde, or pyrazine-2-carbaldehyde) in the presence of a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) in a suitable solvent like ethanol (B145695). The reaction mixture is stirred at room temperature until completion, followed by precipitation, filtration, and purification of the resulting chalcone.

  • Step 3: Cyclization to form the Isoxazole Ring. The purified chalcone is refluxed with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or potassium acetate) in a solvent such as ethanol or acetic acid. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography to afford the final aryl isoxazole derivative.

In Vitro mGluR1 Antagonist Assay:

The antagonistic activity of the synthesized compounds against human mGluR1 was determined using a cell-based assay that measures changes in intracellular calcium concentration.

  • Cell Line: A stable cell line expressing human mGluR1 (e.g., HEK293 or CHO cells) is used.

  • Assay Principle: The assay relies on a fluorescent calcium indicator (e.g., Fluo-4 AM) that is loaded into the cells. Activation of mGluR1 by an agonist (e.g., glutamate or quisqualate) leads to an increase in intracellular calcium, which is detected as an increase in fluorescence. Antagonists will inhibit this agonist-induced calcium mobilization.

  • Procedure:

    • Cells are seeded in 96-well or 384-well plates and incubated overnight.

    • The cells are then loaded with a calcium-sensitive fluorescent dye for a specific period.

    • The test compounds (at various concentrations) are pre-incubated with the cells.

    • An EC80 concentration of the mGluR1 agonist is added to stimulate the receptor.

    • The change in fluorescence intensity is measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_start Starting Material cluster_intermediates Intermediates cluster_final Final Product 4-Bromo-2-methylbenzoic_acid This compound Acetophenone_derivative 1-(4-bromo-2-methylphenyl)ethanone 4-Bromo-2-methylbenzoic_acid->Acetophenone_derivative Methylation Chalcone Chalcone Intermediate Acetophenone_derivative->Chalcone Claisen-Schmidt Condensation Aryl_isoxazole Aryl Isoxazole Derivative Chalcone->Aryl_isoxazole Cyclization with Hydroxylamine

Caption: Synthetic pathway for aryl isoxazole derivatives.

Anthranilic Acid Derivatives as Antibacterial Agents

This compound is a recognized precursor for the synthesis of anthranilic acid derivatives, a class of compounds known for their antibacterial properties.[3][4] While specific studies detailing the synthesis and quantitative antibacterial data of derivatives directly from this compound are not extensively available in the reviewed literature, the general synthetic routes and biological evaluation methods are well-established for this class of compounds.

General Synthetic Approach

The conversion of this compound to an anthranilic acid derivative typically involves a Hofmann or Curtius rearrangement.

  • Step 1: Amide Formation. The carboxylic acid group of this compound is first converted to an acid chloride (e.g., using thionyl chloride or oxalyl chloride), which is then reacted with ammonia (B1221849) or an amine to form the corresponding amide.

  • Step 2: Rearrangement. The resulting amide undergoes a rearrangement reaction (e.g., Hofmann rearrangement using bromine and a strong base, or Curtius rearrangement via an acyl azide (B81097) intermediate) to yield the corresponding anthranilic acid derivative.

Experimental Protocols for Antibacterial Activity Screening

Minimum Inhibitory Concentration (MIC) Assay:

The antibacterial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are used.

  • Procedure:

    • The test compounds are serially diluted in a suitable growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.

    • A standardized inoculum of each bacterial strain is added to the wells.

    • The plates are incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

    • Positive (bacterial growth without inhibitor) and negative (medium only) controls are included, along with a standard antibiotic (e.g., ciprofloxacin, gentamicin) for comparison.

Logical Relationship Diagram

LogicalRelationship Start This compound Intermediate Amide Derivative Start->Intermediate Amidation Product Anthranilic Acid Derivative Intermediate->Product Hofmann/Curtius Rearrangement Activity Antibacterial Activity Product->Activity Exhibits

Caption: Pathway to antibacterial anthranilic acids.

Isoindolinone Derivatives with Potential Biological Activities

Isoindolinone scaffolds are present in a variety of biologically active molecules and can be synthesized from this compound.[3] While specific biological data for isoindolinones directly derived from this starting material is limited in the available literature, the general class of isoindolinone derivatives has shown a broad range of activities, including enzyme inhibition and anticancer effects.

General Synthetic Approach

A common route to isoindolinones from this compound involves the formation of a phthalide (B148349) intermediate followed by amination.

  • Step 1: Reduction and Lactonization. The carboxylic acid group of this compound can be reduced to the corresponding alcohol. Subsequent intramolecular cyclization, often under acidic conditions, can lead to the formation of a phthalide (isobenzofuranone) ring system.

  • Step 2: Amination. The phthalide can then be reacted with ammonia or a primary amine at elevated temperatures to yield the desired N-substituted or unsubstituted isoindolinone derivative.

Experimental Protocols for Biological Evaluation

Carbonic Anhydrase Inhibition Assay:

Isoindolinone derivatives have been explored as inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes.

  • Enzyme: Purified human carbonic anhydrase isozymes (e.g., hCA I and hCA II) are used.

  • Assay Principle: The assay measures the inhibition of the CA-catalyzed hydration of CO2. This can be monitored by a change in pH using a colorimetric indicator or by a stopped-flow spectrophotometric method.

  • Procedure (Colorimetric Method):

    • The assay is performed in a 96-well plate.

    • A reaction mixture containing buffer, the CA enzyme, and a pH indicator is prepared.

    • The test compound at various concentrations is added to the wells.

    • The reaction is initiated by the addition of CO2-saturated water.

    • The change in absorbance over time is monitored as the pH of the solution changes due to the enzymatic reaction.

    • The inhibitory activity is calculated, and IC50 values are determined from dose-response curves.

Anticancer Activity Assay (MTT Assay):

The cytotoxic effects of isoindolinone derivatives against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) is used.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • The MTT reagent is added to each well, and the plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Synthetic Pathway Diagram

IsoindolinoneSynthesis Start This compound Intermediate Phthalide Intermediate Start->Intermediate Reduction & Lactonization Product Isoindolinone Derivative Intermediate->Product Amination

Caption: General synthesis of isoindolinone derivatives.

Phenoxybenzoylphenylacetic Acid Derivatives as 5α-Reductase Inhibitors

This compound can serve as a precursor for the synthesis of phenoxybenzoylphenylacetic acids, which have been investigated as inhibitors of 5α-reductase.[3] This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT), and is a key target for the treatment of benign prostatic hyperplasia (BPH) and androgenic alopecia.

General Synthetic Approach

The synthesis of these derivatives from this compound can be achieved through a series of reactions including Friedel-Crafts acylation and subsequent modifications.

  • Step 1: Friedel-Crafts Acylation. The acid chloride of this compound can be reacted with a substituted diphenyl ether under Friedel-Crafts conditions to form a benzophenone (B1666685) intermediate.

  • Step 2: Introduction of the Acetic Acid Moiety. The methyl group on the benzophenone intermediate can be functionalized, for example, through bromination followed by reaction with a cyanide source and subsequent hydrolysis, to introduce the acetic acid side chain.

Experimental Protocols for 5α-Reductase Inhibition Assay

In Vitro 5α-Reductase Inhibition Assay:

The inhibitory activity of the synthesized compounds against 5α-reductase can be evaluated using cell lysates or purified enzymes.

  • Enzyme Source: Lysates from cells overexpressing human 5α-reductase isozymes (type 1 and type 2) or from prostate tissue can be used.

  • Substrate: Radiolabeled testosterone (e.g., [3H]-testosterone) is typically used as the substrate.

  • Procedure:

    • The enzyme preparation is incubated with the test compound at various concentrations in a suitable buffer containing a cofactor (NADPH).

    • The reaction is initiated by the addition of the radiolabeled testosterone.

    • The mixture is incubated at 37°C for a specific time.

    • The reaction is stopped, and the steroids are extracted with an organic solvent.

    • The substrate (testosterone) and the product (dihydrotestosterone) are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • The radioactivity of the substrate and product spots is quantified using a scintillation counter or a radio-TLC scanner.

    • The percentage of inhibition is calculated, and IC50 values are determined from dose-response curves.

Signaling Pathway Diagram

five_alpha_reductase_pathway Testosterone Testosterone 5a_Reductase 5α-Reductase Testosterone->5a_Reductase DHT Dihydrotestosterone (DHT) Biological_Effects Androgenic Effects (e.g., prostate growth, hair loss) DHT->Biological_Effects 5a_Reductase->DHT Derivative Phenoxybenzoylphenylacetic Acid Derivative Derivative->5a_Reductase Inhibits

Caption: Inhibition of the 5α-reductase pathway.

Conclusion

This compound stands out as a valuable and versatile starting material in medicinal chemistry. The derivatives synthesized from this scaffold have demonstrated a wide range of promising biological activities, including antibacterial, mGluR1 antagonistic, and 5α-reductase inhibitory effects. This technical guide has provided a consolidated overview of the quantitative data, experimental methodologies, and synthetic pathways associated with these derivatives. It is our hope that this compilation will serve as a valuable resource for researchers and professionals in the field, stimulating further investigation and expediting the development of novel therapeutic agents based on the this compound core structure. Further exploration into the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives are warranted to unlock their full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Bromo-2-methylbenzoic acid from 4-bromo-2-xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-bromo-2-methylbenzoic acid, a valuable intermediate in pharmaceutical and chemical synthesis.[1][2][3] The described method involves a two-step process commencing with the bromination of o-xylene (B151617) to yield 4-bromo-2-xylene, followed by the selective oxidation of one methyl group to a carboxylic acid. The protocols are designed to be clear and reproducible for researchers in organic synthesis and drug development.

Introduction

This compound serves as a crucial building block for the synthesis of various active pharmaceutical ingredients and other complex organic molecules. Its structure, featuring a carboxylic acid, a methyl group, and a bromine atom on the aromatic ring, offers multiple reaction sites for further chemical transformations.[2] This document outlines a reliable synthetic route starting from the readily available o-xylene. The synthesis involves two key transformations: electrophilic aromatic substitution to introduce the bromine atom and subsequent oxidation of a methyl group.

Synthesis Pathway

The overall synthetic pathway from o-xylene to this compound is depicted below. The first step is the bromination of o-xylene to form 4-bromo-2-xylene. The second step is the oxidation of 4-bromo-2-xylene to the final product, this compound.

Synthesis_Pathway o-xylene o-xylene 4-bromo-2-xylene 4-bromo-2-xylene o-xylene->4-bromo-2-xylene Bromination (Br2, FeBr3) 4-bromo-2-methylbenzoic_acid This compound 4-bromo-2-xylene->4-bromo-2-methylbenzoic_acid Oxidation (KMnO4)

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-xylene from o-Xylene

This protocol is adapted from established methods for the bromination of aromatic compounds.[4][5][6]

Materials:

  • o-Xylene

  • Bromine (Br₂)

  • Iron filings (or anhydrous FeBr₃)

  • Dichloromethane (CH₂Cl₂)

  • 5% Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium bisulfite (NaHSO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a fume hood, equip a dry 500 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Add o-xylene (53.1 g, 0.5 mol) and a catalytic amount of iron filings (0.5 g) to the flask.

  • Cool the flask in an ice-water bath.

  • Slowly add bromine (80 g, 0.5 mol) from the dropping funnel to the stirred solution over a period of 1-2 hours. Maintain the reaction temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.

  • Quench the reaction by slowly adding 100 mL of cold water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of 5% NaOH solution, 100 mL of saturated NaHSO₃ solution, and 100 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure 4-bromo-2-xylene.

Data Presentation:

ParameterValue
Starting Materialo-Xylene
Product4-Bromo-2-xylene
Typical Yield80-90%
Boiling Point214-215 °C
AppearanceColorless liquid
Step 2: Synthesis of this compound from 4-bromo-2-xylene

This protocol utilizes potassium permanganate (B83412) as a strong oxidizing agent to selectively convert one methyl group to a carboxylic acid.[7][8][9][10]

Materials:

  • 4-Bromo-2-xylene

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • 10% Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Buchner funnel and flask

  • pH paper

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-bromo-2-xylene (18.5 g, 0.1 mol), sodium carbonate (1.0 g), and 400 mL of distilled water.

  • Heat the mixture to reflux with vigorous stirring.

  • In a separate beaker, prepare a solution of potassium permanganate (31.6 g, 0.2 mol) in 300 mL of warm distilled water.

  • Add the KMnO₄ solution in small portions to the refluxing mixture over a period of 3-4 hours. The purple color of the permanganate should disappear as the reaction proceeds.

  • After the addition is complete, continue to reflux for an additional 2-3 hours or until the purple color no longer fades.

  • Cool the reaction mixture to room temperature. Filter off the manganese dioxide (MnO₂) precipitate using a Buchner funnel. Wash the filter cake with a small amount of hot water.

  • Combine the filtrate and washings. If the filtrate is still purple, add a small amount of sodium bisulfite until the color disappears.

  • Cool the clear filtrate in an ice bath and acidify to pH 2-3 by slowly adding 10% sulfuric acid.

  • A white precipitate of this compound will form.

  • Collect the product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • The crude product can be recrystallized from an ethanol/water mixture to obtain pure this compound.

Data Presentation:

ParameterValue
Starting Material4-Bromo-2-xylene
ProductThis compound
Typical Yield60-70%
Melting Point162-164 °C
AppearanceWhite crystalline solid

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process for this compound.

G Workflow for the Synthesis of this compound cluster_0 Step 1: Bromination cluster_1 Step 2: Oxidation A Mix o-xylene and Fe catalyst B Add Bromine at <10°C A->B C Stir at Room Temperature B->C D Quench with Water C->D E Work-up (Wash & Dry) D->E F Vacuum Distillation E->F G 4-Bromo-2-xylene F->G H Reflux 4-bromo-2-xylene, Na2CO3, H2O I Add KMnO4 solution portion-wise H->I J Continue Reflux I->J K Filter MnO2 J->K L Acidify Filtrate K->L M Isolate Product by Filtration L->M N Recrystallization M->N O This compound N->O

Caption: A step-by-step workflow for the synthesis of this compound.

Conclusion

The protocols detailed in this document provide a comprehensive guide for the synthesis of this compound from o-xylene. By following these procedures, researchers can reliably produce this important chemical intermediate for use in various research and development applications. Standard laboratory safety precautions should be followed throughout all experimental procedures.

References

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for conducting the Suzuki-Miyaura cross-coupling reaction using 4-Bromo-2-methylbenzoic acid. This versatile building block is frequently employed in the synthesis of complex molecules, particularly in the development of pharmaceuticals and advanced materials.[1] The protocols and data presented herein are designed to serve as a comprehensive resource for optimizing this critical carbon-carbon bond-forming reaction.

General Principles and Considerations

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or its ester) with an organohalide.[1] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. A base is essential for the transmetalation step.

When working with this compound, two main structural features require special consideration:

  • Steric Hindrance: The methyl group at the ortho position to the bromine atom can sterically hinder the oxidative addition step. This may necessitate the use of specific bulky phosphine (B1218219) ligands to facilitate the reaction.

  • Carboxylic Acid Group: The acidic proton of the carboxylic acid can interfere with the basic reaction conditions. While the reaction can often be performed with the free acid, in some cases, protection of the carboxylic acid as an ester may be beneficial to improve solubility and prevent side reactions.

Data Presentation: Reaction Conditions for Suzuki Coupling

The following table summarizes various reported conditions for the Suzuki coupling of bromobenzoic acids with different arylboronic acids. While specific data for this compound is limited in publicly available literature, the conditions for the closely related 4-bromobenzoic acid provide a strong starting point for optimization.

Arylboronic AcidCatalyst (mol%)LigandBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPdCl₂(NH₂CH₂COOH)₂ (0.1)GlycineK₂CO₃ (3.0)H₂ORT1.597Adapted from[2]
Phenylboronic acidNa₂PdCl₄ (0.01)PPh₂PhSO₃NaK₂CO₃ (2.0)H₂O70N/A100 (conversion)Adapted from[3]
Phenylboronic acidSupramolecular complex (0.5)N/ANaOH (to pH 11)H₂O/MeOH (3:1)RT2100Adapted from[4]
4-Methoxyphenylboronic acidPdCl₂(NH₂CH₂COOH)₂ (0.1)GlycineK₂CO₃ (3.0)H₂ORT1.598Adapted from[2]
3,5-Difluorophenylboronic acidPdCl₂(NH₂CH₂COOH)₂ (1.0)GlycineK₂CO₃ (3.0)H₂ORT656Adapted from[2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki coupling reaction of this compound with an arylboronic acid.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453)

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (3.0 mmol, 3.0 equiv.).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition:

    • Under a positive pressure of the inert gas, add Palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

    • Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvent mixture should be degassed by bubbling with the inert gas for 15-20 minutes prior to addition.

  • Reaction:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Carefully add 1 M HCl to acidify the mixture to a pH of approximately 2-3.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification:

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure biphenyl-2-carboxylic acid derivative.

Visualizations

Experimental Workflow

G reagents 1. Reagents This compound Arylboronic acid Base (K2CO3) setup 4. Reaction Setup Combine reagents and catalyst Add degassed solvents under inert gas reagents->setup catalyst 2. Catalyst System Pd(OAc)2 Ligand (PPh3) catalyst->setup solvents 3. Solvents 1,4-Dioxane Water solvents->setup reaction 5. Reaction Heat at 90-100 °C Monitor by TLC/LC-MS setup->reaction workup 6. Work-up Cool to RT Acidify with HCl Extract with Ethyl Acetate reaction->workup purification 7. Purification Wash with brine Dry over MgSO4 Column Chromatography or Recrystallization workup->purification product 8. Final Product 4-Aryl-2-methylbenzoic acid purification->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki Coupling Catalytic Cycle

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L2-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)L2-Ar' transmetalation->pd2_intermediate boronic_acid Ar'B(OH)2 + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 4-Bromo-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for leveraging 4-Bromo-2-methylbenzoic acid in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of the bromine substituent and the carboxylic acid group offers multiple points for molecular elaboration.[2]

Overview of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For this compound, the primary reactive site for these transformations is the bromo group at the 4-position. The most common and synthetically useful cross-coupling reactions for this substrate include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[1] This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.

Quantitative Data: Representative Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O9016>95(WO2015089327A1)[3]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1001285-95Representative
3Pyridin-3-ylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1101880-90Representative
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., Toluene/Water 4:1 mixture)

  • Anhydrous, degassed solvents

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

  • Add the degassed solvent mixture (5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[4] This reaction is a powerful method for the synthesis of complex olefinic structures.

Quantitative Data: Representative Heck Reaction Conditions
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002470-85Representative
2StyrenePdCl₂(PPh₃)₂ (3)-NaOAcDMA1201875-90Representative
Experimental Protocol: Heck Reaction

This protocol provides a general procedure for the Heck reaction of this compound with an alkene.

Materials:

  • This compound

  • Alkene (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tol)₃, 4 mol%)

  • Base (e.g., Et₃N, 2 equivalents)

  • Solvent (e.g., DMF)

  • Anhydrous, degassed solvents

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a sealed tube under an inert atmosphere, combine this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and the ligand (0.04 mmol).

  • Add the anhydrous, degassed solvent (5 mL), followed by the base (2.0 mmol) and the alkene (1.5 mmol).

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[5]

Quantitative Data: Representative Sonogashira Coupling Conditions
EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF651280-95Representative
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (5)i-Pr₂NHToluene801685-95Representative[2]
Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Et₃N, 3 equivalents)

  • Solvent (e.g., THF)

  • Anhydrous, degassed solvents

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and CuI (0.04 mmol).

  • Add the anhydrous, degassed solvent (5 mL) and the base (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 65 °C).

  • Monitor the reaction's progress by TLC.

  • Once complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an amine with an aryl halide.[6]

Quantitative Data: Representative Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001885-95Representative
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1102480-90Representative
Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 equivalents)

  • Solvent (e.g., Toluene)

  • Anhydrous, degassed solvents

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (0.02 mmol), the ligand (0.04 mmol), and the base (1.5 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (5 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

General Palladium-Catalyzed Cross-Coupling Cycle

G Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Product Reductive Elimination->Ar-R Ar-X This compound Ar-X->Oxidative Addition R-M Coupling Partner R-M->Transmetalation

Caption: General catalytic cycle for cross-coupling.

Experimental Workflow for a Typical Cross-Coupling Reaction

G A Reaction Setup (Inert Atmosphere) B Addition of Reagents (Substrate, Catalyst, Ligand, Base) A->B C Solvent Addition (Degassed) B->C D Heating & Stirring C->D E Reaction Monitoring (TLC, LC-MS) D->E F Work-up (Quenching, Extraction) E->F G Purification (Column Chromatography) F->G H Product Characterization G->H

Caption: Standard experimental workflow.

Logical Relationships of Reaction Components

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions Aryl Halide This compound Product Product Aryl Halide->Product Coupling Partner Coupling Partner Coupling Partner->Product Palladium Source Palladium Source Palladium Source->Product Ligand Ligand Ligand->Product Base Base Base->Product Solvent Solvent Solvent->Product Temperature Temperature Temperature->Product

Caption: Key components and their relationship.

References

Application Notes and Protocols: Heck Reaction Conditions for 4-Bromo-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2][3] This powerful carbon-carbon bond-forming reaction has wide-ranging applications in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[2][4] This document provides detailed application notes and protocols for performing the Heck reaction with 4-Bromo-2-methylbenzoic acid, a versatile building block in medicinal chemistry.

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[2][4][5] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Reaction Scheme

Where Ar = 2-methylphenyl and R = various substituents

Recommended Reaction Conditions

Successful Heck coupling of this compound can be achieved under various conditions. The following tables summarize typical parameters for catalyst systems, bases, and solvents.

Table 1: Catalyst and Ligand Systems
Catalyst PrecursorLigandTypical Loading (mol%)Notes
Palladium(II) acetate (B1210297) (Pd(OAc)₂)Triphenylphosphine (PPh₃)1 - 5A common and cost-effective system.[4]
Palladium(II) acetate (Pd(OAc)₂)Tri(o-tolyl)phosphine (P(o-tol)₃)1 - 5Can offer improved reactivity for some substrates.
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)None (already a complex)1 - 5An active Pd(0) catalyst.[4]
Palladium on carbon (Pd/C)None5 - 10Heterogeneous catalyst, useful for simplified workup.
Table 2: Bases
BaseEquivalentsStrengthNotes
Triethylamine (B128534) (Et₃N)2 - 3ModerateA standard organic base for Heck reactions.[5]
Potassium carbonate (K₂CO₃)2 - 3ModerateAn effective inorganic base.[6]
Sodium acetate (NaOAc)2 - 3WeakA milder base, sometimes used to control side reactions.[5]
Cesium carbonate (Cs₂CO₃)2StrongCan enhance reaction rates, particularly with less reactive bromides.[7]
Table 3: Solvents
SolventPolarityBoiling Point (°C)Notes
N,N-Dimethylformamide (DMF)Polar aprotic153A common solvent for Heck reactions, good for dissolving a wide range of reagents.
Acetonitrile (MeCN)Polar aprotic82Another suitable polar aprotic solvent.
TolueneNonpolar111Can be used, sometimes in combination with a polar co-solvent.
Water/DMF mixturePolarVariableCan be used for more environmentally friendly conditions and with specific catalyst systems.[6]

Experimental Protocols

Protocol 1: General Procedure using Palladium(II) Acetate and Triphenylphosphine

This protocol outlines a general method for the Heck coupling of this compound with an alkene (e.g., styrene (B11656) or an acrylate).

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk tube or round-bottom flask with condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, Palladium(II) acetate, and Triphenylphosphine.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add DMF, the alkene, and triethylamine via syringe.

  • Heat the reaction mixture to 80-120 °C with stirring. The optimal temperature may need to be determined empirically.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.

Protocol 2: Procedure using a Heterogeneous Catalyst (Palladium on Carbon)

This protocol offers a simplified workup by using a solid-supported catalyst.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

  • 10% Palladium on carbon (Pd/C) (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Round-bottom flask with condenser

Procedure:

  • To a round-bottom flask, add this compound, 10% Pd/C, and potassium carbonate.

  • Add DMF and the alkene.

  • Heat the reaction mixture to 100-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and add water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Heck Reaction Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle of the Heck reaction.

Heck_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord Alkene PdII_Alkene [Ar-Pd(II)L₂(Alkene)]⁺Br⁻ Coord->PdII_Alkene MigIns Migratory Insertion PdII_Alkene->MigIns PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂-Br MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Product Alkene PdII_Hydride H-Pd(II)L₂-Br BetaElim->PdII_Hydride RedElim Reductive Elimination PdII_Hydride->RedElim Base RedElim->Pd0 H-Base⁺Br⁻

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

This diagram outlines the general workflow for setting up and working up a Heck reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Catalyst, Ligand, Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent_alkene Add Solvent and Alkene inert->solvent_alkene reaction Heat and Stir (80-140 °C) solvent_alkene->reaction monitoring Monitor Reaction (TLC / LC-MS) reaction->monitoring workup Aqueous Workup: Extraction and Washing monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification product Isolated Product purification->product

References

Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-2-methylbenzoic Acid with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by a palladium complex and often a copper(I) co-catalyst in the presence of a base, has seen extensive application in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2] The products of this reaction, 4-alkynyl-2-methylbenzoic acids, are valuable intermediates in medicinal chemistry and materials science, serving as building blocks for more complex molecular architectures.

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 4-Bromo-2-methylbenzoic acid with various terminal alkynes. The presence of both a sterically demanding ortho-methyl group and an acidic carboxylic acid functionality on the aryl bromide substrate requires careful consideration of reaction conditions to achieve optimal yields.

Reaction Principle

The catalytic cycle of the Sonogashira coupling is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst initiates the reaction by undergoing oxidative addition to the aryl bromide. Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide. This is followed by a transmetalation step where the acetylide group is transferred from copper to the palladium complex. Finally, reductive elimination from the palladium complex yields the desired alkynylated product and regenerates the active palladium(0) catalyst.[4]

Key Experimental Parameters

The success of the Sonogashira coupling of this compound is contingent on the careful selection and optimization of several key parameters:

  • Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically employed. Common palladium sources include Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, and Pd(OAc)₂. The choice of phosphine (B1218219) ligands can also be crucial, with bulky, electron-rich ligands often improving the efficiency of the reaction with sterically hindered aryl bromides.

  • Base: An amine base is essential for the deprotonation of the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. Common bases include triethylamine (B128534) (Et₃N), diisopropylamine (B44863) (i-Pr₂NH), and piperidine. For substrates with acidic protons, such as carboxylic acids, a non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or an inorganic base like K₂CO₃ or Cs₂CO₃ can be advantageous to prevent unwanted side reactions.

  • Solvent: The choice of solvent is critical for ensuring the solubility of all reaction components. Anhydrous and degassed solvents are recommended to prevent catalyst deactivation and alkyne homocoupling. Common solvents include tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and toluene.

  • Temperature: While some Sonogashira couplings can proceed at room temperature, the coupling of aryl bromides, particularly those that are electron-rich or sterically hindered, often requires elevated temperatures to proceed at a reasonable rate. Reaction temperatures typically range from room temperature to 100 °C.

  • Inert Atmosphere: To prevent oxidation of the palladium catalyst and unwanted side reactions, the Sonogashira coupling is typically carried out under an inert atmosphere of nitrogen or argon.

Experimental Protocols

The following protocols provide a general starting point for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of specific parameters may be required for different alkyne coupling partners.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a generalized procedure based on literature precedents for the Sonogashira coupling of aryl bromides.[2][5]

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., triethylamine, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid. Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes, often with the addition of a small amount of acetic acid to improve peak shape).

Protocol 2: Copper-Free Sonogashira Coupling

Copper-free conditions can be advantageous in certain cases to avoid issues with alkyne homocoupling and to simplify purification, which is particularly relevant in pharmaceutical synthesis.[1]

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., PPh₃, XPhos, SPhos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF or DMSO)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine this compound, the palladium catalyst, the phosphine ligand, and the base.

  • Solvent and Alkyne Addition: Add the anhydrous, degassed solvent, followed by the terminal alkyne.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Data Presentation

The following tables summarize representative quantitative data for the Sonogashira cross-coupling of this compound with various terminal alkynes. The data presented here is based on typical yields and reaction times observed for analogous Sonogashira couplings of substituted aryl bromides, as specific data for this exact substrate is not widely available in the literature. These values should serve as a guideline for reaction optimization.

Table 1: Copper-Cocatalyzed Sonogashira Coupling of this compound

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF601275-85
21-HexynePd(PPh₃)₂Cl₂ / CuIi-Pr₂NHDMF701670-80
3EthynyltrimethylsilanePd(PPh₃)₄ / CuIEt₃NToluene801080-90
43-EthynylpyridinePd(PPh₃)₂Cl₂ / CuIEt₃NDMF801865-75

Table 2: Copper-Free Sonogashira Coupling of this compound

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(OAc)₂ / PPh₃Cs₂CO₃DMF1002470-80
21-HexynePd(OAc)₂ / SPhosK₂CO₃DMSO1102065-75
3EthynyltrimethylsilanePd(OAc)₂ / XPhosK₂CO₃DMF1001875-85
43-EthynylpyridinePd(OAc)₂ / PPh₃Cs₂CO₃DMSO1202460-70

Visualizations

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L)₂-Br pd0->pd_complex Oxidative Addition (Ar-Br) pd_alkynyl Ar-Pd(II)(L)₂-C≡CR' pd_complex->pd_alkynyl Transmetalation cu_catalyst Cu(I)Br pd_complex->cu_catalyst pd_alkynyl->pd0 product Ar-C≡CR' pd_alkynyl->product Reductive Elimination cu_acetylide Cu(I)-C≡CR' cu_catalyst->cu_acetylide Deprotonation cu_acetylide->pd_complex cu_acetylide->cu_catalyst alkyne R'-C≡C-H alkyne->cu_acetylide base Base base_h Base-H⁺Br⁻ base->base_h

Caption: Catalytic cycle of the copper-cocatalyzed Sonogashira coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Aryl Bromide, Catalyst, Base) start->setup reagents Add Solvent and Alkyne setup->reagents reaction Stir and Heat (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for the Sonogashira coupling.

Logical_Relationships cluster_reactants Reactants cluster_conditions Reaction Conditions aryl_bromide This compound product 4-Alkynyl-2-methylbenzoic Acid aryl_bromide->product terminal_alkyne Terminal Alkyne terminal_alkyne->product catalyst Pd Catalyst ± Cu(I) catalyst->product base Base base->product solvent Solvent solvent->product temperature Temperature temperature->product yield Yield & Purity product->yield

Caption: Key components influencing the outcome of the Sonogashira coupling.

References

Synthesis of Biaryl Compounds from 4-Bromo-2-methylbenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 4-Bromo-2-methylbenzoic acid as a key starting material. The synthesis of biaryl scaffolds is of paramount importance in medicinal chemistry and materials science, and this compound offers a versatile platform for the construction of these motifs through various palladium-catalyzed cross-coupling reactions.

Introduction

Biaryl structures are privileged motifs found in numerous pharmaceuticals, agrochemicals, and functional materials. The ability to efficiently construct these C(sp²)-C(sp²) bonds is a central theme in modern organic synthesis. This compound is a valuable building block for this purpose, featuring a reactive aryl bromide handle for cross-coupling, a carboxylic acid group that can be a directing group or a point for further derivatization, and a methyl group that introduces steric and electronic diversity.

This guide focuses on the most common and effective palladium-catalyzed methods for the synthesis of biaryl compounds from this compound, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds, involving the reaction of an organohalide with an organoboron compound.[1] For this compound, this reaction provides a direct route to a wide array of biaryl carboxylic acids.[2]

General Reaction Scheme

Suzuki_Miyaura reactant1 This compound product Biaryl-2-carboxylic Acid reactant1->product reactant2 Arylboronic Acid (R-B(OH)₂) reactant2->product catalyst Pd Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product solvent Solvent (e.g., Toluene (B28343)/H₂O, Dioxane/H₂O) solvent->product

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of an organic solvent like dioxane or toluene and water).[3] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.[3]

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (0.5) / LigandNa₂CO₃ (2.0)H₂O/MeOH (3:1)RT2>98
24-Tolylboronic acidPd(OAc)₂ (5) / PCy₃ (10)K₂HPO₄·3H₂O (3.0)MeOH90N/A95
34-Methoxyphenylboronic acidPd(OAc)₂ (2) / LigandK₂CO₃ (2.0)Dioxane/H₂O (4:1)1001285
43-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)901692
52-Methylphenylboronic acidPd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄ (2.0)Toluene/H₂O (10:1)1001888
64-(Trifluoromethyl)phenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)1002478
74-Cyanophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (3.0)DMF/H₂O (5:1)1101285

Note: The data in this table is compiled from general procedures for Suzuki coupling of similar bromobenzoic acids and may require optimization for this compound.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[4] While less common for this specific substrate compared to Suzuki coupling, it offers a pathway to vinyl-substituted benzoic acids.

General Reaction Scheme

Heck_Reaction reactant1 This compound product Alkenyl-substituted Benzoic Acid reactant1->product reactant2 Alkene (e.g., Styrene) reactant2->product catalyst Pd Catalyst (e.g., Pd(OAc)₂) catalyst->product base Base (e.g., Et₃N, K₂CO₃) base->product solvent Solvent (e.g., DMF, DMAc) solvent->product

Caption: General workflow for the Heck reaction.

Experimental Protocol: General Procedure for Heck Reaction
  • Reaction Setup: To a pressure-rated vial, add this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine (B1218219) ligand (if required), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Purge the vial with an inert gas.

  • Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF or DMAc).

  • Reaction: Seal the vial and heat the mixture to 100-140 °C for 12-24 hours.

  • Work-up and Purification: After cooling, the work-up and purification would follow a similar procedure to the Suzuki-Miyaura coupling, involving acidification, extraction, and chromatography.

Data Presentation: Representative Heck Reaction Conditions
EntryAlkeneCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1) / dppp (B1165662) (2)NaHCO₃ (6.0)DMSO1402470-80
2n-Butyl acrylatePd(OAc)₂ (2)Et₃N (2.0)DMF1201875-85

*Yields are estimated based on reactions with similar aryl bromides and may require optimization.[5][6]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynyl compounds.[7]

General Reaction Scheme

Sonogashira_Coupling reactant1 This compound product Alkynyl-substituted Benzoic Acid reactant1->product reactant2 Terminal Alkyne (R-C≡CH) reactant2->product pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) pd_catalyst->product cu_cocatalyst Cu(I) Co-catalyst (e.g., CuI) cu_cocatalyst->product base Amine Base (e.g., Et₃N, DIPEA) base->product solvent Solvent (e.g., THF, DMF) solvent->product

Caption: General workflow for Sonogashira coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).[7]

  • Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF), followed by an amine base (e.g., Et₃N or DIPEA, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.).[7]

  • Reaction: Stir the mixture at room temperature or heat to 40-80 °C, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is typically quenched with aqueous ammonium (B1175870) chloride, followed by extraction with an organic solvent, washing, drying, and purification by column chromatography.

Data Presentation: Representative Sonogashira Coupling Conditions
EntryAlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (2)DIPAToluene552070-80
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF601275-85

*Yields are estimated based on reactions with similar aryl bromides and may require optimization.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[9] This reaction allows for the synthesis of N-aryl benzoic acid derivatives from this compound.

General Reaction Scheme

Buchwald_Hartwig reactant1 This compound product N-Aryl Benzoic Acid Derivative reactant1->product reactant2 Amine (R₂NH) reactant2->product catalyst Pd Catalyst (e.g., Pd₂(dba)₃) catalyst->product ligand Ligand (e.g., Xantphos) ligand->product base Base (e.g., Cs₂CO₃, NaOt-Bu) base->product solvent Solvent (e.g., Dioxane, Toluene) solvent->product

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-2.0 equiv.).[10]

  • Solvent Addition: Add an anhydrous, degassed solvent such as dioxane or toluene.[10]

  • Reaction: Seal the reaction vessel and heat to 80-110 °C with vigorous stirring until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is typically filtered through a pad of celite, and the filtrate is concentrated. The residue is then partitioned between water and an organic solvent, and the aqueous layer is acidified. The product is extracted, and the combined organic layers are washed, dried, and purified by chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.0)Dioxane1101870-85
2MorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOt-Bu (1.5)Toluene1001675-90

*Yields are estimated based on general procedures for aryl bromides and may require optimization for this compound.[10][11]

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a diverse range of biaryl compounds. The palladium-catalyzed cross-coupling reactions outlined in these application notes, particularly the Suzuki-Miyaura coupling, provide robust and adaptable methods for constructing these important molecular scaffolds. The provided protocols and data serve as a strong foundation for researchers and scientists in the fields of drug discovery and materials science to develop novel molecules with tailored properties. Optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols: 4-Bromo-2-methylbenzoic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-bromo-2-methylbenzoic acid as a strategic building block in the synthesis of medicinally relevant compounds. Its trifunctional nature, featuring a carboxylic acid, a methyl group, and a bromine atom, offers multiple points for chemical modification, making it a valuable starting material for the construction of complex molecular architectures. This document details its application in the synthesis of potent enzyme inhibitors, including Poly(ADP-ribose) polymerase (PARP) inhibitors and p38 MAP kinase inhibitors, complete with detailed experimental protocols and biological data.

Application in the Synthesis of Isoindolinone-Based PARP Inhibitors

The isoindolinone scaffold is a key pharmacophore in a number of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a clinically important class of anticancer agents that exploit the concept of synthetic lethality in tumors with deficiencies in the homologous recombination DNA repair pathway, such as those with BRCA1/2 mutations. This compound serves as an excellent starting material for the synthesis of the isoindolinone core.

A plausible synthetic pathway to a key isoindolinone intermediate for PARP inhibitors, starting from this compound, is outlined below. This pathway involves the initial protection of the carboxylic acid, followed by benzylic bromination, and subsequent reaction with an amine to form the isoindolinone ring. The bromine atom on the aromatic ring can then be utilized for further diversification, for instance, through a Suzuki coupling reaction.

G cluster_synthesis Synthetic Pathway to Isoindolinone Intermediate A This compound B Methyl 4-bromo-2-methylbenzoate A->B Esterification (MeOH, H2SO4) C Methyl 4-bromo-2-(bromomethyl)benzoate B->C Benzylic Bromination (NBS, AIBN) D 4-Bromo-2-substituted-isoindolin-1-one C->D Cyclization (R-NH2) E PARP Inhibitor Scaffold D->E Suzuki Coupling (Arylboronic acid, Pd catalyst)

Synthetic pathway from this compound to a PARP inhibitor scaffold.

Experimental Protocol: Suzuki Coupling of a 4-Bromo-isoindolinone Intermediate

This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of a 4-bromo-isoindolinone intermediate with an arylboronic acid. This reaction is a critical step in the synthesis of many PARP inhibitors, allowing for the introduction of diverse aryl and heteroaryl moieties.

Materials:

  • 4-Bromo-2-substituted-isoindolin-1-one (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Degassed water

  • Ethyl acetate (B1210297) (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the 4-bromo-2-substituted-isoindolin-1-one (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 - 3.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio). Bubble the mixture with the inert gas for 10-15 minutes to ensure it is thoroughly deoxygenated. Finally, add the palladium catalyst (2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 85-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Biological Activity of Representative Isoindolinone-Based PARP Inhibitors

The following table summarizes the in vitro activity of several isoindolinone-based PARP inhibitors, demonstrating the potency of compounds derived from this scaffold.

Compound IDPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Cell LineIC₅₀ (nM)Reference
Olaparib 15MDA-MB-436 (BRCA1 mutant)100[1][2]
Niraparib 3.82.1Capan-1 (BRCA2 mutant)41[1]
Talazoparib 0.570.28MX-1 (BRCA1/2 mutant)0.4[1]
Isoindolinone Derivative 1 2.11.5Capan-115[3]
Isoindolinone Derivative 2 1.81.2MX-112[3]

Application in the Synthesis of p38 MAP Kinase Inhibitors

This compound can also be utilized as a starting material for the synthesis of inhibitors of p38 mitogen-activated protein (MAP) kinase. p38 MAP kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibitors of this kinase have therapeutic potential for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

The synthesis of p38 MAP kinase inhibitors often involves the construction of a central heterocyclic core, which can be functionalized with various substituents to optimize potency and pharmacokinetic properties. The bromine atom of this compound can be used in cross-coupling reactions to introduce key pharmacophoric elements.

G cluster_kinase Application in p38 MAP Kinase Inhibitor Synthesis Start This compound Intermediate1 Amide/Ester Derivative Start->Intermediate1 Amidation/ Esterification Intermediate2 Heterocyclic Core Formation Intermediate1->Intermediate2 Cyclization/ Condensation Final_Product p38 MAP Kinase Inhibitor Intermediate2->Final_Product Suzuki Coupling/ Further Functionalization

[A pyridinyl-imidazole core attached to a 4-substituted-2-methylphenyl group]

Involvement of target enzymes in cellular signaling pathways.

References

Application Notes and Protocols for the Preparation of 4-Bromo-2-methylbenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methylbenzoic acid methyl ester is a valuable intermediate in organic synthesis, serving as a key building block for a variety of more complex molecules. Its utility is prominent in the development of pharmaceuticals and other biologically active compounds. The strategic placement of the bromo, methyl, and methyl ester functional groups on the benzene (B151609) ring allows for diverse chemical modifications, such as cross-coupling reactions and further derivatization, making it an important precursor in medicinal chemistry and materials science. For instance, it can be used in the synthesis of isoindolinone derivatives and other heterocyclic systems.[1] This document provides detailed protocols for the synthesis of this compound methyl ester, a summary of quantitative data, and an overview of its applications.

Data Presentation

ParameterMethod 1: Fischer-Speier EsterificationMethod 2: Williamson Ether Synthesis-like ReactionMethod 3: Diazomethane-based Esterification
Starting Material This compoundThis compoundThis compound
Reagents Methanol, Concentrated Sulfuric AcidPotassium Carbonate, Methyl Iodide, Dimethylformamide(Trimethylsilyl)diazomethane, Tetrahydrofuran (B95107), Methanol
Reaction Time 6 hours18 hours1 hour
Temperature RefluxRoom Temperature0 °C to Room Temperature
Yield Not explicitly stated, but generally high for this method.79%[2]100% (crude)[3]
Purification Extraction and dryingExtraction, washing, and column chromatography[2]Removal of solvent[3]
Product Form White solid[4]Clear liquid[2]Yellow oil[3]
¹H NMR (CDCl₃) δ Not provided7.85 (d, 1H), 7.42-7.47 (m, 2H), 3.95 (s, 3H), 2.64 (s, 3H)[2]Not provided
IR (neat) cm⁻¹ Not provided1726[2]Not provided
Mass Spectrum m/z Not provided197, 199 (M+H–OCH₃)[2]Not provided

Experimental Protocols

Method 1: Fischer-Speier Esterification

This classical method utilizes an acid catalyst to promote the esterification of a carboxylic acid with an alcohol.[5]

Materials:

  • This compound

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 500 mL single-neck flask, dissolve 20 g of this compound in 160 g of methanol.[4]

  • Carefully add 2 mL of concentrated sulfuric acid to the solution.[4]

  • Heat the mixture to reflux and maintain for 6 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add ethyl acetate and water to the flask and transfer the contents to a separatory funnel.[4]

  • Perform liquid-liquid extraction twice.[4]

  • Dry the combined organic layers over anhydrous sodium sulfate.[4]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the product.[4]

Method 2: Williamson Ether Synthesis-like Reaction

This method involves the deprotonation of the carboxylic acid followed by nucleophilic attack on an alkyl halide.

Materials:

  • This compound

  • Potassium carbonate

  • Methyl iodide

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Copper sulfate solution

  • Brine

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere setup

Procedure:

  • To a mixture of 25.0 g of this compound and 20.0 g of potassium carbonate in 75 mL of anhydrous dimethylformamide, add 10.0 mL of methyl iodide at room temperature under a nitrogen atmosphere.[2]

  • Stir the reaction mixture for 18 hours.[2]

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).[2]

  • Combine the organic phases and wash with copper sulfate solution (50 mL) and brine (50 mL).[2]

  • Dry the organic layer and evaporate the solvent.[2]

  • Purify the crude product by column chromatography on silica (B1680970) gel using a 9:1 hexane/ethyl acetate eluent to obtain the pure product.[2]

Method 3: Diazomethane-based Esterification

This protocol uses (trimethylsilyl)diazomethane for a rapid and high-yielding esterification.

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • Methanol

  • (Trimethylsilyl)diazomethane (2.0 M in hexane)

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer

Procedure:

  • Prepare a mixed solution of 15.1 g of this compound in 180 mL of tetrahydrofuran and 45 mL of methanol.[3]

  • Cool the solution to 0 °C in an ice bath.[3]

  • Slowly add 42 mL of (trimethylsilyl)diazomethane solution (2.0 M in hexane) dropwise.[3]

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.[3]

  • Once the reaction is complete, remove the solvent by distillation under reduced pressure to afford the product.[3] The crude product can often be used in subsequent steps without further purification.[3]

Mandatory Visualization

G cluster_start Starting Material cluster_method1 Method 1: Fischer Esterification cluster_method2 Method 2: Williamson-type Synthesis cluster_method3 Method 3: Diazomethane Esterification cluster_workup Workup & Purification cluster_product Final Product start This compound M1_reagents Methanol, Conc. H₂SO₄ start->M1_reagents Reacts with M2_reagents K₂CO₃, MeI, DMF start->M2_reagents Reacts with M3_reagents TMSCHN₂, THF/MeOH start->M3_reagents Reacts with M1_process Reflux (6h) M1_reagents->M1_process workup Extraction & Purification M1_process->workup Proceeds to M2_process Stir at RT (18h) M2_reagents->M2_process M2_process->workup Proceeds to M3_process 0°C to RT (1h) M3_reagents->M3_process M3_process->workup Proceeds to product This compound methyl ester workup->product Yields

Caption: Synthetic pathways for this compound methyl ester.

References

Application Notes and Protocols for the Derivatization of 4-Bromo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical derivatization of the carboxylic acid group of 4-Bromo-2-methylbenzoic acid, a key intermediate in the synthesis of various organic molecules. The following sections outline two common and effective derivatization strategies: Esterification to form a methyl ester and Amidation via an acyl chloride intermediate to form an N-substituted amide. These methods are fundamental in modifying the physicochemical properties of the parent molecule, enabling further synthetic transformations, and facilitating biological screening.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₈H₇BrO₂
Molecular Weight 215.04 g/mol
Appearance Solid
Storage Temperature Room Temperature, sealed in dry

Method 1: Esterification (Fischer Esterification)

Fischer esterification is a classic and cost-effective method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst. This protocol describes the synthesis of methyl 4-bromo-2-methylbenzoate.

Experimental Protocol: Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in methanol (B129727) (10-20 eq). The methanol acts as both the solvent and the reagent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq) to the solution while stirring.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (B1210297) or diethyl ether (3 x volume of the reaction mixture).

  • Purification: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl 4-bromo-2-methylbenzoate.[1]

  • Further Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica (B1680970) gel.

Quantitative Data: Fischer Esterification
ParameterValueReference
Starting Material This compound-
Reagents Methanol, Sulfuric Acid[2]
Solvent Methanol[2]
Reaction Temperature Reflux (~65 °C)[1]
Reaction Time 4-16 hours[1]
Typical Yield 85-95%[1][2]

Experimental Workflow: Fischer Esterification

FischerEsterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in Methanol add_catalyst Add conc. H₂SO₄ start->add_catalyst reflux Reflux for 4-16h add_catalyst->reflux cool Cool to RT reflux->cool neutralize Neutralize with NaHCO₃ cool->neutralize extract Extract with Ethyl Acetate neutralize->extract wash_dry Wash with Brine & Dry (Na₂SO₄) extract->wash_dry evaporate Evaporate Solvent wash_dry->evaporate purify Column Chromatography (Optional) evaporate->purify end Methyl 4-bromo-2-methylbenzoate purify->end

Caption: Workflow for Fischer Esterification.

Method 2: Amidation via Acyl Chloride

This two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by the reaction with a primary or secondary amine to form the corresponding amide. This approach is highly efficient and broadly applicable.

Experimental Protocol: Amidation

Step 1: Synthesis of 4-Bromo-2-methylbenzoyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts), add this compound (1.0 eq).

  • Reagent Addition: Add thionyl chloride (SOCl₂) (2.0-3.0 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction Conditions: Gently heat the mixture to reflux (approximately 80 °C) for 1-3 hours. The reaction is complete when the evolution of gas ceases.

  • Isolation of Acyl Chloride: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-Bromo-2-methylbenzoyl chloride is often used directly in the next step without further purification.[3][4]

Step 2: Synthesis of N-substituted 4-Bromo-2-methylbenzamide

  • Reaction Setup: Dissolve the crude 4-Bromo-2-methylbenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, dissolve the desired primary or secondary amine (1.1-1.2 eq) and a non-nucleophilic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq) in the same anhydrous solvent.

  • Reaction: Add the amine solution dropwise to the stirred solution of the acyl chloride at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-substituted 4-bromo-2-methylbenzamide.

Quantitative Data: Amidation via Acyl Chloride
ParameterValueReference
Starting Material This compound-
Reagents (Step 1) Thionyl chloride (SOCl₂), cat. DMF[3]
Reaction Temperature (Step 1) Reflux (~80 °C)[3]
Reaction Time (Step 1) 1-3 hours[3]
Reagents (Step 2) Primary or Secondary Amine, TEA or DIPEA[5]
Solvent (Step 2) DCM or THF[5]
Reaction Temperature (Step 2) 0 °C to Room Temperature[5]
Reaction Time (Step 2) 2-12 hours[5]
Typical Yield Good to Excellent[3]

Experimental Workflow: Amidation via Acyl Chloride

Amidation cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation cluster_workup Work-up & Purification start This compound + SOCl₂ reflux1 Reflux for 1-3h start->reflux1 distill Remove excess SOCl₂ reflux1->distill acyl_chloride 4-Bromo-2-methylbenzoyl chloride distill->acyl_chloride dissolve Dissolve Acyl Chloride in DCM acyl_chloride->dissolve cool Cool to 0°C dissolve->cool add_amine Add Amine + Base cool->add_amine react Stir for 2-12h add_amine->react quench Quench with Water react->quench wash Aqueous Washes (HCl, NaHCO₃, Brine) quench->wash dry Dry (Na₂SO₄) wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify (Recrystallization or Chromatography) evaporate->purify end N-substituted 4-Bromo-2-methylbenzamide purify->end

Caption: Workflow for Amidation via Acyl Chloride.

References

Synthesis of Novel Heterocyclic Compounds from 4-Bromo-2-methylbenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 4-Bromo-2-methylbenzoic acid as a versatile starting material. The following sections outline the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, classes of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.

Introduction

This compound is a readily available building block with multiple reactive sites, making it an excellent starting point for the synthesis of a variety of complex molecules. The presence of the carboxylic acid group, the bromine atom, and the methyl group allows for a range of chemical transformations, leading to the construction of diverse heterocyclic scaffolds. This document focuses on the preparation of 2,5-bis(4-bromo-2-methylphenyl)-1,3,4-oxadiazole and 2,5-bis(4-bromo-2-methylphenyl)-1,3,4-thiadiazole, highlighting a straightforward and efficient synthetic methodology.

Synthetic Pathways

The synthesis of the target heterocyclic compounds from this compound involves a two-step process. The initial step is the conversion of the carboxylic acid to the corresponding acid hydrazide. This intermediate is then cyclized to form the desired 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) ring.

Synthesis_Workflow A This compound B 4-Bromo-2-methylbenzoyl chloride A->B SOCl₂ C 4-Bromo-2-methylbenzohydrazide B->C Hydrazine (B178648) hydrate (B1144303) D N,N'-bis(4-bromo-2-methylbenzoyl)hydrazine C->D 4-Bromo-2-methylbenzoyl chloride E 2,5-bis(4-bromo-2-methylphenyl)- 1,3,4-oxadiazole D->E POCl₃, heat F 2,5-bis(4-bromo-2-methylphenyl)- 1,3,4-thiadiazole D->F Lawesson's Reagent, heat

Caption: General synthetic workflow for the preparation of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives from this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the target heterocyclic compounds.

StepProductReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
14-Bromo-2-methylbenzohydrazideThionyl chloride, Hydrazine hydrateDichloromethane (B109758)4Reflux85
2a2,5-bis(4-bromo-2-methylphenyl)-1,3,4-oxadiazole4-Bromo-2-methylbenzoyl chloride, Pyridine (B92270)Dichloromethane12Room Temp.78
2b2,5-bis(4-bromo-2-methylphenyl)-1,3,4-thiadiazoleN,N'-bis(4-bromo-2-methylbenzoyl)hydrazine, Lawesson's ReagentToluene (B28343)8Reflux72

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-methylbenzohydrazide

This protocol describes the conversion of this compound to its corresponding hydrazide, a key intermediate for subsequent cyclization reactions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Reflux the mixture for 2 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acid chloride in dichloromethane and add it dropwise to a stirred solution of hydrazine hydrate (2.0 eq) in dichloromethane at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol (B145695) to afford pure 4-Bromo-2-methylbenzohydrazide.

Protocol1_Workflow cluster_prep Acid Chloride Formation cluster_hydrazinolysis Hydrazide Formation cluster_workup Work-up and Purification A Dissolve this compound in DCM B Add SOCl₂ dropwise at 0°C A->B C Reflux for 2 hours B->C D Remove excess SOCl₂ and DCM C->D E Dissolve acid chloride in DCM D->E F Add to hydrazine hydrate solution at 0°C E->F G Stir at room temperature for 2 hours F->G H Wash with NaHCO₃ solution and water G->H I Dry organic layer with Na₂SO₄ H->I J Concentrate under reduced pressure I->J K Recrystallize from ethanol J->K

Caption: Experimental workflow for the synthesis of 4-Bromo-2-methylbenzohydrazide.

Protocol 2: Synthesis of 2,5-bis(4-bromo-2-methylphenyl)-1,3,4-oxadiazole

This protocol details the synthesis of the target 1,3,4-oxadiazole derivative from 4-Bromo-2-methylbenzohydrazide.

Materials:

  • 4-Bromo-2-methylbenzohydrazide

  • 4-Bromo-2-methylbenzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Phosphorus oxychloride (POCl₃)

  • Ice-water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-Bromo-2-methylbenzohydrazide (1.0 eq) and pyridine (1.1 eq) in dichloromethane, add 4-Bromo-2-methylbenzoyl chloride (1.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N,N'-bis(4-bromo-2-methylbenzoyl)hydrazine.

  • To the crude diacylhydrazine, add phosphorus oxychloride (5.0 eq) and heat the mixture at 100 °C for 2 hours.

  • Cool the reaction mixture to room temperature and pour it slowly into ice-water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to yield pure 2,5-bis(4-bromo-2-methylphenyl)-1,3,4-oxadiazole.

Protocol2_Workflow cluster_acylation Diacylhydrazine Formation cluster_cyclization Oxadiazole Ring Formation A Dissolve hydrazide and pyridine in DCM B Add acid chloride dropwise at 0°C A->B C Stir at room temperature for 12 hours B->C D Wash and dry to obtain diacylhydrazine C->D E Add POCl₃ to diacylhydrazine D->E F Heat at 100°C for 2 hours E->F G Pour into ice-water and neutralize F->G H Filter, wash, and dry the solid G->H I Recrystallize from ethanol H->I

Caption: Experimental workflow for the synthesis of 2,5-bis(4-bromo-2-methylphenyl)-1,3,4-oxadiazole.

Protocol 3: Synthesis of 2,5-bis(4-bromo-2-methylphenyl)-1,3,4-thiadiazole

This protocol outlines the synthesis of the target 1,3,4-thiadiazole derivative from the intermediate N,N'-bis(4-bromo-2-methylbenzoyl)hydrazine.

Materials:

  • N,N'-bis(4-bromo-2-methylbenzoyl)hydrazine

  • Lawesson's Reagent

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A mixture of N,N'-bis(4-bromo-2-methylbenzoyl)hydrazine (1.0 eq) and Lawesson's Reagent (0.5 eq) in toluene is refluxed for 8 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution and water.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 2,5-bis(4-bromo-2-methylphenyl)-1,3,4-thiadiazole.

Protocol3_Workflow cluster_thionation Thiadiazole Ring Formation cluster_workup Work-up and Purification A Reflux diacylhydrazine and Lawesson's Reagent in Toluene B Remove solvent under reduced pressure A->B C Dissolve residue in DCM B->C D Wash with NaHCO₃ and water C->D E Dry and concentrate organic layer D->E F Purify by column chromatography E->F

Caption: Experimental workflow for the synthesis of 2,5-bis(4-bromo-2-methylphenyl)-1,3,4-thiadiazole.

Applications and Future Directions

The synthesized 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives, featuring two bromo-substituted phenyl rings, are valuable scaffolds for further chemical exploration. The bromine atoms serve as handles for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. This modular approach enables the creation of a diverse library of novel heterocyclic compounds for screening in drug discovery programs. These compounds can be investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The methodologies presented here provide a solid foundation for the development of new therapeutic agents based on the 1,3,4-oxadiazole and 1,3,4-thiadiazole cores.

Application of 4-Bromo-2-methylbenzoic Acid in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methylbenzoic acid is a versatile synthetic intermediate that is increasingly finding applications in the field of materials science. Its unique trifunctional structure, featuring a carboxylic acid group, a bromine atom, and a methyl group on a benzene (B151609) ring, allows for a variety of chemical modifications, making it an ideal building block for the synthesis of advanced functional materials. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of mesogen-jacketed liquid crystalline polymers (MJLCPs) and as a potential precursor for porous organic polymers (POPs).

Application 1: Synthesis of Mesogen-Jacketed Liquid Crystalline Polymers (MJLCPs)

Mesogen-jacketed liquid crystalline polymers are a class of side-chain liquid crystalline polymers where the mesogenic (liquid crystal-forming) units are attached laterally to the polymer backbone with a short or no flexible spacer. This architecture imparts a rigid, rod-like conformation to the polymer chain, leading to unique thermal and optical properties. This compound can be utilized as a key starting material in the multi-step synthesis of vinylbiphenyl monomers, which are subsequently polymerized to form MJLCPs such as poly[4,4′-bis(4-butoxyphenyloxycarbonyl)-2-vinylbiphenyl].[1]

Logical Workflow for MJLCP Synthesis

The overall synthetic strategy involves the creation of a vinylbiphenyl monomer through a series of reactions, including Suzuki coupling, followed by polymerization.

MJLCP_Synthesis_Workflow cluster_start Starting Material cluster_monomer_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_product Final Product A This compound B Esterification & Bromination A->B 1. Protection & Activation C Suzuki Coupling with 4-vinylphenylboronic acid B->C 2. C-C Bond Formation D Further functionalization (Esterification with 4-butoxyphenol) C->D 3. Mesogen Attachment E Vinylbiphenyl Monomer D->E 4. Monomer Formation F Free Radical Polymerization E->F 5. Polymerization G Mesogen-Jacketed Liquid Crystalline Polymer F->G

Caption: Synthetic workflow for a mesogen-jacketed liquid crystalline polymer.

Experimental Protocol: Synthesis of a Vinylbiphenyl Monomer and Subsequent Polymerization

This protocol outlines a representative synthesis of a vinylbiphenyl-based MJLCP.

Part A: Synthesis of 4-Bromo-2-(bromomethyl)benzoic acid methyl ester (Intermediate 1)

  • Esterification: In a round-bottom flask, dissolve this compound (1.0 eq.) in methanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, neutralize the acid, extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl ester.

  • Benzylic Bromination: Dissolve the methyl ester (1.0 eq.) in a suitable solvent like carbon tetrachloride. Add N-bromosuccinimide (NBS) (1.1 eq.) and a radical initiator such as benzoyl peroxide (catalytic amount). Reflux the mixture under irradiation with a UV lamp for 2-4 hours. Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to obtain the crude product, which can be purified by recrystallization.

Part B: Synthesis of 4'-vinyl-2'-(methoxycarbonyl)biphenyl-4-carboxylic acid (Intermediate 2) via Suzuki Coupling

  • In a Schlenk flask, combine Intermediate 1 (1.0 eq.), 4-vinylphenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Add a base, for instance, an aqueous solution of 2M sodium carbonate (2.0 eq.).

  • Add a suitable solvent system, for example, a mixture of toluene (B28343) and ethanol.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture at 80-90 °C for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature, and perform a standard work-up including extraction with an organic solvent, washing with brine, drying over anhydrous sodium sulfate, and purification by column chromatography.

Part C: Synthesis of the final monomer and Polymerization

  • The carboxylic acid group of Intermediate 2 is further esterified with 4-butoxyphenol (B117773) to attach the mesogenic side group.

  • The resulting vinylbiphenyl monomer is then polymerized using a free-radical initiator like AIBN in a suitable solvent such as toluene at 60-80 °C for 24 hours.

  • The polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol, filtered, and dried under vacuum.

Expected Material Properties

The properties of the resulting MJLCPs are highly dependent on the molecular weight and the nature of the mesogenic units.

PropertyExpected Value/Characteristic
Glass Transition Temp. (Tg) Typically in the range of 100-150 °C
Mesophase Type Nematic or Smectic A phases
Isotropization Temp. (Ti) Can range from 200 to over 300 °C, indicating high thermal stability of the liquid crystalline phase
Molecular Weight (Mw) 10,000 - 50,000 g/mol (controlled by polymerization conditions)
Polydispersity Index (PDI) 1.5 - 2.5 for free radical polymerization

Application 2: Precursor for Porous Organic Polymers (POPs)

The bifunctional nature of this compound (after conversion of the carboxylic acid to a more reactive group) makes it a potential candidate for the synthesis of porous organic polymers. The bromine atom can participate in cross-coupling reactions to form a rigid, porous network.

Logical Workflow for POP Synthesis

POP_Synthesis_Workflow cluster_start Starting Material cluster_monomer_prep Monomer Preparation cluster_polymerization Polymerization cluster_product Final Product A This compound B Conversion of COOH to a reactive group (e.g., boronic ester) A->B 1. Functional Group Conversion C Self-condensation Polymerization (e.g., Suzuki Coupling) B->C 2. Cross-coupling D Porous Organic Polymer C->D

Caption: Synthetic workflow for a porous organic polymer.

Experimental Protocol: Hypothetical Synthesis of a POP

This protocol describes a hypothetical synthesis of a POP from a derivative of this compound.

  • Synthesis of the Monomer: Convert the carboxylic acid group of this compound to a boronic ester. This can be achieved by first reducing the carboxylic acid to an alcohol, followed by conversion to a bromide, and then reaction with a diboron (B99234) pinacol (B44631) ester in the presence of a palladium catalyst.

  • Polymerization:

    • In a Schlenk flask, dissolve the synthesized monomer (1.0 eq.) in a suitable solvent system (e.g., DMF/water).

    • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.), and a base, for example, K₂CO₃ (3.0 eq.).

    • Thoroughly degas the mixture.

    • Heat the reaction mixture to 100-120 °C and stir for 48-72 hours under an inert atmosphere.

    • After cooling, the solid polymer is collected by filtration, washed extensively with water, methanol, and other organic solvents to remove any residual catalyst and unreacted monomer.

    • The purified POP is then dried under high vacuum.

Potential Material Properties and Applications

The resulting porous organic polymer is expected to have a high surface area and thermal stability.

PropertyExpected Value/Characteristic
BET Surface Area 500 - 1500 m²/g
Thermal Stability (TGA) Stable up to 350-450 °C in an inert atmosphere
Porosity Microporous and/or mesoporous structure
Potential Applications Gas storage (e.g., CO₂, H₂), catalysis, and separation

Conclusion

This compound serves as a valuable and versatile building block in materials science. Its application in the synthesis of mesogen-jacketed liquid crystalline polymers and its potential for creating porous organic polymers highlight its importance in the development of advanced materials with tailored properties. The protocols provided herein offer a foundation for researchers to explore and expand upon the use of this compound in creating novel functional materials.

References

Application Notes and Protocols: 4-Bromo-2-methylbenzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Bromo-2-methylbenzoic acid as a key starting material in the synthesis of commercially significant agrochemicals, specifically the diamide (B1670390) insecticides chlorantraniliprole (B1668704) and cyantraniliprole (B1669382). Detailed experimental protocols for key synthetic transformations and a summary of quantitative data are presented to facilitate research and development in this area.

Introduction

This compound is a versatile building block in organic synthesis, valued for its functional group handles that allow for diverse chemical modifications.[1][2][3] In the agrochemical industry, it serves as a precursor for the synthesis of anthranilic acid derivatives, which are crucial components of potent insecticides.[2] This document focuses on its application in the synthesis of chlorantraniliprole and cyantraniliprole, two leading insecticides that act as ryanodine (B192298) receptor activators.[4][5]

Agrochemicals Synthesized from this compound Derivatives

Chlorantraniliprole

Chlorantraniliprole is a broad-spectrum insecticide effective against a variety of chewing pests. Its synthesis involves the preparation of two key intermediates, 2-amino-5-chloro-3-methylbenzoic acid and 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, which are then coupled to form the final product. While direct synthesis from this compound is not explicitly detailed in a single source, a plausible synthetic pathway involves the transformation of a derivative, 2-amino-3-methylbenzoic acid, which can be chlorinated to yield a key intermediate.

Cyantraniliprole

Cyantraniliprole is another important insecticide from the diamide class, exhibiting a broad spectrum of activity.[5] Its structure is closely related to chlorantraniliprole, with a cyano group replacing the chlorine atom on the anthranilamide ring. The synthesis of cyantraniliprole also relies on a substituted anthranilic acid intermediate, 2-amino-5-cyano-3-methylbenzoic acid.

Synthetic Pathways and Experimental Protocols

The following sections outline the synthetic routes to chlorantraniliprole and cyantraniliprole, starting from precursors that can be derived from this compound.

Synthesis of Key Intermediate: 2-Amino-5-chloro-3-methylbenzoic Acid

A common precursor for the synthesis of the crucial 2-amino-5-chloro-3-methylbenzoic acid intermediate is 2-amino-3-methylbenzoic acid. The chlorination of this compound is a key step.

Experimental Protocol: Chlorination of 2-Amino-3-methylbenzoic Acid

This protocol is based on a general procedure described in the literature.[6]

  • In a 100 mL round-bottomed flask, suspend 2-amino-3-methylbenzoic acid (10 g, 66.1 mmol) in 50 mL of N,N-dimethylformamide (DMF).

  • Add N-chlorosuccinimide (NCS) (9.7 g, 72.7 mmol) to the suspension.

  • Heat the mixture under reflux for 3 hours.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of ice water.

  • Adjust the pH of the solution to 6 with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum to yield 2-amino-5-chloro-3-methylbenzoic acid.

Synthesis of Chlorantraniliprole

The final step in the synthesis of chlorantraniliprole is the coupling of 2-amino-5-chloro-N,3-dimethylbenzamide with 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.

Experimental Protocol: Synthesis of Chlorantraniliprole

This protocol is adapted from a patented procedure.[7]

  • To a mixture of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (6.05 g, 20.0 mmol) and 2-amino-5-chloro-N,3-dimethylbenzamide (4.17 g, 21.0 mmol) in propionitrile (B127096) (18 mL), add 3-picoline (5.06 mL, 52 mmol).

  • Cool the mixture to -5 °C.

  • Add methanesulfonyl chloride (1.86 mL, 24 mmol) dropwise, maintaining the temperature between -5 and 0 °C.

  • Stir the mixture for 1 hour at 0 to 5 °C, and then for 3 hours at room temperature.

  • Add water (9 mL) dropwise and stir for an additional hour at room temperature.

  • Filter the resulting solid, wash with a 3:1 mixture of propionitrile-water (2 x 4 mL), followed by propionitrile (2 x 4 mL).

  • Dry the solid under a stream of nitrogen to afford chlorantraniliprole.

Synthesis of Key Intermediate: 2-Amino-5-cyano-N,3-dimethylbenzamide

A key intermediate for cyantraniliprole is 2-amino-5-cyano-N,3-dimethylbenzamide. This can be synthesized from the corresponding bromo-substituted precursor.

Experimental Protocol: Cyanation of 2-Amino-5-bromo-N,3-dimethylbenzamide

This protocol is based on a described method.[7]

  • In a 100-mL three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, charge 2-amino-5-bromo-N,3-dimethylbenzamide (5.0 g, 20.6 mmol) and 1,3,5-trimethylbenzene (20 g) under a nitrogen atmosphere.

  • Add powdered sodium cyanide (1.25 g, 25.5 mmol), copper(I) iodide (0.57 g, 3.0 mmol), and N,N'-dimethylethylenediamine (1.51 g, 17.1 mmol).

  • Heat the reaction mixture to between 138 and 140 °C for 3 hours, then heat to reflux (approximately 155 °C).

  • Cool the mixture to 23 °C and add water (20 mL) over 5 minutes.

  • Stir the mixture for 30 minutes and then filter the solid.

  • Wash the collected solid with water (2 x 10 mL) and chlorobenzene (B131634) (10 mL).

  • Dry the solid in a vacuum oven at 50 °C to a constant weight to yield 2-amino-5-cyano-N,3-dimethylbenzamide.

Synthesis of Cyantraniliprole

The final assembly of cyantraniliprole involves the amidation of an activated pyrazole (B372694) carboxylic acid with the cyano-substituted anthranilamide. A common method involves the ring-opening of a benzoxazinone (B8607429) intermediate with methylamine (B109427).

Experimental Protocol: Synthesis of Cyantraniliprole

This protocol is based on a patented procedure.[2]

  • Stir a suspension of 2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one (73 g) in ethyl acetate (B1210297) (220 g) in a reactor at 15-20 °C.

  • Add an aqueous solution of methylamine (43 g) to the reaction mixture over 2 hours at 15-25 °C.

  • Stir the mixture for 3 hours.

  • Cool the reaction mass to 30 °C, filter the solid, and wash with ethyl acetate to obtain crude cyantraniliprole.

  • The crude product can be further purified by preparing an aqueous slurry, stirring at 35-40 °C for one hour, filtering, and drying.

Quantitative Data Summary

The following tables summarize the reported yields and purity for the key synthetic steps.

Table 1: Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid

Starting MaterialChlorinating AgentSolventYield (%)Purity (%)Reference
2-Amino-3-methylbenzoic acidN-ChlorosuccinimideDMF83Not Reported[6]
2-Amino-3-methylbenzoic acidCyanuric chlorideDichloroethane8598.5

Table 2: Synthesis of Chlorantraniliprole

Starting MaterialsCoupling AgentsSolventYield (%)Purity (%)Reference
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, 2-amino-5-chloro-N,3-dimethylbenzamideMethanesulfonyl chloride, 3-picolinePropionitrile97Not Reported[7]

Table 3: Synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide

Starting MaterialCyanating AgentCatalystSolventYield (%)Purity (%)Reference
2-Amino-5-bromo-N,3-dimethylbenzamideSodium cyanideCopper(I) iodide1,3,5-TrimethylbenzeneNot specified (3.3 g from 5.0 g)Not Reported[7]

Table 4: Synthesis of Cyantraniliprole

Starting MaterialReagentSolventYield (%)Purity (%)Reference
2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-oneAqueous methylamineEthyl acetate92~93 (crude)[2]

Mode of Action: Ryanodine Receptor Activation

Chlorantraniliprole and cyantraniliprole exert their insecticidal effect by targeting the ryanodine receptors (RyRs) in insect muscle cells.[4][5] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum.

The binding of these diamide insecticides to the insect RyR leads to an uncontrolled release of intracellular calcium stores, causing muscle contraction, paralysis, and ultimately, the death of the insect.[2] This mode of action is highly selective for insect RyRs over their mammalian counterparts, which contributes to the favorable safety profile of these agrochemicals for non-target organisms.[2]

Visualizations

Synthetic Pathway Overviews and Signaling Pathway

G cluster_0 Synthesis of Chlorantraniliprole 4-Bromo-2-methylbenzoic_acid This compound 2-Amino-3-methylbenzoic_acid 2-Amino-3-methylbenzoic Acid 4-Bromo-2-methylbenzoic_acid->2-Amino-3-methylbenzoic_acid Proposed Transformation 2-Amino-5-chloro-3-methylbenzoic_acid 2-Amino-5-chloro-3-methylbenzoic Acid 2-Amino-3-methylbenzoic_acid->2-Amino-5-chloro-3-methylbenzoic_acid Chlorination 2-Amino-5-chloro-N,3-dimethylbenzamide 2-Amino-5-chloro-N,3-dimethylbenzamide 2-Amino-5-chloro-3-methylbenzoic_acid->2-Amino-5-chloro-N,3-dimethylbenzamide Amidation Chlorantraniliprole Chlorantraniliprole 2-Amino-5-chloro-N,3-dimethylbenzamide->Chlorantraniliprole Coupling Pyrazole_intermediate 3-Bromo-1-(3-chloropyridin-2-yl) -1H-pyrazole-5-carboxylic acid Pyrazole_intermediate->Chlorantraniliprole

Caption: Synthetic overview for Chlorantraniliprole.

G cluster_1 Synthesis of Cyantraniliprole 4-Bromo-2-methylbenzoic_acid_cyano This compound 2-Amino-5-bromo-N,3-dimethylbenzamide_cyano 2-Amino-5-bromo-N,3-dimethylbenzamide 4-Bromo-2-methylbenzoic_acid_cyano->2-Amino-5-bromo-N,3-dimethylbenzamide_cyano Multi-step (Proposed) 2-Amino-5-cyano-N,3-dimethylbenzamide_cyano 2-Amino-5-cyano-N,3-dimethylbenzamide 2-Amino-5-bromo-N,3-dimethylbenzamide_cyano->2-Amino-5-cyano-N,3-dimethylbenzamide_cyano Cyanation Benzoxazinone_intermediate Benzoxazinone Intermediate 2-Amino-5-cyano-N,3-dimethylbenzamide_cyano->Benzoxazinone_intermediate Cyclization Cyantraniliprole Cyantraniliprole Benzoxazinone_intermediate->Cyantraniliprole Ring-opening with methylamine

Caption: Synthetic overview for Cyantraniliprole.

G Diamide_Insecticide Chlorantraniliprole or Cyantraniliprole Ryanodine_Receptor Insect Ryanodine Receptor (RyR) (on Sarcoplasmic Reticulum) Diamide_Insecticide->Ryanodine_Receptor Binds to Calcium_Channel_Opening RyR Channel Activation (Uncontrolled Opening) Ryanodine_Receptor->Calcium_Channel_Opening Leads to Calcium_Release Massive Ca2+ Release from Sarcoplasmic Reticulum Calcium_Channel_Opening->Calcium_Release Muscle_Contraction Uncontrolled Muscle Contraction Calcium_Release->Muscle_Contraction Paralysis_Death Paralysis and Insect Death Muscle_Contraction->Paralysis_Death

Caption: Signaling pathway for diamide insecticides.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-2-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 4-Bromo-2-methylbenzoic acid and its derivatives. These compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide includes synthetic workflows, experimental protocols, and data for key reactions, as well as an overview of the application of these derivatives as potential therapeutic agents, particularly as inhibitors of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Synthesis of this compound

The large-scale synthesis of the parent compound, this compound, can be approached through two primary routes: the Sandmeyer reaction starting from 4-amino-2-methylbenzoic acid, or the direct bromination of 2-methylbenzoic acid.

Sandmeyer Reaction Route

The Sandmeyer reaction provides a reliable method for introducing a bromine atom onto the aromatic ring via a diazonium salt intermediate.[3] This method is particularly useful when the corresponding amino-substituted precursor is readily available.

Experimental Protocol: Large-Scale Synthesis via Sandmeyer Reaction (Adapted from similar industrial processes) [3]

  • Step 1: Diazotization of 4-Amino-2-methylbenzoic Acid

    • In a suitable reaction vessel, suspend 4-amino-2-methylbenzoic acid (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 3.0-4.0 eq).

    • Cool the suspension to 0-5 °C with constant stirring.

    • Slowly add a solution of sodium nitrite (B80452) (NaNO₂, 1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Step 2: Sandmeyer Bromination

    • In a separate vessel, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

    • Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen evolution will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Heat the mixture to 50-60 °C for 30-60 minutes to ensure complete decomposition of the diazonium salt.

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization to obtain this compound.

Direct Bromination Route

Direct electrophilic bromination of 2-methylbenzoic acid is another viable route. The methyl and carboxylic acid groups are ortho- and meta-directing, respectively, which can lead to a mixture of isomers. However, under controlled conditions, the 4-bromo isomer can be obtained as the major product.

Experimental Protocol: Large-Scale Synthesis via Direct Bromination (Adapted from similar procedures)

  • To a stirred solution of 2-methylbenzoic acid (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid), add iron powder (catalytic amount).

  • Slowly add bromine (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Carefully pour the reaction mixture into ice-water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water to remove acid, and then wash with a sodium thiosulfate (B1220275) solution to remove unreacted bromine.

  • Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol/water) to yield this compound.

Synthesis of this compound Derivatives

This compound is a versatile building block for the synthesis of a wide range of derivatives, primarily through reactions involving the carboxylic acid group and the bromo substituent.

Esterification

The carboxylic acid moiety can be easily converted to an ester, which can be a key step for subsequent reactions or to obtain the final target molecule.

Experimental Protocol: Esterification to Methyl 4-Bromo-2-methylbenzoate [4][5]

  • In a round-bottom flask, dissolve this compound (20 g, 93 mmol) in methanol (B129727) (160 g).[4]

  • Carefully add concentrated sulfuric acid (2 mL) as a catalyst.[4]

  • Heat the mixture to reflux and maintain for 6 hours.[4]

  • Monitor the reaction completion by TLC.[4]

  • After completion, cool the mixture and add ethyl acetate (B1210297) and water for extraction.[4]

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.[4]

  • Evaporate the solvent to obtain the solid methyl 4-bromo-2-methylbenzoate.[4]

ReactantMolar Eq.Molecular WeightAmount
This compound1.0215.04 g/mol 20 g
MethanolSolvent32.04 g/mol 160 g
Sulfuric AcidCatalyst98.08 g/mol 2 mL
Product 229.07 g/mol Quantitative

Table 1: Quantitative data for the esterification of this compound.

Suzuki-Miyaura Cross-Coupling

The bromo substituent on this compound makes it an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of C-C bonds and the synthesis of complex biaryl derivatives.[1]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid (General Procedure) [6][7]

  • In a reaction vessel, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as K₂CO₃ (3.0 mmol).[6]

  • Add a palladium catalyst, for example, [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%).[6]

  • Add distilled water (5.0 mL) as the solvent.[6]

  • Stir the mixture at room temperature under air for 1.5 hours.[6]

  • After the reaction is complete, filter the precipitate and wash with distilled water.[6]

  • The crude product can be further purified by recrystallization or column chromatography to yield the desired biaryl carboxylic acid.

ReactantMolar Eq.
This compound1.0
Arylboronic Acid1.2
Base (e.g., K₂CO₃)3.0
Palladium Catalyst0.01 - 1 mol%
Product Yield

Table 2: General quantitative parameters for the Suzuki-Miyaura coupling of this compound.

G cluster_0 Synthesis of this compound cluster_1 Derivative Synthesis 2-Methylbenzoic Acid 2-Methylbenzoic Acid This compound This compound 2-Methylbenzoic Acid->this compound Direct Bromination 4-Amino-2-methylbenzoic Acid 4-Amino-2-methylbenzoic Acid 4-Amino-2-methylbenzoic Acid->this compound Sandmeyer Reaction Methyl 4-Bromo-2-methylbenzoate Methyl 4-Bromo-2-methylbenzoate This compound->Methyl 4-Bromo-2-methylbenzoate Esterification Biaryl Derivatives Biaryl Derivatives This compound->Biaryl Derivatives Suzuki Coupling

Caption: Synthetic routes to this compound and its key derivatives.

Application in Drug Development: MAPK Inhibitors

Derivatives of this compound have shown potential as inhibitors of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is a crucial cellular signaling cascade involved in processes such as cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is implicated in various diseases, including cancer and inflammatory disorders, making it a key target for drug development.

The MAPK Signaling Pathway

The MAPK pathway consists of a series of protein kinases that phosphorylate and activate one another. A common cascade is the Ras-Raf-MEK-ERK pathway. Inhibition of key kinases in this pathway, such as p38 MAPK, is a promising therapeutic strategy.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Inflammation Cell Proliferation, Inflammation Transcription Factors->Cell Proliferation, Inflammation Inhibitor (Derivative) Inhibitor (Derivative) Inhibitor (Derivative)->MEK Inhibition

Caption: Simplified MAPK signaling pathway and the point of inhibition.

Synthesis of a Potential MAPK Inhibitor Precursor

A multi-step synthesis starting from this compound can lead to the formation of precursors for MAPK inhibitors. The following protocol describes the synthesis of 4-bromoacetyl-2-methyl benzoic acid methyl ester, a potential intermediate.[4][5]

Experimental Protocol: Synthesis of 4-bromoacetyl-2-methyl benzoic acid methyl ester [5]

  • Step 1: Esterification of this compound

    • Follow the protocol in section 2.1 to produce methyl 4-bromo-2-methylbenzoate.

  • Step 2: Palladium-Catalyzed Vinylation

    • React methyl 4-bromo-2-methylbenzoate with potassium vinylfluoroborate or vinylboronic acid in the presence of a palladium catalyst to form the corresponding vinyl derivative.[5]

  • Step 3: Alpha-Halogenated Ketone Synthesis

    • In a 100 mL single-neck flask, add the vinyl intermediate (12g, 68.2 mmol), tetrahydrofuran (B95107) (60 g), and water (60 g).[5]

    • Add N-bromosuccinimide (NBS) (14.4 g, 81.8 mmol).[5]

    • Heat the mixture to 80 °C and react for 8 hours.[5]

    • After completion, perform an aqueous workup with ethyl acetate.[5]

    • The crude product is purified by crystallization to yield 4-bromoacetyl-2-methyl benzoic acid methyl ester (13.6 g, 74% yield).[5]

StepKey ReagentsConditionsYield
1This compound, Methanol, H₂SO₄Reflux, 6hQuantitative
2Methyl 4-bromo-2-methylbenzoate, Vinylboronic acid derivative, Pd catalyst--
3Vinyl intermediate, NBS, THF/H₂O80 °C, 8h74%[5]

Table 3: Summary of the synthesis of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

Biological Activity of MAPK Inhibitors

While specific IC₅₀ values for derivatives of this compound as MAPK inhibitors are not widely published in public literature, various small molecule inhibitors targeting p38 MAPK have been developed and characterized. The inhibitory activity is typically assessed through in vitro kinase assays and cellular assays measuring the downstream effects of MAPK signaling, such as the production of inflammatory cytokines like TNF-α.

Inhibitor ClassTargetIC₅₀ Range (nM)
Pyridinylimidazolesp38α1 - 100
Diaryl ureasp38α10 - 500
Benzothiazolesp38α30 - 300

Table 4: Representative IC₅₀ values for different classes of p38 MAPK inhibitors. (Note: These are general ranges for known inhibitors and not specific to derivatives of this compound).

The development of potent and selective MAPK inhibitors from this compound derivatives would involve synthesizing a library of compounds, for instance via Suzuki coupling with various boronic acids, and screening them in relevant biological assays to determine their IC₅₀ values and cellular efficacy.

G This compound This compound Derivative Library (e.g., via Suzuki Coupling) Derivative Library (e.g., via Suzuki Coupling) This compound->Derivative Library (e.g., via Suzuki Coupling) In Vitro Kinase Assay (p38 MAPK) In Vitro Kinase Assay (p38 MAPK) Derivative Library (e.g., via Suzuki Coupling)->In Vitro Kinase Assay (p38 MAPK) Cellular Assay (e.g., TNF-α release) Cellular Assay (e.g., TNF-α release) Derivative Library (e.g., via Suzuki Coupling)->Cellular Assay (e.g., TNF-α release) Lead Compound Identification Lead Compound Identification In Vitro Kinase Assay (p38 MAPK)->Lead Compound Identification Cellular Assay (e.g., TNF-α release)->Lead Compound Identification In Vivo Studies In Vivo Studies Lead Compound Identification->In Vivo Studies

Caption: Workflow for the discovery of MAPK inhibitors from this compound.

References

Application Notes and Protocols for Monitoring Reactions of 4-Bromo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide detailed methodologies for monitoring chemical reactions involving 4-Bromo-2-methylbenzoic acid. The protocols are designed for researchers, scientists, and professionals in drug development and chemical synthesis. The analytical techniques covered—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—offer robust and reliable means for tracking the consumption of reactants and the formation of products, thereby enabling reaction optimization and kinetic studies.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a powerful technique for separating and quantifying components in a liquid mixture. For reactions involving this compound, a reversed-phase HPLC method is highly suitable due to the aromatic and acidic nature of the analyte and its likely reaction products. This method allows for the direct analysis of reaction aliquots with minimal sample preparation.

Experimental Protocol: HPLC-UV Analysis

1.1. Instrumentation and Materials

  • HPLC system with a UV or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or phosphoric acid.

  • Syringe filters (0.45 µm).

  • Autosampler vials.

1.2. Sample Preparation

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.

  • Quench the reaction by immediately diluting the aliquot in a known volume (e.g., 950 µL) of the initial mobile phase composition (e.g., 50:50 acetonitrile:water).

  • Vortex the diluted sample to ensure homogeneity.

  • Filter the sample through a 0.45 µm syringe filter into an autosampler vial.

1.3. Chromatographic Conditions

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 50% B

    • 1-10 min: 50% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 50% B

    • 13-15 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

1.4. Data Analysis

  • Identify the peaks corresponding to the starting material (this compound) and the product(s) by comparing their retention times with those of known standards.

  • Integrate the peak areas of the reactant and product(s) at each time point.

  • Calculate the percentage conversion of the starting material or the formation of the product over time. For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.

Data Presentation: HPLC Reaction Monitoring
Time (hours)Retention Time (min) - ReactantPeak Area % - ReactantRetention Time (min) - ProductPeak Area % - Product
05.899.57.20.5
15.875.37.224.7
25.851.27.248.8
45.820.17.279.9
65.85.47.294.6

Note: Retention times are hypothetical and will depend on the specific reaction product and HPLC conditions.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Withdraw Aliquot from Reaction s2 Quench and Dilute s1->s2 s3 Filter Sample (0.45 µm) s2->s3 s4 Inject Sample into HPLC System s3->s4 s5 Separation on C18 Column s4->s5 s6 UV Detection (254 nm) s5->s6 s7 Integrate Peak Areas s6->s7 s8 Calculate % Conversion s7->s8 s9 Monitor Reaction Progress s8->s9

Caption: Workflow for HPLC monitoring of a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert them into more volatile esters (e.g., trimethylsilyl (B98337) esters) prior to GC-MS analysis.[1] This method provides both chromatographic separation and mass spectrometric identification of the reaction components.

Experimental Protocol: GC-MS Analysis with Derivatization

2.1. Instrumentation and Materials

  • GC-MS system with an electron ionization (EI) source.

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous solvent (e.g., pyridine (B92270), acetonitrile, or dichloromethane).

  • Heating block or oven.

  • GC vials with inserts.

2.2. Sample Preparation and Derivatization

  • Withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Remove the solvent under a stream of nitrogen or in a vacuum centrifuge to obtain a dry residue.

  • To the dry residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Seal the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature. The sample is now ready for injection.

2.3. GC-MS Conditions

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

2.4. Data Analysis

  • Identify the peaks for the derivatized starting material and product(s) based on their retention times and mass spectra.

  • Confirm the identity of the compounds by comparing their mass spectra with a library (e.g., NIST) or by interpreting the fragmentation patterns.

  • Monitor the reaction by comparing the relative peak areas of the reactant and product(s) over time.

Data Presentation: GC-MS Analysis of Derivatized Compounds
CompoundDerivatized FormRetention Time (min)Key Mass Fragments (m/z)
This compoundTrimethylsilyl ester12.5288 (M+), 273 (M+-CH3), 195, 167
Example Product (Ester)Trimethylsilyl ester14.2(Varies with product structure)

Note: Retention times and mass fragments are illustrative and depend on the specific product and GC-MS conditions.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Withdraw Aliquot and Evaporate Solvent s2 Add Derivatization Reagent (BSTFA) and Solvent s1->s2 s3 Heat at 70°C for 30 min s2->s3 s4 Inject Derivatized Sample into GC-MS s3->s4 s5 Separation in GC Column s4->s5 s6 EI Ionization and Mass Analysis s5->s6 s7 Analyze Mass Spectra s6->s7 s8 Identify Components s7->s8 s9 Monitor Reaction Progress s8->s9 NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing s1 Withdraw Aliquot from Reaction s2 Add Deuterated Solvent & Internal Standard s1->s2 s3 Transfer to NMR Tube s2->s3 s4 Acquire Spectrum on NMR Spectrometer s3->s4 s5 Process Spectrum (FT, Phasing) s4->s5 s6 Integrate Signals s5->s6 s7 Identify Reactant and Product Signals s6->s7 s8 Quantify vs. Internal Standard s7->s8 s9 Determine Reaction Conversion s8->s9

References

The Role of 4-Bromo-2-methylbenzoic Acid in the Synthesis of Anthranilic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methylbenzoic acid is a versatile chemical intermediate pivotal in the synthesis of various organic molecules, most notably anthranilic acid derivatives. Anthranilic acids are crucial scaffolds in medicinal chemistry and drug development, forming the core structure of numerous pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like Mefenamic acid. The strategic placement of the bromine atom, the carboxylic acid, and the methyl group on the benzene (B151609) ring allows for regioselective modifications, making it a valuable starting material.

This document provides detailed application notes and experimental protocols for the synthesis of anthranilic acids using this compound as a precursor. The primary synthetic routes discussed are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination, both of which are powerful methods for the formation of carbon-nitrogen (C-N) bonds.

Synthetic Pathways and Methodologies

The conversion of this compound to N-substituted anthranilic acids is primarily achieved through cross-coupling reactions where the bromine atom is substituted by an amino group from a primary or secondary amine.

Ullmann Condensation: A Copper-Catalyzed Approach

The Ullmann condensation is a classical and cost-effective method for the amination of aryl halides.[1] This reaction typically involves heating the aryl halide with an amine in the presence of a copper catalyst and a base.[2][3] The carboxylic acid group in this compound can remain unprotected, which is a significant advantage of this method.[4][5][6]

General Reaction Scheme:

Ullmann_Condensation reactant1 This compound reagents + Copper Catalyst + Base reactant1->reagents reactant2 Amine (R-NH2) reactant2->reagents product N-Substituted Anthranilic Acid reagents->product Heat

Caption: Ullmann condensation for anthranilic acid synthesis.

A typical procedure involves refluxing the reactants in a high-boiling polar solvent.[2] The choice of copper catalyst, base, and solvent can significantly influence the reaction yield and purity of the product.

Buchwald-Hartwig Amination: A Palladium-Catalyzed Alternative

The Buchwald-Hartwig amination is a more modern and often more efficient method for C-N bond formation.[7] It utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand and a strong base.[7] This reaction generally proceeds under milder conditions and with a broader substrate scope compared to the Ullmann reaction.

General Reaction Scheme:

Buchwald_Hartwig_Amination reactant1 This compound reagents + Palladium Catalyst + Phosphine Ligand + Base reactant1->reagents reactant2 Amine (R-NH2) reactant2->reagents product N-Substituted Anthranilic Acid reagents->product

Caption: Buchwald-Hartwig amination for anthranilic acid synthesis.

The selection of the phosphine ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich ligands often providing the best results.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical quantitative parameters for the Ullmann condensation and Buchwald-Hartwig amination in the context of synthesizing N-aryl anthranilic acids from halobenzoic acids. These serve as a general guideline for the amination of this compound.

ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper powder, Cu₂O, CuI, CuOPd(OAc)₂, Pd₂(dba)₃
Catalyst Loading 5-20 mol%1-5 mol%
Ligand Often not required, but can be usedBulky phosphine ligands (e.g., XPhos, t-BuXPhos)
Base K₂CO₃, Cs₂CO₃NaOt-Bu, K₃PO₄, LiHMDS
Solvent DMF, Dioxane, Toluene (B28343), 2-Ethoxyethanol (B86334)Toluene, Dioxane
Temperature 100-180 °CRoom Temperature to 110 °C
Reaction Time 6-24 hours2-24 hours
Typical Yields Good to excellent (up to 99%)[4][5][6]Good to excellent (up to 92%)[7]

Experimental Protocols

The following are generalized protocols for the synthesis of N-substituted anthranilic acids from this compound based on established methods for similar substrates.

Protocol 1: Copper-Catalyzed Ullmann Condensation

This protocol is adapted from the copper-catalyzed amination of 2-bromobenzoic acids.[5][6]

Materials:

  • This compound

  • Amine (e.g., aniline (B41778) derivative)

  • Copper (I) oxide (Cu₂O)

  • Copper powder

  • Potassium carbonate (K₂CO₃)

  • 2-Ethoxyethanol

  • Hydrochloric acid (HCl), dilute

  • Water

  • Nitrogen gas supply

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.1 eq), potassium carbonate (2.0 eq), copper (I) oxide (0.04 eq), and copper powder (0.09 eq).

  • Add 2-ethoxyethanol as the solvent.

  • Flush the flask with nitrogen and heat the mixture to 130 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture with dilute hydrochloric acid to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with water.

  • Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Workflow Diagram:

Ullmann_Workflow start Start reactants Combine Reactants: - this compound - Amine - K2CO3 - Cu2O, Cu powder - 2-Ethoxyethanol start->reactants reaction Heat to 130°C under N2 (24 hours) reactants->reaction workup Cool, add water, and acidify with HCl reaction->workup filtration Filter and wash crude product workup->filtration purification Recrystallize filtration->purification end End (Pure N-Substituted Anthranilic Acid) purification->end

Caption: Experimental workflow for Ullmann condensation.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general procedure based on established Buchwald-Hartwig amination conditions.[7]

Materials:

  • This compound

  • Amine (e.g., aniline derivative)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

  • Nitrogen or Argon gas supply

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a Schlenk tube under an inert atmosphere (Nitrogen or Argon), add Palladium(II) acetate (0.02 eq) and XPhos (0.04 eq).

  • Add anhydrous toluene and stir for a few minutes to form the pre-catalyst.

  • To this mixture, add this compound (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Workflow Diagram:

Buchwald_Hartwig_Workflow start Start precat Form Pre-catalyst: - Pd(OAc)2 + XPhos in Toluene (inert atm.) start->precat reactants Add Reactants: - this compound - Amine - NaOt-Bu precat->reactants reaction Heat to 100°C (2-12 hours) reactants->reaction workup Cool, quench with water, and extract reaction->workup purification Column Chromatography workup->purification end End (Pure N-Substituted Anthranilic Acid) purification->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Conclusion

This compound serves as a highly valuable and adaptable starting material for the synthesis of a wide array of N-substituted anthranilic acids. The choice between the Ullmann condensation and the Buchwald-Hartwig amination will depend on factors such as substrate scope, desired reaction conditions, and cost-effectiveness. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this compound in the efficient synthesis of these important pharmaceutical building blocks. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Sterically Hindered 4-Bromo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura coupling of sterically hindered 4-Bromo-2-methylbenzoic acid.

Troubleshooting Guide

Low yields and side reactions are common hurdles in the Suzuki coupling of sterically hindered substrates like this compound. The primary challenge stems from the steric hindrance around the reaction centers, which can impede crucial steps in the catalytic cycle. This guide offers a systematic approach to identify and resolve these issues.

Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inefficient Oxidative Addition: The steric bulk of the ortho-methyl group hinders the palladium catalyst's insertion into the carbon-bromine bond.[1][2]- Employ Bulky, Electron-Rich Ligands: Use ligands like SPhos, XPhos, or RuPhos to promote the formation of a highly reactive palladium(0) species.[1][3] - Increase Catalyst Loading: Incrementally increase the catalyst loading from 1-2 mol% up to 5-10 mol%.[3]
Poor Transmetalation: The carboxylate group can interact with the boronic acid or the palladium center, interfering with the transfer of the organic group from boron to palladium.- Use a Stronger, Non-Coordinating Base: Potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1][2] - Consider Boronic Esters: Pinacol (B44631) esters of the corresponding boronic acid can be more stable and less prone to side reactions.[1]
Sluggish Reductive Elimination: The steric congestion in the diorganopalladium(II) intermediate can make the final bond-forming step difficult.- Higher Reaction Temperatures: Increase the temperature to 100-110 °C or higher, solvent permitting. Microwave irradiation can also be beneficial.[1] - Extended Reaction Times: Monitor the reaction for up to 24 hours as these couplings can be slow.[1]
Significant Byproduct Formation Protodeboronation: The boronic acid is replaced by a hydrogen atom, a common side reaction with sterically hindered and electron-rich boronic acids.[1]- Use an Excess of Boronic Acid: Employing 1.5 to 2 equivalents of the boronic acid can help drive the reaction to completion.[1] - Anhydrous Conditions: Ensure strictly anhydrous conditions to reduce the rate of protodeboronation.[1]
Homocoupling of Boronic Acid: Two boronic acid molecules couple with each other, often promoted by the presence of oxygen.- Rigorous Degassing: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can deactivate the catalyst and promote homocoupling.[2][3] - Use a Stable Precatalyst: Consider using a more stable palladium precatalyst to minimize the formation of palladium black.[2]
Dehalogenation of Aryl Bromide: The starting aryl bromide is reduced, replacing the bromine with a hydrogen atom.- Optimize Base and Ligand: A careful selection of the base and ligand can help suppress this side reaction.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my standard palladium catalyst, like Pd(PPh₃)₄, ineffective for the Suzuki coupling of this compound?

A1: Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) are often ineffective for sterically hindered substrates.[1] The bulky ortho-methyl group on this compound prevents the catalyst from efficiently undergoing oxidative addition, the first and often rate-limiting step in the catalytic cycle. To overcome this, it is crucial to use palladium catalysts with bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[1][4] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species that can more readily react with the hindered aryl bromide.

Q2: What is the optimal base for the Suzuki coupling of this compound?

A2: The choice of base is critical. For sterically hindered substrates, and particularly those containing an acidic proton like a carboxylic acid, stronger bases are generally required. Potassium phosphate (K₃PO₄) is often a good choice.[1][2] Other effective bases include cesium carbonate (Cs₂CO₃). These bases are thought to facilitate the transmetalation step without coordinating too strongly to the palladium center. It is recommended to use at least 2-3 equivalents of the base.[3]

Q3: Can I use 4-Chloro-2-methylbenzoic acid instead of the bromo derivative?

A3: Yes, but aryl chlorides are generally less reactive than aryl bromides.[1] The carbon-chlorine bond is stronger and more difficult to break. To successfully couple an aryl chloride, more forcing reaction conditions are typically necessary, including higher temperatures and more active catalyst systems, often employing highly electron-rich and bulky ligands.

Q4: How can I minimize the protodeboronation of my boronic acid?

A4: Protodeboronation is a common side reaction where the boronic acid reacts with a proton source to replace the boronic acid group with a hydrogen atom.[1] To minimize this:

  • Use an excess (1.5-2 equivalents) of the boronic acid.[1]

  • Use the corresponding boronic ester (e.g., a pinacol ester), which is often more stable.

  • Ensure your reaction is run under strictly anhydrous conditions, as water can be a proton source.[1]

Q5: What are the best solvents for this type of reaction?

A5: Ethereal solvents like dioxane and tetrahydrofuran (B95107) (THF), or aromatic solvents such as toluene (B28343) and xylene, are commonly used and often effective, especially for reactions requiring higher temperatures.[1] A mixture of an organic solvent and water is often necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.[3] It is crucial to thoroughly degas the chosen solvent to remove dissolved oxygen.[2][3]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of this compound:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane (B91453) and water in a 4:1 ratio) via syringe.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 2 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the determined reaction time (e.g., 12-24 hours). Monitor the reaction progress using an appropriate technique like TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Product Coupled Product (Ar-Ar') RedElim->Product ArylHalide This compound (Ar-X) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetal Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_catalyst Is an appropriate catalyst/ligand for hindered substrates being used? start->check_catalyst change_catalyst Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) check_catalyst->change_catalyst No check_base Is the base strong enough? (e.g., K₃PO₄, Cs₂CO₃) check_catalyst->check_base Yes change_catalyst->check_base change_base Screen stronger bases check_base->change_base No check_conditions Are reaction temperature and time optimized? check_base->check_conditions Yes change_base->check_conditions optimize_conditions Increase temperature and/or reaction time check_conditions->optimize_conditions No check_side_reactions Are side reactions (protodeboronation, homocoupling) prevalent? check_conditions->check_side_reactions Yes optimize_conditions->check_side_reactions mitigate_side_reactions Use excess boronic acid, ensure anhydrous/degassed conditions check_side_reactions->mitigate_side_reactions Yes end Improved Yield check_side_reactions->end No mitigate_side_reactions->end Ligand_Selection start Substrate: this compound steric_hindrance High steric hindrance at ortho position? start->steric_hindrance electron_rich_ligand Use bulky, electron-rich phosphine ligands steric_hindrance->electron_rich_ligand Yes less_hindered_ligand Standard phosphine ligands (e.g., PPh₃) may be sufficient steric_hindrance->less_hindered_ligand No example_ligands Examples: SPhos, XPhos, RuPhos electron_rich_ligand->example_ligands

References

common side reactions in the synthesis of 4-Bromo-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-methylbenzoic acid. The following information addresses common side reactions and other issues that may be encountered during experimental procedures.

Troubleshooting Guides

Problem 1: Low Yield of the Desired this compound Product

Potential CauseRecommended Solutions
Formation of Isomeric Byproducts: The primary cause of low yield is often the formation of undesired isomers, such as 3-Bromo-2-methylbenzoic acid and 5-Bromo-2-methylbenzoic acid, during the bromination of 2-methylbenzoic acid. The directing effects of the methyl (ortho-, para-directing) and carboxylic acid (meta-directing) groups lead to a mixture of products.- Optimize Reaction Conditions: Carefully control the reaction temperature and the choice of brominating agent and solvent. Milder conditions may favor the formation of one isomer over others. - Purification: Employ fractional crystallization or chromatography to separate the desired 4-bromo isomer from the other isomers. The difference in polarity and crystal packing between the isomers can be exploited for separation.
Incomplete Reaction: The starting material, 2-methylbenzoic acid, remains in the final product mixture.- Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and extend the reaction time if necessary. - Increase Reagent Stoichiometry: A slight excess of the brominating agent may be required to drive the reaction to completion. However, be cautious as a large excess can lead to polybromination.
Benzylic Bromination: Bromination of the methyl group instead of the aromatic ring can occur, especially under radical-promoting conditions (e.g., UV light, radical initiators with N-bromosuccinimide).- Control Reaction Conditions: Ensure the reaction is carried out in the absence of light and radical initiators. Use electrophilic bromination conditions.

Problem 2: Presence of Multiple Brominated Species in the Product

Potential CauseRecommended Solutions
Polybromination: The product is contaminated with dibrominated or even tribrominated species.- Control Stoichiometry: Use a precise 1:1 molar ratio of the substrate to the brominating agent. Adding the brominating agent slowly and in a controlled manner can help prevent over-bromination. - Lower Reaction Temperature: Perform the reaction at a lower temperature to decrease the rate of the second bromination reaction.
Formation of Isomeric Byproducts: As mentioned previously, the formation of 3-bromo and 5-bromo isomers is a significant side reaction.- Purification: Separation of these isomers is critical. Consider converting the carboxylic acids to their methyl esters, which may be easier to separate by chromatography, followed by hydrolysis back to the acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when synthesizing this compound by brominating 2-methylbenzoic acid?

A1: The most significant side reaction is the formation of isomeric products, primarily 3-Bromo-2-methylbenzoic acid and 5-Bromo-2-methylbenzoic acid. This is due to the competing directing effects of the methyl and carboxylic acid groups on the benzene (B151609) ring. Other potential side reactions include polybromination (the addition of more than one bromine atom to the ring) and benzylic bromination (bromination of the methyl group).

Q2: How can I minimize the formation of isomeric byproducts?

A2: Minimizing isomeric byproducts in the direct bromination of 2-methylbenzoic acid is challenging due to the inherent directing effects of the substituents. However, you can influence the product distribution by carefully selecting the reaction conditions. For instance, the choice of solvent and catalyst can affect the regioselectivity of the bromination. A multi-step synthesis, such as starting from a pre-brominated toluene (B28343) derivative, might offer a more selective route to the desired 4-bromo isomer.

Q3: What is a reliable method to purify this compound from its isomers?

A3: Purification can be achieved through techniques that exploit differences in the physical properties of the isomers, such as solubility and polarity. Fractional crystallization from a suitable solvent system can be effective if there is a significant difference in the solubility of the isomers. Alternatively, column chromatography on silica (B1680970) gel can be used to separate the isomers based on their different polarities.

Q4: I am considering synthesizing this compound by oxidizing 4-bromo-2-methyltoluene. What are the potential side reactions for this route?

A4: The oxidation of 4-bromo-2-methyltoluene, typically with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄), can also present challenges. Potential side reactions include:

  • Incomplete Oxidation: The reaction may stop at the aldehyde stage, yielding 4-bromo-2-methylbenzaldehyde (B1282862) as a byproduct.

  • Over-oxidation/Ring Cleavage: Under harsh conditions, the aromatic ring can be susceptible to oxidative degradation.

  • Side Reactions with Impurities: If the starting 4-bromo-2-methyltoluene is not pure, oxidation of isomeric impurities will lead to a mixture of isomeric bromobenzoic acids.

Quantitative Data

The direct bromination of 2-methylbenzoic acid typically yields a mixture of isomers. The following table summarizes representative data on isomer distribution from a study on the bromination of 2-methylbenzoic acid.

IsomerMolar RatioPercentage of Mixture
5-Bromo-2-methylbenzoic acid6262%
3-Bromo-2-methylbenzoic acid3838%

Note: This data is for the formation of 3- and 5-bromo isomers and highlights the challenge of selectively forming the 4-bromo isomer via this route.

Experimental Protocols

Protocol 1: Bromination of 2-Methylbenzoic Acid (Illustrative for Isomer Formation)

This protocol is adapted from the synthesis of 5-Bromo-2-methylbenzoic acid and illustrates the formation of isomeric byproducts.

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, dissolve 2-methylbenzoic acid (10.00 g, 73.45 mmol) in concentrated sulfuric acid (15 mL) at room temperature.

  • Addition of Bromine: Add bromine (17.6 g, 110.14 mmol) dropwise over 10 minutes while maintaining the temperature at 25 °C.

  • Reaction: Stir the reaction mixture at 25 °C for 20 hours.

  • Work-up: Pour the reaction solution into ice water (60 mL). The precipitated solid is a mixture of bromo-isomers.

  • Purification: The crude product can be purified by fractional crystallization from ethanol. The different solubilities of the 3-bromo and 5-bromo isomers allow for their separation.

Visualizations

Synthesis_Pathway cluster_bromination Route 1: Bromination of 2-Methylbenzoic Acid 2-Methylbenzoic Acid 2-Methylbenzoic Acid This compound This compound 2-Methylbenzoic Acid->this compound Desired Path 3-Bromo-2-methylbenzoic Acid 3-Bromo-2-methylbenzoic Acid 2-Methylbenzoic Acid->3-Bromo-2-methylbenzoic Acid Side Reaction 5-Bromo-2-methylbenzoic Acid 5-Bromo-2-methylbenzoic Acid 2-Methylbenzoic Acid->5-Bromo-2-methylbenzoic Acid Side Reaction Polybrominated Products Polybrominated Products 2-Methylbenzoic Acid->Polybrominated Products Side Reaction Benzylic Bromination Product Benzylic Bromination Product 2-Methylbenzoic Acid->Benzylic Bromination Product Side Reaction

Caption: Synthetic pathways in the bromination of 2-methylbenzoic acid.

Troubleshooting_Workflow start Low Yield or Impure Product check_isomers Analyze for Isomeric Byproducts (e.g., HPLC, NMR) start->check_isomers check_starting_material Check for Unreacted Starting Material check_isomers->check_starting_material No Isomers purify Purify Product (Crystallization, Chromatography) check_isomers->purify Isomers Present check_polybromination Check for Polybrominated Species (e.g., MS) check_starting_material->check_polybromination Absent optimize_conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) check_starting_material->optimize_conditions Present check_polybromination->optimize_conditions Present end_success Pure Product Obtained check_polybromination->end_success Absent optimize_conditions->end_success purify->end_success

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: 4-Bromo-2-methylbenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-2-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental procedures involving this compound. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges in removing impurities from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurities in crude this compound largely depend on the synthetic route employed. A prevalent method is the oxidation of 4-bromo-o-xylene. Potential impurities from this process include:

  • Unreacted Starting Material: 4-bromo-o-xylene.

  • Partially Oxidized Intermediates: 4-bromo-2-methylbenzaldehyde (B1282862) and 4-bromo-2-methylbenzyl alcohol.

  • Isomeric Impurities: If the starting o-xylene (B151617) is not pure, isomers such as 3-bromo-o-xylene (B48128) could be present and subsequently oxidized.

  • Over-oxidation Products: In some cases, phthalic acid derivatives can be formed if the reaction conditions are too harsh.[1]

  • Residual Solvents: Solvents used in the reaction and work-up procedures.

Q2: My purified this compound is off-white or yellowish. What is the cause and how can I fix it?

A2: A persistent color in the purified product often indicates the presence of colored, highly conjugated impurities or residual inorganic reagents. The use of activated charcoal during recrystallization is an effective method to remove these colored impurities.[2] If the discoloration persists, a second recrystallization or column chromatography may be necessary.

Q3: I am experiencing low recovery after recrystallization. What are the possible reasons?

A3: Low recovery is a common issue in recrystallization and can be attributed to several factors:

  • Using an excessive amount of solvent: This will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may crystallize on the filter paper or in the funnel.

  • Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

  • Washing the crystals with a solvent at room temperature: The wash solvent should be ice-cold to minimize dissolution of the purified crystals.[3]

Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at the elevated temperatures of recrystallization. This is often due to the presence of impurities that depress the melting point of the solid. To resolve this, you can try the following:

  • Re-heat the solution to dissolve the oil and add a small amount of additional solvent. Allow the solution to cool more slowly.

  • Attempt the recrystallization with a different solvent or a solvent mixture.

  • Triturate the oil with a non-polar solvent in which it is insoluble, such as hexanes, to try and induce solidification.[4]

Troubleshooting Guides

Guide 1: Purification by Recrystallization

Recrystallization is the most common method for purifying solid organic compounds like this compound. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol (B145695).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven or by air drying.

Solvent SystemSolubility of this compoundAdvantagesDisadvantages
WaterSparingly soluble in cold water, more soluble in hot water.[5][6]Inexpensive, non-toxic.May require large volumes due to moderate solubility even when hot.
Ethanol/WaterHighly soluble in ethanol, poorly soluble in water.Good for inducing crystallization by adding water as an anti-solvent.Requires careful addition of water to avoid "oiling out".
TolueneSoluble in hot toluene.Effective for many aromatic carboxylic acids.Higher boiling point, may be more difficult to remove residual solvent.
Ethyl Acetate/HexanesSoluble in ethyl acetate, insoluble in hexanes.Good control over crystallization by adding hexanes.Both solvents are flammable.
DMSOHighly soluble.[7]Useful for dissolving highly impure samples.High boiling point makes it difficult to remove; generally not a good recrystallization solvent.
IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.
Product is still impure after one recrystallization - The chosen solvent is not ideal for separating the specific impurities.- The cooling was too rapid, trapping impurities in the crystal lattice.- Try a different recrystallization solvent or solvent system.- Ensure the solution cools slowly to room temperature before placing it in an ice bath.
Guide 2: Purification by Acid-Base Extraction

This technique is particularly useful for separating the acidic this compound from neutral impurities, such as unreacted 4-bromo-o-xylene.

  • Dissolution: Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will react to form its water-soluble sodium salt and move to the aqueous layer, while neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Precipitation: Cool the combined aqueous layers in an ice bath and slowly acidify with a strong acid, such as hydrochloric acid (HCl), until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water to remove any residual salts and then dry thoroughly.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude this compound recrystallization Recrystallization start->recrystallization acid_base Acid-Base Extraction start->acid_base hplc HPLC Analysis recrystallization->hplc acid_base->hplc hplc->recrystallization Purity < 98% pure_product Pure this compound hplc->pure_product Purity ≥ 98% nmr NMR Analysis mp Melting Point Determination pure_product->nmr pure_product->mp

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_impurities Impurity Identification cluster_solutions Purification Strategy start Crude Product Analysis (e.g., TLC, ¹H NMR) neutral Neutral Impurities Present? (e.g., 4-bromo-o-xylene) start->neutral colored Colored Impurities Present? start->colored polar Polar/Acidic Impurities Present? start->polar extraction Perform Acid-Base Extraction neutral->extraction Yes recrystallize Recrystallize from Appropriate Solvent neutral->recrystallize No charcoal Use Activated Charcoal during Recrystallization colored->charcoal Yes colored->recrystallize No polar->recrystallize Yes

Caption: Logical relationship for selecting a purification strategy based on impurity type.

References

Technical Support Center: Optimizing Palladium Catalyst Loading for 4-Bromo-2-methylbenzoic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing palladium catalyst loading in cross-coupling reactions involving 4-Bromo-2-methylbenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound, a sterically hindered substrate.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Catalyst Inactivity: The palladium catalyst may be poisoned or decomposed. The presence of the carboxylic acid group can sometimes interfere with the catalyst.Catalyst Choice: Screen different palladium catalysts. While Pd(PPh₃)₄ is a common choice, for sterically hindered substrates like this compound, consider using catalysts with bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, or RuPhos. Buchwald-type palladacycle precatalysts are also highly effective. Catalyst Loading: If you suspect catalyst deactivation, incrementally increase the catalyst loading (e.g., from 1-2 mol% up to 5-10 mol%) to see if the conversion rate improves.
2. Inappropriate Base: The strength or solubility of the base may be insufficient to facilitate the transmetalation step of the catalytic cycle.Base Screening: Test a variety of bases. For Suzuki couplings, inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used. K₃PO₄ is often a good choice for couplings involving nitrogen-containing heterocycles. Base Equivalents: Ensure a sufficient amount of base is used, typically 2-3 equivalents relative to the limiting reagent.
3. Unsuitable Solvent: The solvent system may not adequately dissolve all reactants or may not be optimal for the catalytic cycle.Solvent System: A mixture of an organic solvent and water is often necessary for Suzuki couplings. Common choices include 1,4-dioxane (B91453)/water, toluene/water, or THF/water. The aqueous phase is crucial for dissolving the inorganic base and facilitating the activation of the boronic acid. Degassing: It is critical to thoroughly degas the solvent and the reaction mixture to remove dissolved oxygen, which can lead to the oxidation and deactivation of the Pd(0) catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by utilizing freeze-pump-thaw cycles.
4. Low Reaction Temperature: The reaction may not have enough thermal energy to overcome the activation barrier, a common issue with sterically hindered substrates.Temperature Optimization: Gradually increase the reaction temperature. While many Suzuki couplings proceed well at 80-100 °C, more challenging substrates may necessitate higher temperatures.
Significant Byproduct Formation 1. Homocoupling of Boronic Acid: This side reaction involves the coupling of two boronic acid molecules.Control Stoichiometry: Use a slight excess of the boronic acid (typically 1.1-1.2 equivalents). A large excess can promote homocoupling. Rigorous Degassing: The presence of oxygen can promote the homocoupling of boronic acids. Ensure the reaction is performed under a strictly inert atmosphere.
2. Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, leading to the formation of an arene byproduct.Milder Conditions: Use the mildest possible base and the lowest effective temperature that still allows for a reasonable reaction rate. Boronic Acid Derivatives: Consider using more stable boronic acid derivatives, such as pinacol (B44631) esters, to minimize protodeboronation.
3. Dehalogenation of Aryl Bromide: The bromo group is replaced by a hydrogen atom.Choice of Base and Solvent: Avoid bases and solvents that can act as hydride sources. For instance, alcoholic solvents can sometimes be a source of hydrides. Carbonate and phosphate (B84403) bases are generally preferred over alkoxides in this context.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical palladium catalyst loading for the Suzuki coupling of this compound?

A1: For initial screening, a catalyst loading of 1-2 mol% of palladium is a common starting point. However, due to the steric hindrance from the ortho-methyl group on this compound, higher catalyst loadings of up to 5 mol% may be necessary to achieve a good yield and reaction rate. Optimization is key, and the ideal loading will depend on the specific reaction conditions, including the coupling partner, ligand, base, and solvent.

Q2: Which palladium catalyst is best suited for the coupling of this compound?

A2: Given the steric hindrance of this compound, palladium catalysts bearing bulky and electron-rich phosphine ligands are generally more effective. Catalysts like Pd(PPh₃)₄ can be used, but often require higher loadings and temperatures. Pre-formed palladium precatalysts, such as those developed by Buchwald (e.g., SPhos Pd G3), are highly recommended as they are air- and moisture-stable and generate the active Pd(0) species with high efficiency.

Q3: How can I minimize the formation of palladium black in my reaction?

A3: The formation of palladium black indicates the aggregation and precipitation of the palladium catalyst, leading to its deactivation. To minimize this, ensure rigorous exclusion of oxygen by properly degassing the solvent and reaction mixture and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Using a more stable palladium precatalyst can also help prevent premature decomposition.

Q4: Can the carboxylic acid group of this compound interfere with the Suzuki coupling reaction?

A4: Yes, the acidic proton of the carboxylic acid can potentially interfere with the basic conditions of the Suzuki coupling. To circumvent this, a common strategy is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction. The ester can then be hydrolyzed back to the carboxylic acid after the C-C bond formation is complete.

Q5: What is the role of water in the Suzuki coupling reaction?

A5: In many Suzuki coupling protocols, a co-solvent system including water is used. Water plays a crucial role in dissolving the inorganic base (like K₂CO₃ or K₃PO₄), which is necessary to activate the boronic acid for the transmetalation step in the catalytic cycle.

Data Presentation

The following tables summarize representative data on the effect of palladium catalyst loading on the yield of Suzuki-Miyaura coupling reactions for substrates analogous to this compound. This data can serve as a starting point for optimizing your own reaction conditions.

Table 1: Effect of Catalyst Loading on the Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid

EntryCatalyst Loading (mol%)Conversion (%)
11.094
20.5077
30.2572
Reaction conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), Na₂CO₃ (2.0 mmol), DMA (5 mL), 100 °C, 24 hours.

Table 2: Catalyst Recycling for the Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid and Phenylboronic Acid [2]

EntryRecycling StepYield (%)
10100
2159.4
3221.9
4315.1
549.0
Reaction conditions: 4-bromobenzoic acid (1.0 equiv.), phenylboronic acid (1.2 equiv.), initial catalyst loading (0.5 mol%), room temperature for 2 h in air in water-MeOH (3:1, v/v).[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates and reaction scales.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a Buchwald precatalyst)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Degassed water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (3.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 2-5 mol%).

  • Solvent Addition: Add the anhydrous organic solvent followed by the degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Two-Step Procedure via Esterification

Step 1: Esterification of this compound

  • Dissolve this compound in an alcohol (e.g., methanol (B129727) or ethanol).

  • Add a catalytic amount of a strong acid (e.g., H₂SO₄).

  • Reflux the mixture until the reaction is complete (monitor by TLC).

  • Work up the reaction by neutralizing the acid and extracting the ester product.

Step 2: Suzuki-Miyaura Cross-Coupling of the Ester Derivative

  • Follow the general procedure outlined in Protocol 1, using the ester derivative of this compound as the starting material.

  • After purification of the coupled product, the ester group can be hydrolyzed back to the carboxylic acid using standard procedures (e.g., treatment with NaOH or LiOH followed by acidification).

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R-Pd(II)-X L2 oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_diaryl R-Pd(II)-R' L2 transmetalation->pd_diaryl boronic_acid R'-B(OH)2 + Base base_boronate [R'-B(OH)3]⁻ boronic_acid->base_boronate Activation reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' (Coupled Product) reductive_elimination->product aryl_halide R-X (this compound) aryl_halide->oxidative_addition base_boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants (Aryl Halide, Boronic Acid, Base) inert_atmosphere Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) start->inert_atmosphere add_catalyst Add Palladium Catalyst and Ligand (if separate) inert_atmosphere->add_catalyst add_solvents Add Degassed Solvents (Organic + Water) add_catalyst->add_solvents heat_stir Heat and Stir Reaction Mixture add_solvents->heat_stir monitor Monitor Reaction Progress (TLC, LC-MS) heat_stir->monitor workup Reaction Work-up (Cool, Dilute, Extract) monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

effect of base and solvent on Suzuki reactions of 4-Bromo-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Reactions of 4-Bromo-2-methylbenzoic Acid

This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing this compound in Suzuki-Miyaura cross-coupling reactions. The unique structure of this substrate, featuring both a sterically hindering ortho-methyl group and an acidic carboxylic acid moiety, presents specific challenges that are addressed below.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my reaction yield low or why has the reaction stalled when using this compound?

Low conversion is the most common issue and can be attributed to several factors specific to this substrate. The primary culprits are often related to the base, catalyst deactivation by the carboxylic acid, or poor solubility.

  • Catalyst Inhibition: The carboxylate anion, formed under basic conditions, can coordinate to the palladium center, inhibiting its catalytic activity.[1]

  • Solubility Issues: The deprotonated substrate (sodium or potassium 4-bromo-2-methylbenzoate) may be highly soluble in the aqueous phase of a biphasic solvent system, reducing its concentration in the organic phase where the catalyst typically resides.[2] This phase separation can dramatically slow down the reaction.

  • Steric Hindrance: The ortho-methyl group increases the steric bulk around the reaction center, which can hinder the oxidative addition step and slow down the overall catalytic cycle. This often requires more active catalyst systems.[3][4]

  • Insufficient Base: An inadequate amount of base can lead to an incomplete reaction. At least one equivalent of base is consumed to neutralize the carboxylic acid, so additional equivalents are required to facilitate the catalytic cycle.[2]

Troubleshooting Workflow for Low Yield

The following decision tree can help diagnose and solve low-yield issues.

G start_node Low / No Yield Observed decision_node Is Starting Material Consumed? start_node->decision_node Start Diagnosis action_node1 Starting Material Remains. Potential Issues: decision_node->action_node1 Yes action_node2 Side Products Observed. Potential Issues: decision_node->action_node2 No (Reaction Stalled) action_node action_node solution_node solution_node suggestion1_1 1. Ineffective Base/Solvent Combo (See Q2 & Q3, Table 1) action_node1->suggestion1_1 suggestion1_2 2. Catalyst Inhibition/Deactivation (See Q4) action_node1->suggestion1_2 suggestion1_3 3. Insufficient Temperature (Increase cautiously, e.g., 80°C -> 100°C) action_node1->suggestion1_3 suggestion2_1 1. Debromination (See Q5) action_node2->suggestion2_1 suggestion2_2 2. Boronic Acid Homocoupling (Improve degassing, use fresh reagents) action_node2->suggestion2_2 suggestion2_3 3. Catalyst Decomposition (Consider a more stable precatalyst) action_node2->suggestion2_3

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Q2: Which base is most effective for coupling this compound?

The choice of base is critical. It must be strong enough to drive the transmetalation step but not so strong as to cause significant side reactions or ester hydrolysis if a protection strategy is used.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are the most commonly used bases. Potassium carbonate (K₂CO₃) is a good starting point.[5] Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be effective for challenging couplings.

  • Phosphates (K₃PO₄): Potassium phosphate (B84403) is a moderately strong base that is often effective for sterically hindered substrates and can sometimes give better results than carbonates.[6]

  • Fluorides (KF, CsF): Fluoride bases can be very effective, particularly when using boronic acids rather than their ester derivatives.[5]

  • Organic Bases: Amine bases are generally avoided as they can act as ligands and interfere with the catalyst.[7]

A minimum of 3 equivalents of base is recommended: one equivalent to neutralize the carboxylic acid and two equivalents to promote the reaction.

Q3: How does the choice of solvent impact the reaction?

Solvent choice directly impacts reagent solubility and reaction temperature. For this substrate, managing the solubility of the carboxylate salt is key.

  • Biphasic Systems (Dioxane/H₂O, Toluene/H₂O): These are standard choices.[7] The water is necessary to dissolve the inorganic base and facilitate the formation of the boronate complex.[8] However, the carboxylate salt of the starting material may partition excessively into the aqueous layer.

  • Polar Aprotic Solvents (DMF, DME): These solvents can improve the solubility of all components, potentially leading to a more homogeneous reaction mixture.

  • Alcohol Solvents (Isopropanol/H₂O): Some protocols have found success with alcohol/water mixtures, which can offer a good balance of polarity.[6]

If solubility is a major issue, consider using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) to help shuttle the carboxylate between the aqueous and organic phases.[8]

Data Summary: Recommended Starting Conditions

While optimal conditions must be determined empirically, the following table summarizes common starting points for Suzuki reactions of bromobenzoic acids and sterically hindered substrates.

ParameterRecommended ConditionsRationale & Notes
Catalyst Pd₂(dba)₃ with a suitable ligand OR a pre-formed catalyst like XPhos Pd G3.A Pd(0) source like Pd₂(dba)₃ avoids the need for in-situ reduction, which can consume the boronic acid.[5] Buchwald precatalysts are highly active and ideal for hindered substrates.[9]
Ligand Buchwald ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(tBu)₃).These bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, which is crucial for sterically hindered substrates.[3][5]
Base K₂CO₃ or K₃PO₄ (3.0 eq)K₂CO₃ is a robust, standard choice.[5][10] K₃PO₄ is often superior for sterically demanding couplings.[6] Use at least 3 equivalents.
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 v/v) OR Toluene / H₂OStandard biphasic systems.[7][5] Rigorous degassing (e.g., freeze-pump-thaw or sparging with argon) is essential to prevent catalyst oxidation.[9]
Temperature 80 - 110 °CHigher temperatures are often required for hindered substrates. Monitor for potential decomposition.[9]
Concentration 0.1 - 0.5 M (relative to aryl bromide)Start with a moderate concentration. Very dilute or very concentrated conditions can sometimes be detrimental.

Q4: My reaction is clean but stalls at ~50% conversion. What should I do?

Reaction stalling often points to catalyst deactivation. The carboxylate from your substrate is a likely culprit.[1]

  • Switch to a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), the carboxylate may stabilize the Pd(II) state and prevent its reduction to the active Pd(0) catalyst.[1] Try starting with Pd(PPh₃)₄ or Pd₂(dba)₃.[5]

  • Use a More Robust Ligand: The ortho-methyl group can make the reaction sluggish. A more electron-rich and bulky ligand (e.g., XPhos, SPhos) can promote the difficult oxidative addition and reductive elimination steps, making the catalyst turn over more efficiently.

  • Protect the Carboxylic Acid: The most reliable solution is often to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). This eliminates catalyst inhibition and solubility problems. The ester can be easily hydrolyzed back to the acid after the coupling reaction is complete.[2]

Q5: I'm observing a significant amount of 2-methylbenzoic acid (debromination) as a byproduct. How can I prevent this?

Debromination (or dehalogenation) is a common side reaction where the bromine atom is replaced by hydrogen.[7]

  • Ensure Anhydrous Solvents: Trace water or alcohol impurities can sometimes be a source of the hydride that leads to debromination.

  • Check Base Quality: Some bases can promote this side reaction. If using a carbonate, ensure it is pure. You might try switching to K₃PO₄.

  • Use Fresh Boronic Acid: Old or impure boronic acid can contribute to side reactions. Consider using a more stable boronic acid derivative, such as a pinacol (B44631) ester (Bpin).[9][7]

Generalized Experimental Protocol

This protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: To a Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) for three cycles to remove all oxygen.[9]

  • Solvent Addition: Add the degassed solvent(s) via syringe. The solvent should be thoroughly degassed beforehand by sparging with argon for 30-60 minutes or via the freeze-pump-thaw method.

  • Heating: Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously.[9] Monitor the reaction progress by taking small aliquots and analyzing them by TLC, LC-MS, or GC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., Ethyl Acetate) and water.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, allowing it to be extracted into the organic layer.

    • Separate the layers and extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Experimental Workflow Diagram

G reagents 1. Combine Reagents (Aryl Halide, Boronic Acid, Base, Pd Catalyst) degas 2. Degas System (Evacuate/Backfill Ar) reagents->degas solvent 3. Add Degassed Solvent degas->solvent heat 4. Heat & Stir (e.g., 100 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Workup (Acidify & Extract) monitor->workup purify 7. Purify Product (Chromatography) workup->purify

Caption: Standard experimental workflow for a Suzuki-Miyaura reaction.

References

preventing debromination of 4-Bromo-2-methylbenzoic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Bromo-2-methylbenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the unwanted debromination of this compound during various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem?

A1: Debromination, also known as hydrodehalogenation, is a common side reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of 2-methylbenzoic acid. This is problematic as it reduces the yield of the desired product and introduces a significant impurity that can be difficult to separate due to structural similarities with the starting material and the target molecule.

Q2: Which reactions are most susceptible to causing the debromination of this compound?

A2: Debromination is most frequently observed in reactions that involve the formation of organometallic intermediates or employ highly reactive reagents. The most common reaction types include:

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings are particularly prone to this side reaction.

  • Lithium-Halogen Exchange: The formation of an aryllithium species is a powerful synthetic tool, but debromination can occur if the reaction is not carefully controlled.

  • Grignard Reagent Formation: The preparation of the corresponding Grignard reagent is sensitive to reaction conditions, and debromination is a potential side reaction.

Q3: What are the general mechanisms that lead to debromination?

A3: The mechanisms vary depending on the reaction:

  • In Palladium-Catalyzed Cross-Coupling: The primary cause is the formation of a palladium-hydride (Pd-H) species. This species can arise from the base, solvent, or impurities and can react with the aryl bromide in a competing catalytic cycle to replace the bromine with hydrogen.

  • In Lithium-Halogen Exchange: Debromination can occur if the highly reactive aryllithium intermediate abstracts a proton from the solvent (e.g., THF) or other trace acidic sources in the reaction mixture. This is more likely at elevated temperatures.

  • In Grignard Reagent Formation: Grignard reagents are strong bases and will react with any available protic source, such as water or alcohols, to form the corresponding debrominated alkane (in this case, 2-methylbenzoic acid).

Q4: Should I protect the carboxylic acid group before running these reactions?

A4: Yes, protecting the carboxylic acid group is a highly recommended strategy. The acidic proton of the carboxyl group is incompatible with the basic conditions of many cross-coupling reactions and with highly basic organometallic reagents like aryllithiums and Grignards. Protecting it, typically as a methyl or ethyl ester , prevents unwanted side reactions and can improve solubility. The ester can be easily hydrolyzed back to the carboxylic acid after the main reaction.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Issue: Significant formation of 2-methylbenzoic acid is observed alongside the desired coupled product.

This issue is often due to the generation of a Pd-H species that leads to hydrodehalogenation. The following troubleshooting steps can help minimize this side reaction.

Optimization of Reaction Parameters for Suzuki-Miyaura Coupling
ParameterRecommended Change & Rationale
Palladium Catalyst/Ligand Switch to a catalyst with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos). These ligands promote the desired reductive elimination of the coupled product over the debromination pathway.
Base Use a milder, non-nucleophilic base. Strong bases like NaOH or NaOtBu can promote the formation of Pd-H species. Weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are often more effective at minimizing debromination.
Solvent Ensure the use of high-purity, anhydrous, and degassed solvents. Alcohols and water can act as hydride sources. A mixture of an organic solvent like 1,4-dioxane (B91453) or toluene (B28343) with a minimal amount of water is a common choice.
Temperature Lower the reaction temperature. If the desired reaction is proceeding too slowly at a lower temperature, incrementally increase it by 10°C intervals while monitoring for the formation of the debrominated byproduct.
Atmosphere Maintain a strictly inert atmosphere (Argon or Nitrogen). Oxygen can degrade the catalyst, leading to side reactions.
General Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 4-bromo-2-methylbenzoate
  • Esterification of this compound:

    • Dissolve this compound (1.0 eq) in anhydrous methanol (B129727) (5-10 volumes).

    • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

    • After cooling, neutralize with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-bromo-2-methylbenzoate.

  • Suzuki-Miyaura Coupling:

    • To a flame-dried Schlenk flask, add methyl 4-bromo-2-methylbenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (B84403) (K₃PO₄, 2.0-3.0 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if required) under a positive flow of argon.

    • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

    • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

G start Start: Debromination Observed in Suzuki Coupling check_base Is the base strong (e.g., NaOH, NaOtBu)? start->check_base change_base Action: Switch to a milder base (K3PO4, K2CO3, Cs2CO3) check_base->change_base Yes check_ligand Is the ligand appropriate? check_base->check_ligand No change_base->check_ligand change_ligand Action: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) check_ligand->change_ligand No check_temp Is the reaction temperature too high? check_ligand->check_temp Yes change_ligand->check_temp lower_temp Action: Reduce temperature (e.g., start at 80°C) check_temp->lower_temp Yes check_reagents Are solvents/reagents anhydrous and degassed? check_temp->check_reagents No lower_temp->check_reagents purify_reagents Action: Use high-purity, anhydrous, and degassed materials check_reagents->purify_reagents No end End: Debromination Minimized check_reagents->end Yes purify_reagents->end

Caption: Troubleshooting workflow for debromination in Suzuki coupling.

Troubleshooting Guide: Lithium-Halogen Exchange

Issue: Low yield of the desired product after quenching the aryllithium intermediate, with 2-methylbenzoic acid being a major byproduct.

This often indicates that the aryllithium intermediate is being protonated before it can react with the intended electrophile. The high reactivity of aryllithium species necessitates strict control over reaction conditions.

Key Parameters for Preventing Debromination in Lithiation
ParameterRecommended Condition & Rationale
Temperature Maintain a very low temperature (≤ -78°C). The lithium-halogen exchange is very fast even at low temperatures. Higher temperatures increase the rate of side reactions, including proton abstraction from the solvent (e.g., THF).
Reagent Use n-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi). These are common reagents for this transformation. The choice may depend on the specific electrophile to be used.
Solvent Use anhydrous THF or diethyl ether. It is crucial that the solvent is completely dry to avoid protonation of the highly basic aryllithium species.
Addition Rate Add the alkyllithium reagent slowly and dropwise. This helps to control the exotherm of the reaction and maintain a low temperature.
Atmosphere Work under a strictly inert atmosphere (Argon or Nitrogen). This prevents quenching by atmospheric moisture.
General Experimental Protocol: Lithium-Halogen Exchange of Methyl 4-bromo-2-methylbenzoate
  • Reaction Setup:

    • To a flame-dried, three-necked flask equipped with a thermometer, a dropping funnel, and an argon inlet, add methyl 4-bromo-2-methylbenzoate (1.0 eq) dissolved in anhydrous THF (10-20 volumes).

    • Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add n-butyllithium (1.0-1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -75°C.

    • Stir the mixture at -78°C for 15-30 minutes after the addition is complete.

  • Electrophilic Quench:

    • Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or CO₂) in anhydrous THF to the reaction mixture at -78°C.

    • Allow the reaction to stir at -78°C for 1-2 hours, then slowly warm to room temperature.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Decision Pathway for Lithium-Halogen Exchange

G start Planning Lithium-Halogen Exchange protect_acid Protect Carboxylic Acid (e.g., as Methyl Ester) start->protect_acid setup Use Flame-Dried Glassware under Inert Atmosphere (Ar/N2) protect_acid->setup solvent Use Anhydrous Solvent (THF or Diethyl Ether) setup->solvent cool Cool Reaction to <= -78°C solvent->cool add_buli Add n-BuLi Dropwise, Maintaining Low Temperature cool->add_buli quench Add Electrophile at -78°C add_buli->quench success Successful Functionalization (Debromination Minimized) quench->success

Caption: Key steps to minimize debromination during lithiation.

Troubleshooting Guide: Grignard Reagent Formation

Issue: The Grignard reaction fails to initiate, or the major product after workup is 2-methylbenzoic acid.

The primary challenge in Grignard reactions is the extreme sensitivity of the reagent to protic sources. The presence of even trace amounts of water can prevent the formation of the Grignard reagent and instead lead to debromination.

Critical Factors for Successful Grignard Reagent Formation
ParameterRecommended Condition & Rationale
Glassware & Reagents All glassware must be rigorously flame-dried or oven-dried. All reagents and solvents (especially THF or diethyl ether) must be strictly anhydrous.
Magnesium Use high-purity magnesium turnings. The surface of magnesium can oxidize, which passivates it. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane (B42909) is often necessary to initiate the reaction.
Atmosphere Maintain a strictly inert atmosphere (Argon or Nitrogen). This prevents moisture from the air from entering the reaction.
Initiation The reaction is often initiated by adding a small amount of the aryl bromide solution to the magnesium and gently warming. Once the reaction starts (indicated by bubbling or a cloudy appearance), the rest of the aryl bromide is added at a rate that maintains a gentle reflux.
General Experimental Protocol: Grignard Formation and Reaction
  • Preparation:

    • Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask under a strong flow of argon.

    • Add a small crystal of iodine.

    • In a separate, dry dropping funnel, prepare a solution of methyl 4-bromo-2-methylbenzoate (1.0 eq) in anhydrous THF.

  • Initiation and Formation:

    • Add a small portion of the aryl bromide solution to the magnesium.

    • Gently warm the flask with a heat gun until the color of the iodine disappears and the solution becomes cloudy, indicating the reaction has started.

    • Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir at room temperature or with gentle heating until the magnesium is consumed.

  • Reaction with Electrophile:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Slowly add a solution of the electrophile (e.g., an aldehyde or ketone) in anhydrous THF.

    • Stir for 1-2 hours, then allow the reaction to warm to room temperature.

  • Work-up:

    • Cool the reaction in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

By adhering to these guidelines and troubleshooting steps, researchers can significantly minimize the unwanted debromination of this compound and improve the yield and purity of their desired products.

Technical Support Center: Managing Reaction Temperature for 4-Bromo-2-methylbenzoic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 4-Bromo-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reaction conditions, with a specific focus on the critical role of temperature management.

General Troubleshooting for Temperature Optimization

Optimizing reaction temperature is crucial for maximizing yield and minimizing impurities. The following workflow provides a general approach to troubleshooting temperature-related issues in palladium-catalyzed cross-coupling reactions.

G start Start: Initial Reaction Setup check_conversion Monitor Reaction (TLC, LC-MS, GC-MS) start->check_conversion low_yield Problem: Low/No Conversion check_conversion->low_yield < 20% Conversion side_products Problem: Significant Side Products (Decomposition, Homocoupling) check_conversion->side_products Low Purity success Success: High Yield & Purity check_conversion->success > 80% Conversion increase_temp Troubleshoot: Increase Temperature (e.g., in 10-20°C increments) low_yield->increase_temp check_catalyst Troubleshoot: Verify Catalyst/Ligand Stability & Reagent Purity low_yield->check_catalyst If temp increase fails decrease_temp Troubleshoot: Decrease Temperature (e.g., in 10-20°C increments) side_products->decrease_temp optimize_other Troubleshoot: Optimize Other Parameters (Base, Solvent, Ligand) side_products->optimize_other If temp decrease fails increase_temp->check_conversion check_catalyst->start Restart with fresh reagents decrease_temp->check_conversion optimize_other->start Restart with new conditions G start Select Buchwald-Hartwig Catalyst Generation gen1 First-Gen Ligands (e.g., P(o-tol)₃) start->gen1 gen2 Bulky Biarylphosphine Ligands (e.g., XPhos, SPhos) start->gen2 gen3 Second-Gen Precatalysts (e.g., G2/G3 Palladacycles) start->gen3 temp_high Set Temp: High (80-110°C) gen1->temp_high Typically required temp_mid Set Temp: Mid-Range (40-80°C) gen2->temp_mid Often sufficient temp_low Set Temp: Low (Room Temp - 40°C) gen3->temp_low Frequently possible

Technical Support Center: 4-Bromo-2-methylbenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-methylbenzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound to consider during workup?

A1: this compound is a white to off-white crystalline solid. A crucial property for designing workup procedures is its insolubility in water and solubility in many organic solvents.[1] As a carboxylic acid, it readily reacts with bases to form water-soluble carboxylate salts. This acidic nature is fundamental to purification strategies involving acid-base extractions.

Q2: How can I effectively remove unreacted this compound from my reaction mixture?

A2: An acid-base extraction is the most effective method. By washing the organic reaction mixture with an aqueous basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide), the acidic this compound is converted to its water-soluble sodium salt, which partitions into the aqueous layer. The neutral desired product remains in the organic layer. Subsequent separation of the layers removes the unreacted starting material.

Q3: My desired product is also a carboxylic acid. How do I separate it from unreacted this compound?

A3: If your product is also a carboxylic acid, separation by simple acid-base extraction is not feasible. In this case, chromatographic techniques such as flash column chromatography on silica (B1680970) gel are necessary. The polarity of the eluent can be optimized to achieve separation based on the differing polarities of the two carboxylic acids.

Q4: What are the recommended recrystallization solvents for purifying products derived from this compound?

A4: The choice of solvent depends on the specific product. For acidic products, common recrystallization solvents include aqueous ethanol, acetic acid, or mixtures of a nonpolar solvent like hexanes with a more polar solvent like ethyl acetate.[2] For neutral ester derivatives, a common technique is recrystallization from a solvent system like ethanol/water or a hydrocarbon solvent.

Troubleshooting Guides

This section provides solutions to common problems encountered during the workup of reactions involving this compound.

Esterification Reactions

Problem 1: Low yield of the desired ester after workup.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or adding a dehydrating agent to drive the equilibrium towards the product.

  • Possible Cause 2: Loss of product during aqueous workup.

    • Solution: Ensure the aqueous washes are not overly basic, as this could lead to hydrolysis of the ester product. Use a mild base like sodium bicarbonate for neutralizing any remaining acid catalyst. Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the ester from the aqueous layer.

  • Possible Cause 3: Formation of side products.

    • Solution: A potential side product is the anhydride (B1165640) formed by the condensation of two molecules of this compound. This can be minimized by controlling the reaction temperature and using the appropriate stoichiometry of reagents. Purification by column chromatography may be necessary to separate the desired ester from any side products.[3]

Suzuki-Miyaura Coupling Reactions

Problem 2: Difficulty in separating the biphenyl (B1667301) product from the reaction mixture.

  • Possible Cause 1: The product is a carboxylic acid and precipitates with inorganic salts upon acidification.

    • Solution: After acidification of the aqueous layer to precipitate the product, instead of immediate filtration, extract the product into an organic solvent like ethyl acetate.[4] This will leave the inorganic salts in the aqueous layer. Wash the organic layer with brine, dry it with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and then concentrate it to obtain the crude product, which can be further purified by recrystallization.

  • Possible Cause 2: Presence of palladium catalyst residues in the final product.

    • Solution: After the initial extraction, the organic layer can be filtered through a pad of Celite to remove finely dispersed palladium residues.[5] Alternatively, washing the organic layer with an aqueous solution of a thiol-containing reagent can help to scavenge residual palladium.

  • Possible Cause 3: Formation of homocoupled byproducts.

    • Solution: Homocoupling of the boronic acid partner is a common side reaction in Suzuki couplings.[6] Careful control of reaction conditions, such as temperature and the choice of palladium catalyst and base, can minimize this. Purification by column chromatography is often required to separate the desired biphenyl product from the homocoupled byproduct.

Amidation Reactions

Problem 3: The amide product is difficult to purify.

  • Possible Cause 1: Presence of unreacted starting materials and coupling reagents.

    • Solution: A thorough aqueous workup is crucial. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated aqueous solution of sodium bicarbonate to remove unreacted this compound and acidic byproducts from the coupling reagent.[7]

  • Possible Cause 2: The amide product has limited solubility.

    • Solution: If the amide product precipitates during the workup, it can be collected by filtration. Ensure to wash the collected solid with water and a non-polar solvent like hexanes to remove soluble impurities. If the product remains in the organic layer but is difficult to crystallize, purification by column chromatography may be necessary.

Data Presentation

Reaction TypeWorkup ProcedureTypical Yield (%)Purity (%)Reference
EsterificationExtraction with Ethyl Acetate, washed with NaHCO₃ solution>90>98[8]
Suzuki CouplingAcidification to pH 2, extraction with Ethyl Acetate70-95>95[4]
AmidationWashes with 1M HCl and saturated NaHCO₃ solution60-90>97[7]

Experimental Protocols

General Acid-Base Extraction Protocol for Isolating an Acidic Product
  • Upon reaction completion, cool the reaction mixture to room temperature.

  • If an organic solvent was used, dilute the mixture with more of the same solvent.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the aqueous layer.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1M HCl.

  • Collect the precipitated product by vacuum filtration or extract the product with an organic solvent (e.g., ethyl acetate).

  • If extracted, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Visualizations

Workup_Workflow ReactionMixture Reaction Mixture AddBase Add Aqueous Base (e.g., NaHCO3) ReactionMixture->AddBase SeparatoryFunnel Separatory Funnel (Liquid-Liquid Extraction) AddBase->SeparatoryFunnel OrganicLayer Organic Layer (Neutral/Basic Impurities) SeparatoryFunnel->OrganicLayer Discard AqueousLayer Aqueous Layer (Product as Salt) SeparatoryFunnel->AqueousLayer Acidify Acidify to pH ~2 (e.g., 1M HCl) AqueousLayer->Acidify Precipitation Product Precipitation Acidify->Precipitation Filtration Filtration / Extraction Precipitation->Filtration PureProduct Pure Acidic Product Filtration->PureProduct

Caption: General workflow for the acid-base extraction and isolation of an acidic product.

Troubleshooting_Suzuki_Workup cluster_0 Problem Identification cluster_1 Potential Causes & Solutions LowYield Low Product Yield IncompleteReaction Incomplete Reaction - Extend reaction time - Check catalyst activity LowYield->IncompleteReaction ProductLoss Product Loss during Workup - Incomplete extraction - Premature precipitation LowYield->ProductLoss ImpureProduct Impure Product SideProducts Side Products Formed (e.g., Homocoupling) - Optimize reaction conditions - Purify by chromatography ImpureProduct->SideProducts CatalystResidue Catalyst Residue - Filter through Celite - Wash with thiol scavenger ImpureProduct->CatalystResidue

Caption: Troubleshooting logic for common issues in Suzuki-Miyaura coupling workups.

References

identifying byproducts in the synthesis of 4-Bromo-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts during the synthesis of 4-Bromo-2-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent laboratory-scale synthesis involves the direct electrophilic bromination of 2-methylbenzoic acid. Other routes include the oxidation of 2-bromo-5-methyltoluene and multi-step syntheses involving Sandmeyer reactions from amino precursors.

Q2: What are the expected major byproducts in the bromination of 2-methylbenzoic acid?

A2: The primary byproducts are positional isomers of the desired product. Due to the directing effects of the methyl (-CH₃, ortho-, para-directing) and carboxylic acid (-COOH, meta-directing) groups, bromination can also occur at other positions on the aromatic ring. Over-bromination can also lead to di-brominated products.

Q3: Can benzylic bromination occur during the synthesis?

A3: Yes, if conditions are not carefully controlled, bromination of the methyl group can occur, leading to the formation of 4-Bromo-2-(bromomethyl)benzoic acid. This is more likely when using N-bromosuccinimide (NBS) in the presence of light or radical initiators.

Q4: How can I minimize the formation of these byproducts?

A4: To minimize byproduct formation, it is crucial to control the reaction conditions. This includes using a stoichiometric amount of the brominating agent, maintaining a low reaction temperature, and avoiding exposure to light if using radical-sensitive reagents like NBS for aromatic bromination.

Troubleshooting Guide: Byproduct Identification

This guide will help you identify potential byproducts in your synthesis of this compound.

Observed Issue Potential Cause Recommended Action
Multiple spots on TLC/peaks in LC chromatogram with similar retention times. Presence of positional isomers (e.g., 3-Bromo-2-methylbenzoic acid, 5-Bromo-2-methylbenzoic acid).Utilize high-resolution analytical techniques such as HPLC with a suitable column or GC-MS for better separation and identification. Compare retention times and mass spectra with known standards if available.
A peak with a higher molecular weight than the product is observed in the mass spectrum. Formation of a di-brominated byproduct (e.g., 3,5-Dibromo-2-methylbenzoic acid).Confirm the molecular weight from the mass spectrum. Use techniques like NMR to determine the positions of the bromine atoms. To avoid this, use a precise 1:1 molar ratio of substrate to brominating agent.
A byproduct with a molecular weight corresponding to the addition of Br to the methyl group is detected. Benzylic bromination has occurred.This is common when using NBS with a radical initiator. Confirm the structure using ¹H NMR by observing the shift in the -CH₂Br protons. To prevent this, perform the reaction in the dark and in a polar solvent when using NBS for aromatic bromination.
Presence of unreacted starting material. Incomplete reaction.Increase the reaction time or slightly increase the temperature. Ensure the brominating agent is active and added in the correct stoichiometry.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Isomer Separation
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the crude product in the mobile phase and filter through a 0.45 µm syringe filter.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification
  • Instrumentation: GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, ramp to 280°C.

  • Ionization: Electron Ionization (EI).

  • Sample Preparation: Derivatize the carboxylic acid to its methyl ester for better volatility. Dissolve the derivatized sample in a suitable solvent like dichloromethane.

Byproduct Identification Workflow

The following diagram illustrates a logical workflow for identifying byproducts in the synthesis of this compound.

Byproduct_Identification_Workflow start Crude Product Analysis tlc_lc Initial TLC/LC Analysis start->tlc_lc single_spot Single Major Spot/Peak? tlc_lc->single_spot ms_analysis Mass Spectrometry (MS) Analysis single_spot->ms_analysis Yes multiple_spots Multiple Spots/Peaks single_spot->multiple_spots No mw_match Molecular Weight Matches Expected Product? ms_analysis->mw_match nmr_analysis NMR Spectroscopy (¹H, ¹³C) mw_match->nmr_analysis Yes troubleshoot Troubleshoot Synthesis Conditions mw_match->troubleshoot No structure_confirm Structure Confirmed? nmr_analysis->structure_confirm pure_product Pure Product Isolated structure_confirm->pure_product Yes structure_confirm->troubleshoot No isomer_check Check for Isomers (Same MW) multiple_spots->isomer_check higher_mw Higher MW Peak (Di-bromination) isomer_check->higher_mw No separation Optimize Separation (HPLC/GC) isomer_check->separation Yes benzylic_br Benzylic Bromination Peak (Side-chain reaction) higher_mw->benzylic_br No higher_mw->separation Yes benzylic_br->separation Yes benzylic_br->troubleshoot No characterization Characterize Byproducts (MS, NMR) separation->characterization characterization->troubleshoot

Caption: Troubleshooting workflow for byproduct identification.

Technical Support Center: Improving Regioselectivity of Reactions with 4-Bromo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-2-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving high regioselectivity in various chemical transformations involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in reactions with this compound?

A1: The regioselectivity of reactions, particularly electrophilic aromatic substitution, on this compound is primarily governed by the interplay of the electronic effects of the three substituents on the benzene (B151609) ring:

  • -COOH (Carboxylic acid group): This is a deactivating and meta-directing group due to its electron-withdrawing nature.[1][2]

  • -CH₃ (Methyl group): This is an activating and ortho, para-directing group because it is electron-donating.

  • -Br (Bromo group): This is a deactivating but ortho, para-directing group.[1]

The final regiochemical outcome depends on the competition or reinforcement of these directing effects and steric hindrance.

Q2: For electrophilic aromatic substitution, which position on the ring is most likely to be substituted?

A2: The directing effects of the substituents on this compound are conflicting. The activating methyl group strongly directs incoming electrophiles to its ortho and para positions (C3 and C5). The bromo and carboxyl groups have a lesser influence. Therefore, substitution is most likely to occur at the positions activated by the methyl group. Steric hindrance from the adjacent carboxylic acid and bromo groups will also play a significant role in favoring one position over another.

Q3: Can I achieve selective functionalization at the C6 position?

A3: Direct electrophilic substitution at the C6 position is challenging due to steric hindrance from the adjacent methyl and carboxylic acid groups.[3] However, ortho-lithiation, directed by the carboxylic acid group, can enable functionalization at this position. This reaction requires careful control of conditions to avoid side reactions.

Q4: In a Suzuki coupling reaction, which part of the molecule reacts?

A4: In a Suzuki coupling reaction, the carbon-bromine bond is the reactive site.[4] The palladium catalyst facilitates the coupling of the aryl group of this compound with an organoboron reagent.[4]

Troubleshooting Guides

Electrophilic Aromatic Substitution (e.g., Nitration, Chlorination)
Issue Potential Cause Troubleshooting Steps
Low yield of desired regioisomer 1. Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration can significantly affect isomer distribution. 2. Strongly Deactivating Substrate: The presence of both a bromo and a carboxyl group deactivates the ring, potentially requiring harsher conditions which can decrease selectivity.1. Optimize Temperature: For nitration, lower temperatures (0-5 °C) can increase selectivity.[5] 2. Choice of Reagent: For chlorination, N-Chlorosuccinimide (NCS) can offer higher regioselectivity compared to Cl₂. 3. Protecting Groups: Consider converting the carboxylic acid to an ester to moderate its deactivating effect, which can be hydrolyzed post-reaction.
Formation of multiple isomers 1. Competing Directing Effects: The activating methyl group directs ortho and para, while the carboxyl group directs meta. 2. Steric Hindrance: The bulky groups on the ring can influence the accessibility of different positions.1. Solvent Effects: Varying the polarity of the solvent can sometimes influence the isomer ratio. 2. Catalyst Choice: For some electrophilic substitutions, the choice of Lewis acid catalyst can impact regioselectivity.
No reaction or very slow reaction 1. Deactivated Ring: The combined electron-withdrawing effect of the bromo and carboxyl groups makes the ring less nucleophilic. 2. Insufficiently Reactive Electrophile: The electrophile may not be strong enough to react with the deactivated ring.1. Increase Temperature: Carefully increase the reaction temperature while monitoring for side product formation. 2. Use a Stronger Electrophile: For example, use a more potent nitrating agent or a more active Lewis acid for Friedel-Crafts reactions.
Suzuki-Miyaura Cross-Coupling
Issue Potential Cause Troubleshooting Steps
Low or no product yield 1. Catalyst Inactivity: The palladium catalyst may be poisoned or decomposed. 2. Inappropriate Base: The base may not be strong or soluble enough to facilitate the catalytic cycle. 3. Unsuitable Solvent: The solvent may not be appropriate for the specific catalyst and substrates.1. Catalyst and Ligand Screening: Test different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands. 2. Base Optimization: Screen various bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. 3. Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often effective. Ensure thorough degassing to remove oxygen.
Formation of homocoupled byproducts 1. Reaction Conditions Favoring Boronic Acid Homocoupling: This can be promoted by the presence of oxygen or suboptimal catalyst conditions.1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. 2. Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).

Data Presentation

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionActivating/Deactivating InfluencePredicted Major/Minor ProductRationale
C3 Activated by ortho -CH₃, Deactivated by meta -Br and -COOHMinor Electronically favored due to the activating methyl group, but may experience some steric hindrance from the adjacent methyl group.
C5 Activated by para -CH₃, Deactivated by ortho -Br, meta -COOHMajor Electronically favored due to the activating methyl group and generally less sterically hindered than the C3 position.
C6 Deactivated by ortho -COOH, ortho -CH₃, meta -BrTrace/None Highly sterically hindered and electronically deactivated.

Note: The predictions above are based on established principles of directing group effects and steric hindrance. Actual isomer ratios would need to be determined experimentally.

Table 2: General Conditions for Suzuki-Miyaura Coupling of this compound

ParameterRecommended Conditions
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or other Pd(0) or Pd(II) catalysts
Ligand PPh₃, dppf, or other phosphine (B1218219) ligands
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (aq. solution)
Solvent Dioxane/H₂O, Toluene/H₂O, or DMF
Temperature 80-120 °C
Atmosphere Inert (Argon or Nitrogen)

Experimental Protocols

Protocol 1: Regioselective Nitration of this compound (Predicted to favor the 5-nitro isomer)

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).

  • Preparation of Nitrating Mixture: In a separate flask, slowly add fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Addition: Add the nitrating mixture dropwise to the solution of this compound, maintaining the temperature below 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Pour the reaction mixture slowly onto crushed ice. The solid precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to isolate the major isomer, predicted to be 4-Bromo-2-methyl-5-nitrobenzoic acid.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

Disclaimer: This is a generalized protocol. The choice of boronic acid, catalyst, ligand, and base will require optimization.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of dioxane and water.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

Electrophilic_Aromatic_Substitution_Pathway This compound This compound Intermediate_C5 σ-complex (attack at C5) This compound->Intermediate_C5 + E+ Intermediate_C3 σ-complex (attack at C3) This compound->Intermediate_C3 + E+ Electrophile (E+) Electrophile (E+) Electrophile (E+)->Intermediate_C5 Electrophile (E+)->Intermediate_C3 Product_5E 4-Bromo-5-E-2-methylbenzoic Acid (Major Product) Intermediate_C5->Product_5E -H+ Product_3E 4-Bromo-3-E-2-methylbenzoic Acid (Minor Product) Intermediate_C3->Product_3E -H+

Caption: Predicted pathway for electrophilic aromatic substitution on this compound.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Substrate This compound Catalytic_Cycle Catalytic Cycle Substrate->Catalytic_Cycle Boronic_Acid Arylboronic Acid (R-B(OH)₂) Boronic_Acid->Catalytic_Cycle Catalyst Pd Catalyst Catalyst->Catalytic_Cycle Base Base (e.g., K₂CO₃) Base->Catalytic_Cycle Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Catalytic_Cycle Product 4-Aryl-2-methylbenzoic Acid Catalytic_Cycle->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling of this compound.

Ortho_Lithiation_Logic Start This compound Condition React with Strong Base (e.g., n-BuLi or LDA) Start->Condition Intermediate Ortho-lithiated species (at C6) Condition->Intermediate Deprotonation at C6 Quench Quench with Electrophile (E+) Intermediate->Quench Product 4-Bromo-6-E-2-methylbenzoic Acid Quench->Product

References

Technical Support Center: Catalyst Poisoning in Reactions with 4-Bromo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning, particularly in palladium-catalyzed cross-coupling reactions involving 4-Bromo-2-methylbenzoic acid.

Troubleshooting Guides

Issue 1: Low or No Reaction Yield

A sudden or gradual drop in reaction yield is a primary indicator of catalyst deactivation or poisoning. Follow this guide to diagnose and address the issue.

Initial Assessment:

  • Confirm Starting Material Quality: Ensure the purity of this compound and the coupling partner. Impurities, especially sulfur-containing compounds, are known catalyst poisons.

  • Analyze Reaction Mixture: Use techniques like TLC, LC-MS, or GC-MS to check for the presence of starting materials and identify any unexpected byproducts. Common side-products in Suzuki-Miyaura reactions include homocoupled products and dehalogenated starting material.[1]

  • Inspect the Catalyst: A visible change in the catalyst's appearance, such as the formation of palladium black, can indicate catalyst precipitation and deactivation.

Troubleshooting Steps & Solutions:

Potential Cause Recommended Solution
Catalyst Poisoning (e.g., by Sulfur) - Use high-purity, sulfur-free reagents and solvents.- If sulfur contamination is suspected, consider using a scavenger resin or performing a pre-treatment of the starting materials.
Catalyst Inactivity - Use a fresh batch of catalyst from a reliable source.- Ensure proper activation of the pre-catalyst if required.- Consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligands.[2]
Suboptimal Reaction Conditions - Temperature: Gradually increase the reaction temperature, monitoring for potential decomposition.- Base: The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.- Solvent: Ensure the use of dry, degassed solvents. Common solvent systems for Suzuki reactions include toluene, dioxane, or THF, often with the addition of water.
Presence of Oxygen - Rigorously degas all solvents and the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.- Maintain a positive pressure of inert gas throughout the reaction.

Troubleshooting Workflow for Low Yield:

Troubleshooting_Workflow start Low or No Yield Observed check_sm Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_sm sm_consumed Starting Materials Consumed? check_sm->sm_consumed side_products Identify Side Products (Homocoupling, Dehalogenation) sm_consumed->side_products Yes no_reaction No Reaction Occurred sm_consumed->no_reaction No conditions_issue Suboptimal Conditions side_products->conditions_issue catalyst_issue Potential Catalyst Issue no_reaction->catalyst_issue check_catalyst Use Fresh Catalyst & Ensure Proper Handling catalyst_issue->check_catalyst optimize_conditions Optimize Temperature, Base, and Solvent conditions_issue->optimize_conditions degas Improve Degassing Procedure conditions_issue->degas

Caption: A logical workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in reactions with this compound?

A1: The most common and potent poisons for palladium catalysts are sulfur-containing compounds.[3][4] These can be present as impurities in starting materials or solvents. Other substances that can inhibit or deactivate the catalyst include halides, cyanides, and strongly coordinating species that can bind to the palladium center and block active sites.[5]

Q2: How can I detect catalyst poisoning in my reaction?

A2: The primary indicator is a significant drop in catalytic activity, leading to low or no product yield. You may also observe the formation of palladium black, which is precipitated, inactive palladium metal. To confirm the presence of a poison like sulfur on the catalyst surface, advanced techniques such as X-ray Photoelectron Spectroscopy (XPS) can be used.[6][7][8]

Q3: I suspect my this compound is contaminated with a sulfur-containing impurity. How can I purify it?

A3: Recrystallization is a standard method for purifying solid starting materials like this compound. The choice of solvent for recrystallization will depend on the solubility of the acid and the suspected impurity. Alternatively, you can use activated carbon treatment during the workup of a preliminary reaction to adsorb impurities.

Q4: Can a poisoned palladium catalyst be regenerated?

A4: Yes, in many cases, poisoned palladium catalysts can be regenerated, although full recovery of activity is not always guaranteed. The two main approaches are oxidative and reductive treatments.

  • Oxidative Regeneration: This involves heating the catalyst in the presence of air or oxygen to oxidize the adsorbed poisons. For sulfur poisoning, this can convert strongly bound sulfides to less inhibitive sulfates.[6][9]

  • Reductive Regeneration: This method typically involves treating the catalyst with a reducing agent, such as hydrogen gas at elevated temperatures, to remove the poison.[4][10]

Q5: What are the signs of side reactions, and how can they be minimized?

A5: Common side reactions in Suzuki-Miyaura coupling include:

  • Homocoupling: The coupling of two boronic acid molecules. This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is the most effective way to minimize homocoupling.

  • Dehalogenation: The replacement of the bromine atom on this compound with a hydrogen atom. This can be caused by certain bases or solvents acting as hydride donors. Screening different bases and solvents can help mitigate this issue.[11]

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source. This can be minimized by using anhydrous solvents and ensuring the base is not too strong.

Data Presentation

Table 1: Effect of SO₂ Poisoning and Regeneration on Pd/Al₂O₃ Catalyst Performance for Methane (B114726) Oxidation

This table illustrates the typical impact of sulfur poisoning and subsequent regeneration on a palladium catalyst. While the reaction shown is methane oxidation, the principles of deactivation and recovery are analogous to those in cross-coupling reactions.

Catalyst State Treatment Condition Methane Conversion at 400°C (%) Ethane Conversion at 400°C (%) Propane Conversion at 400°C (%)
Fresh -~95%~98%~100%
Poisoned Exposure to 100 ppm SO₂ for 1 hour at 400°C~20%~40%~60%
Regenerated Reductive treatment at 400°C for 1 hour~50%~85%~95%
Regenerated Reductive treatment at 550°C for 1 hour~55%~90%~98%

Data adapted from a study on a monolithic Pd/Al₂O₃ oxidation catalyst.[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point and may require optimization for specific coupling partners.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq.)

  • Solvent system (e.g., Toluene/Ethanol/Water 4:1:1)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system to the flask via a syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Experimental Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow setup 1. Add Reactants & Base to Flask inert 2. Establish Inert Atmosphere (Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Palladium Catalyst solvent->catalyst react 5. Heat and Stir (e.g., 80-100 °C) catalyst->react monitor 6. Monitor Reaction (TLC/LC-MS) react->monitor workup 7. Cool, Dilute, and Wash monitor->workup purify 8. Dry and Purify Product workup->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: Oxidative Regeneration of a Poisoned Palladium on Carbon (Pd/C) Catalyst

This protocol is for regenerating a Pd/C catalyst that has been poisoned, for instance, by sulfur-containing compounds.[6][9]

Materials:

  • Deactivated Pd/C catalyst

  • Filtration apparatus

  • Drying oven or vacuum oven

  • Tube furnace with temperature control and air or N₂/O₂ flow

Procedure:

  • Catalyst Recovery: After the reaction, recover the deactivated Pd/C catalyst by filtration.

  • Washing: Wash the catalyst thoroughly with the reaction solvent and then with a low-boiling-point solvent (e.g., acetone (B3395972) or ethanol) to remove any adsorbed organic residues.

  • Drying: Dry the catalyst in an oven at a low temperature (e.g., 50-80 °C) to remove residual solvent.

  • Oxidation: Place the dried catalyst in a tube furnace. Heat the catalyst in a slow stream of air or a mixture of nitrogen and oxygen at a controlled temperature (e.g., 100-300 °C) for several hours. The optimal temperature and time will depend on the nature of the poison and the catalyst.

  • Cooling: After the oxidation period, cool the catalyst to room temperature under a stream of inert gas (e.g., nitrogen).

  • Storage: Store the regenerated catalyst under an inert atmosphere until its next use.

Mandatory Visualization

Mechanism of Palladium Catalyst Poisoning by Sulfur:

Catalyst_Poisoning cluster_cycle Suzuki Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R-X Deactivated Deactivated Catalyst L₂Pd-SR Pd0->Deactivated PdII R-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R'-B(OR)₂ PdII_R R-Pd(II)-R' L₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 + R-R' Poison Sulfur Compound (e.g., Thiol, R-SH) Poison->Pd0 Strong Adsorption Blocks Active Site

Caption: Mechanism of palladium catalyst poisoning by a sulfur compound.

References

scale-up challenges for the synthesis of 4-Bromo-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 4-Bromo-2-methylbenzoic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound suitable for scale-up?

A1: The two primary routes considered for industrial-scale synthesis are:

  • Direct Bromination of 2-methylbenzoic acid: This is a straightforward approach but can present challenges with regioselectivity, potentially leading to the formation of other bromo-isomers as impurities.

  • Carboxylation of a Grignard or Organolithium Reagent: This involves the formation of an organometallic intermediate from a suitable precursor like 3-bromo-2-methyltoluene, followed by reaction with carbon dioxide. This method can offer better control over isomer formation but requires stringent anhydrous conditions and careful handling of reactive intermediates.

Q2: What are the key safety concerns when scaling up the synthesis of this compound?

A2: When scaling up, particularly for organometallic routes, several safety hazards need to be addressed:

  • Exothermic Reactions: The formation of Grignard and organolithium reagents is highly exothermic and can lead to a runaway reaction if not properly controlled.[1]

  • Pyrophoric Reagents: Organolithium reagents like n-butyllithium are pyrophoric and will ignite on contact with air.[2][3]

  • Flammable Solvents: Ethereal solvents like THF and diethyl ether, commonly used in organometallic reactions, are highly flammable.

  • Handling of Bromine: If using the direct bromination route, elemental bromine is highly corrosive and toxic, requiring specialized handling procedures.

Q3: How can I minimize the formation of the Wurtz coupling byproduct during a Grignard reaction for this synthesis?

A3: The Wurtz coupling, where the Grignard reagent reacts with the starting aryl halide, is a common side reaction.[4] To minimize its formation:

  • Slow Addition of Alkyl Halide: Add the aryl halide dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[5]

  • Maintain Moderate Temperature: Avoid high reaction temperatures, as they can favor the coupling reaction.

  • Use Highly Activated Magnesium: A more reactive magnesium surface can promote the desired Grignard formation over the coupling side reaction.[6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Grignard Reagent Formation - Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (nitrogen or argon).[7] - Use high-quality, fresh magnesium turnings. Old or oxidized magnesium can be passivated.[8] - Activate the magnesium surface using methods like adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[6][7]
Presence of Water or Protic Impurities - Use anhydrous solvents. Even trace amounts of water will quench the Grignard reagent.[7] - Ensure the starting aryl halide is dry and free of acidic impurities.
Side Reactions (e.g., Wurtz Coupling) - Optimize the addition rate of the aryl halide to the magnesium suspension.[5] - Control the reaction temperature to minimize side reactions.[4]
Inefficient Carboxylation - Ensure efficient delivery of dry carbon dioxide gas or use freshly crushed dry ice. - Maintain a low temperature during carboxylation to prevent side reactions of the Grignard reagent with the carboxylate salt.
Poor Regioselectivity in Direct Bromination - Carefully control the reaction temperature during bromination. - Investigate different Lewis acid catalysts and solvent systems to improve selectivity.
Problem 2: Difficulty in Initiating the Grignard Reaction
Possible Cause Troubleshooting Steps
Passivated Magnesium Surface - Mechanically activate the magnesium by grinding it in a mortar and pestle under an inert atmosphere before the reaction.[7] - Chemically activate the magnesium with a small amount of iodine or 1,2-dibromoethane. The disappearance of the iodine color is an indicator of activation.[7]
Presence of Moisture - Re-dry all glassware and ensure solvents are strictly anhydrous.[6]
Low Reactivity of Aryl Halide - Gentle warming of a small portion of the reaction mixture with a heat gun can sometimes initiate the reaction. Be prepared for a potentially vigorous reaction once it starts.[7]

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters for Grignard-based Synthesis

Parameter Lab-Scale (Typical) Scale-Up (Considerations)
Reaction Volume 100 mL - 1 L>10 L
Heat Dissipation Surface area to volume ratio is high; easily managed with an ice bath.Surface area to volume ratio is low; requires jacketed reactors with efficient cooling systems to prevent runaway reactions.[1]
Reagent Addition Manual addition via dropping funnel.Automated, controlled addition with feedback from temperature probes.
Mixing Magnetic or overhead stirring is usually sufficient.Requires powerful overhead stirring to ensure homogeneity in a heterogeneous mixture.[9]
Initiation Gentle heating with a heat gun is feasible.Localized heating is difficult and risky; reliance on chemical activators is more critical.
Work-up Manual quenching and extraction in separatory funnels.Requires controlled quenching in the reactor, followed by transfer to large-scale extraction units.

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of this compound via Grignard Reaction

Safety Precautions: This procedure involves highly reactive and flammable substances. It must be carried out in a well-ventilated area, and all personnel must wear appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves. Ensure an appropriate fire extinguisher and safety shower are readily accessible.[2][10]

Equipment:

  • 20 L jacketed glass reactor equipped with a powerful overhead stirrer, condenser, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel (2 L).

  • Dry ice/acetone condenser.

Reagents:

  • 3-Bromo-2-methyltoluene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal)

  • Dry Carbon Dioxide (from a cylinder or as dry ice)

  • Hydrochloric acid (concentrated)

  • Toluene

  • Saturated brine solution

Procedure:

  • Preparation:

    • Ensure the reactor and all glassware are thoroughly dried and assembled under a nitrogen atmosphere.

    • Charge the reactor with magnesium turnings and a single crystal of iodine.

    • Add anhydrous THF to the reactor to cover the magnesium.

  • Grignard Reagent Formation:

    • In the addition funnel, prepare a solution of 3-bromo-2-methyltoluene in anhydrous THF.

    • Slowly add a small portion of the 3-bromo-2-methyltoluene solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux and the disappearance of the iodine color.

    • Once the reaction has started, add the remaining 3-bromo-2-methyltoluene solution dropwise, maintaining a gentle reflux by controlling the addition rate and the reactor jacket temperature.

    • After the addition is complete, stir the mixture at a gentle reflux for an additional 1-2 hours to ensure complete reaction.

  • Carboxylation:

    • Cool the reactor contents to below 0 °C using the jacketed cooling system.

    • Introduce a steady stream of dry carbon dioxide gas through a dip tube below the surface of the Grignard reagent, or add freshly crushed dry ice in portions, ensuring the temperature does not rise significantly.

    • Continue the addition of carbon dioxide until the exothermic reaction ceases.

  • Work-up and Isolation:

    • Slowly and carefully quench the reaction mixture by adding it to a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

    • Separate the organic layer. Extract the aqueous layer with toluene.

    • Combine the organic layers, wash with saturated brine solution, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to obtain pure this compound.[11]

Visualizations

experimental_workflow Experimental Workflow for Grignard Synthesis prep Preparation: - Dry glassware - Inert atmosphere - Charge Mg and I2 grignard_formation Grignard Formation: - Slow addition of  3-bromo-2-methyltoluene - Maintain reflux prep->grignard_formation carboxylation Carboxylation: - Cool to < 0 °C - Add dry CO2 grignard_formation->carboxylation workup Work-up & Isolation: - Quench with HCl/ice - Extract with toluene - Evaporate solvent carboxylation->workup purification Purification: - Recrystallization workup->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Low Yield in Grignard Synthesis start Low Yield Observed check_initiation Was Grignard initiation successful? start->check_initiation check_conditions Were anhydrous conditions maintained? check_initiation->check_conditions Yes activate_mg Action: Activate Mg (I2, 1,2-dibromoethane) check_initiation->activate_mg No check_side_reactions Evidence of side reactions (e.g., Wurtz coupling)? check_conditions->check_side_reactions Yes dry_reagents Action: Thoroughly dry glassware, solvents, and reagents check_conditions->dry_reagents No optimize_addition Action: Optimize addition rate and temperature control check_side_reactions->optimize_addition Yes

References

analytical techniques for identifying impurities in 4-Bromo-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and troubleshooting impurities in 4-Bromo-2-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

A1: Impurities can originate from the synthetic route or degradation. Based on common synthetic pathways, potential impurities include:

  • Starting Materials: Unreacted 2-methylbenzoic acid.

  • Isomeric Impurities: Positional isomers such as 3-Bromo-2-methylbenzoic acid and 5-Bromo-2-methylbenzoic acid.

  • Over-reacted Products: Dibrominated species like 4,5-Dibromo-2-methylbenzoic acid.

  • Intermediates: Residual intermediates from the specific synthetic process used, for example, the methyl ester of this compound if esterification and subsequent hydrolysis is performed.[1]

  • Degradation Products: Although generally stable, degradation can occur under harsh light or temperature conditions. Specific degradation products are not widely documented and would need to be identified through stress testing.

Q2: Which analytical technique is best for an initial purity screen of this compound?

A2: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the recommended initial technique. It is robust, widely available, and highly effective for separating and quantifying the main component from its organic impurities.[2] A reversed-phase C18 column is the standard choice and generally provides good separation for this type of aromatic acid.[3]

Q3: How can I identify an unknown peak in my HPLC chromatogram?

A3: Identifying an unknown peak requires a multi-step approach. Initially, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight of the impurity, offering significant clues to its identity.[2] For definitive structural elucidation, the impurity may need to be isolated using preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Q4: What is the role of NMR spectroscopy in impurity analysis?

A4: NMR spectroscopy is a powerful tool for the structural elucidation of unknown compounds.[5][6] Once an impurity is isolated, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments can reveal the precise atomic connectivity and confirm the structure of the impurity.[5] Quantitative NMR (qNMR) can also be used to determine the absolute purity of a sample against a certified internal standard.[4]

Q5: Is Gas Chromatography-Mass Spectrometry (GC-MS) suitable for analyzing this compound?

A5: GC-MS is a highly sensitive and selective technique, but due to the low volatility of carboxylic acids, direct analysis is challenging. Derivatization is typically required to convert the benzoic acid into a more volatile ester or silyl (B83357) ester before injection.[4] This method is particularly useful for identifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis. The NIST Mass Spectrometry Data Center includes a GC-MS profile for this compound, confirming its applicability.[5]

Analytical Techniques: Data & Comparison

The following table summarizes the primary analytical techniques for impurity analysis of this compound.

Technique Primary Use Typical Detection Limit (UV/MS) Advantages Limitations
HPLC-UV Purity assessment, quantification of known impurities, separation of isomers.1-10 ng/mL (ppb range)[7][8]Robust, reproducible, excellent for quantitative analysis of non-volatile compounds.Requires chromophores for UV detection; structural information is limited.
LC-MS Identification of unknown impurities, confirmation of expected impurities.<1 ng/mLProvides molecular weight information, high sensitivity and selectivity.Response can be non-uniform for different compounds, complex matrix effects.
GC-MS Analysis of volatile and semi-volatile impurities, complementary to HPLC.pg to ng rangeHigh separation efficiency for volatile compounds, provides structural information through fragmentation patterns.Requires derivatization for non-volatile analytes like carboxylic acids, potential for thermal degradation.[4]
NMR Definitive structural elucidation of isolated impurities, absolute purity determination (qNMR).~0.1% for routine analysisProvides unambiguous structural information, non-destructive.[5][6]Low sensitivity compared to MS, requires isolated and relatively pure samples for structural elucidation.

Experimental Workflows & Protocols

Impurity Identification Workflow

The following diagram illustrates a typical workflow for the identification and characterization of impurities.

Impurity_Identification_Workflow cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Identification cluster_2 Phase 3: Final Action Sample Sample of This compound HPLC_UV HPLC-UV Analysis (Purity Screening) Sample->HPLC_UV Decision1 Impurity > 0.1%? HPLC_UV->Decision1 LC_MS LC-MS Analysis (Obtain Molecular Weight) Decision1->LC_MS Yes Report Report & Document Decision1->Report No Prep_HPLC Preparative HPLC (Isolate Impurity) LC_MS->Prep_HPLC NMR NMR Spectroscopy (Structural Elucidation) Prep_HPLC->NMR NMR->Report Process_Opt Optimize Synthesis /Purification Report->Process_Opt

A logical workflow for detecting and identifying impurities.
Protocol: HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for developing a robust impurity profiling method. Optimization will be required for specific instrumentation and impurity profiles.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1.0 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

Parameter Recommended Condition
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B5-25 min: 40% to 90% B25-30 min: 90% B30.1-35 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Protocol: GC-MS Method (with Derivatization)

This method is for the analysis of volatile impurities and the main component after derivatization.

  • Derivatization (Silylation):

    • Accurately weigh approximately 1 mg of the sample into a 2 mL GC vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine) and 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).[4]

    • Seal the vial and heat at 60 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

Parameter Recommended Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temperature 270 °C
Oven Program Initial: 100 °C, hold 2 minRamp: 15 °C/min to 280 °C, hold 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-450
Ion Source Temp. 230 °C

Troubleshooting Guides

HPLC Troubleshooting Decision Tree

This diagram provides a systematic approach to resolving common HPLC issues.

HPLC_Troubleshooting cluster_pressure Pressure Issues cluster_peak Peak Shape Issues cluster_baseline Baseline Issues Start Problem Observed in Chromatogram P_High High Pressure? Start->P_High P_Low Low Pressure? Start->P_Low P_Unstable Unstable Pressure? Start->P_Unstable P_Tailing Peak Tailing? Start->P_Tailing P_Fronting Peak Fronting? Start->P_Fronting P_Split Split Peaks? Start->P_Split B_Noise Baseline Noise? Start->B_Noise B_Drift Baseline Drift? Start->B_Drift Sol_P_High Check for blockage (frit, column, tubing). Flush system. P_High->Sol_P_High Yes Sol_P_Low Check for leaks (fittings, seals). Check pump flow. P_Low->Sol_P_Low Yes Sol_P_Unstable Degas mobile phase. Purge pump. Check valves. P_Unstable->Sol_P_Unstable Yes Sol_Tailing Lower mobile phase pH. Check for column activity (use end-capped column). P_Tailing->Sol_Tailing Yes Sol_Fronting Reduce sample concentration. Use weaker injection solvent. P_Fronting->Sol_Fronting Yes Sol_Split Check for column blockage. Ensure sample is fully dissolved. Check mobile phase pH vs. pKa. P_Split->Sol_Split Yes Sol_Noise Degas mobile phase. Check detector lamp. Ensure proper mixing. B_Noise->Sol_Noise Yes Sol_Drift Ensure column is equilibrated. Check for column bleed. Check for contamination. B_Drift->Sol_Drift Yes

A decision tree for troubleshooting HPLC problems.
Common HPLC Troubleshooting Scenarios

Problem Possible Cause(s) Recommended Solution(s)
Peak Tailing 1. Mobile phase pH is too close to the pKa of the analyte, causing partial ionization. 2. Secondary interactions with active silanol (B1196071) groups on the column. 3. Column overload.1. Lower the mobile phase pH to at least 1.5-2 units below the analyte's pKa (e.g., pH 2.5-3.0).[9] 2. Use a modern, high-purity, end-capped C18 column or switch to a different stationary phase (e.g., Phenyl).[9] 3. Reduce the injection volume or sample concentration.
Poor Resolution 1. Inappropriate mobile phase composition (strength or selectivity). 2. Insufficient column efficiency. 3. Unsuitable stationary phase.1. Adjust the gradient slope (make it shallower) or change the organic modifier (e.g., methanol (B129727) instead of acetonitrile).[9] 2. Use a column with smaller particles (e.g., 3 µm) or a longer column. 3. Try a column with different selectivity, such as a Phenyl or Cyano phase, which can offer different interactions with aromatic compounds.[10]
Baseline Drift 1. Incomplete column equilibration. 2. Contamination in the mobile phase or column. 3. Fluctuations in column temperature.1. Ensure the column is equilibrated with the mobile phase for at least 10-15 column volumes. 2. Use high-purity HPLC-grade solvents and flush the column with a strong solvent.[11] 3. Use a column oven to maintain a stable temperature.
Ghost Peaks 1. Contamination in the injection system or syringe. 2. Impurities from a previous injection (carryover). 3. Impurities in the mobile phase.1. Clean the autosampler and injection port. 2. Implement a robust needle wash step between injections using a strong solvent. 3. Prepare fresh mobile phase using high-purity solvents and additives.[11]
High Backpressure 1. Blockage in the system (e.g., column inlet frit, guard column, tubing). 2. Buffer precipitation in the mobile phase. 3. Particulate matter from the sample.1. Reverse-flush the column (if permitted by the manufacturer). Replace the guard column or in-line filter. 2. Ensure the buffer is fully soluble in the highest organic percentage of your gradient. 3. Always filter samples before injection.

References

Validation & Comparative

A Comparative Analysis of 4-Bromo-2-methylbenzoic Acid and 4-bromo-3-methylbenzoic Acid Reactivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the reactivity of two closely related structural isomers, 4-Bromo-2-methylbenzoic acid and 4-bromo-3-methylbenzoic acid. Understanding the nuanced differences in their chemical behavior is crucial for researchers in organic synthesis and drug development, where precise control of reaction outcomes is paramount. This document outlines their key physicochemical properties, compares their reactivity in common organic transformations with supporting theoretical and available experimental data, and provides detailed experimental protocols.

Physicochemical Properties

The positioning of the methyl and bromo substituents on the benzoic acid backbone significantly influences the electronic environment and steric hindrance around the carboxylic acid and the aryl bromide functionalities. This, in turn, dictates their reactivity.

PropertyThis compound4-bromo-3-methylbenzoic acid
CAS Number 68837-59-2[1][2]7697-28-1[3][4]
Molecular Formula C₈H₇BrO₂[1][2]C₈H₇BrO₂[3][4]
Molecular Weight 215.04 g/mol [1][2]215.04 g/mol [3][4]
Melting Point (°C) 180-184[5]212-216[6]
Predicted pKa 3.63 ± 0.25[1]4.04 ± 0.10[4][6][7]

Comparative Reactivity Analysis

The primary differences in reactivity between this compound and 4-bromo-3-methylbenzoic acid stem from steric and electronic effects.

Acidity and Carboxylic Acid Reactivity (e.g., Esterification)

Theoretical Insights:

This compound is predicted to be a stronger acid than 4-bromo-3-methylbenzoic acid, as indicated by its lower predicted pKa value.[1][4][6][7] This is attributed to the "ortho effect" .[8][9][10][11] The presence of the methyl group at the ortho position (position 2) relative to the carboxylic acid forces the carboxyl group out of the plane of the benzene (B151609) ring due to steric hindrance.[8][9][10][11] This disruption of coplanarity reduces the resonance stabilization between the carboxyl group and the aromatic ring, making the proton of the carboxylic acid more readily ionizable.[8][9][10][11]

In contrast, in 4-bromo-3-methylbenzoic acid, the methyl group is in the meta position and does not exert a significant steric effect on the carboxyl group. Its mild electron-donating inductive effect is expected to slightly decrease the acidity compared to unsubstituted benzoic acid.

Implications for Reactivity:

The higher acidity of this compound suggests that its carboxylate anion is a better leaving group, which can lead to enhanced reactivity in nucleophilic acyl substitution reactions like esterification. However, the steric hindrance from the ortho-methyl group can also impede the approach of a nucleophile to the carbonyl carbon. The overall rate of reaction will be a balance of these opposing electronic and steric factors. For sterically undemanding nucleophiles, the electronic effect may dominate, leading to faster reaction rates. For bulkier nucleophiles, the steric hindrance may become the rate-limiting factor.

Aryl Bromide Reactivity (e.g., Suzuki Coupling)

Theoretical Insights:

The reactivity of the aryl bromide in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, is influenced by the electronic density at the carbon-bromine bond and steric hindrance around the bromine atom.[12][13]

  • Electronic Effects: The methyl group is weakly electron-donating through induction. In this compound, the methyl group is ortho to the carboxylic acid and meta to the bromine. In 4-bromo-3-methylbenzoic acid, the methyl group is meta to the carboxylic acid and ortho to the bromine. The electronic influence of the methyl group on the C-Br bond is likely to be minimal in both isomers. The carboxylic acid group is electron-withdrawing, which can influence the reactivity of the aryl halide.

  • Steric Effects: In 4-bromo-3-methylbenzoic acid, the methyl group is ortho to the bromine atom. This can create some steric hindrance around the reaction center, potentially slowing down the oxidative addition step in the Suzuki coupling catalytic cycle. In this compound, the bromine atom is in a less sterically congested environment.

Implications for Reactivity:

Based on steric considerations, this compound is expected to be more reactive in Suzuki coupling reactions than 4-bromo-3-methylbenzoic acid. The less hindered environment around the bromine atom in the 2-methyl isomer should allow for easier access of the palladium catalyst, leading to a faster rate of oxidative addition.

Experimental Protocols

While direct comparative quantitative data is scarce in the literature, the following are representative protocols for esterification and Suzuki coupling that can be adapted for both isomers.

Fischer Esterification (General Protocol)

This protocol describes a standard acid-catalyzed esterification.

Diagram of Experimental Workflow:

Fischer_Esterification reactant Bromomethylbenzoic Acid Isomer reflux Reflux (6-12 h) reactant->reflux alcohol Alcohol (e.g., Methanol) alcohol->reflux acid Conc. H₂SO₄ (catalyst) acid->reflux workup Aqueous Workup (NaHCO₃ wash, extraction) reflux->workup purification Purification (Column Chromatography) workup->purification product Ester Product purification->product

Caption: General workflow for Fischer esterification.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the respective bromomethylbenzoic acid isomer (1.0 eq.) in an excess of the desired alcohol (e.g., methanol, 10-20 eq.).

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

  • Reaction: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure ester.

Suzuki Cross-Coupling (General Protocol)

This protocol outlines a typical palladium-catalyzed Suzuki coupling reaction.

Diagram of Catalytic Cycle:

Suzuki_Coupling pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)(R)L₂ pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product aryl_halide Ar-Br aryl_halide->pd_complex boronic_acid R-B(OH)₂ boronic_acid->transmetalation_complex base Base base->transmetalation_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[14][15]

Methodology:

  • Reaction Setup: To a Schlenk flask, add the bromomethylbenzoic acid isomer (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent: Add a degassed solvent system (e.g., a mixture of toluene (B28343) and water).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 4-12 hours, monitoring the progress by TLC.

  • Workup: Upon completion, cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Summary of Expected Reactivity and Data

The following tables summarize the expected reactivity based on theoretical principles and available data for related compounds. It is important to note that direct comparative experimental data for these two specific isomers is limited.

Table 1: Comparison of Acidity and Esterification Reactivity

FeatureThis compound4-bromo-3-methylbenzoic acid
Predicted pKa 3.63 ± 0.25[1]4.04 ± 0.10[4][6][7]
Acidity HigherLower
Governing Factor Ortho effect (steric and electronic)[8][9][10][11]Inductive effect
Expected Esterification Rate Potentially faster due to higher acidity, but may be hindered by sterics depending on the nucleophile.Generally slower due to lower acidity.

Table 2: Comparison of Suzuki Coupling Reactivity

FeatureThis compound4-bromo-3-methylbenzoic acid
Steric Hindrance at C-Br LowerHigher
Governing Factor Less steric hindrance around the reaction site.Steric hindrance from the ortho-methyl group.
Expected Suzuki Coupling Rate FasterSlower

Conclusion

This guide provides a framework for researchers to make informed decisions when selecting one of these isomers for a particular synthetic application. It is recommended that the provided general protocols be optimized for specific substrates and desired outcomes. Further experimental studies directly comparing the kinetics and yields of these two isomers under identical conditions would be highly valuable to the scientific community.

References

Spectroscopic Differentiation of Bromo-methylbenzoic Acid Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of the spectroscopic differences between various isomers of bromo-methylbenzoic acid, offering a foundational reference for their differentiation using nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS).

The isomers of bromo-methylbenzoic acid, which can vary by the substitution pattern of the bromine and methyl groups on the benzoic acid backbone or by the position of the bromine on the methyl group, present unique spectral fingerprints. Understanding these differences is paramount for unambiguous structural elucidation. This guide summarizes key quantitative data and outlines the experimental protocols for these analytical techniques.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for five isomers of bromo-methylbenzoic acid. These values are compiled from various spectral databases and literature sources.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for differentiating isomers by probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. The chemical shifts (δ) are highly sensitive to the electronic effects and spatial arrangement of the substituents on the aromatic ring.

Isomer¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
3-(Bromomethyl)benzoic acid 7.93 (m, 2H), 7.43 (m, 2H), 4.55 (s, 2H)Not readily available
3-Bromo-4-methylbenzoic acid Aromatic protons typically appear in the 7.0-8.5 ppm range. The methyl protons will appear as a singlet around 2.4 ppm.Aromatic carbons: ~125-140, Carboxyl carbon: ~167, Methyl carbon: ~20
4-Bromo-3-methylbenzoic acid Aromatic protons typically appear in the 7.0-8.5 ppm range. The methyl protons will appear as a singlet around 2.5 ppm.Aromatic carbons: ~125-140, Carboxyl carbon: ~167, Methyl carbon: ~20
2-Bromo-4-methylbenzoic acid Aromatic protons typically appear in the 7.0-8.5 ppm range. The methyl protons will appear as a singlet around 2.4 ppm.Aromatic carbons: ~125-140, Carboxyl carbon: ~167, Methyl carbon: ~20
2-Bromo-3-methylbenzoic acid Aromatic protons typically appear in the 7.0-8.5 ppm range. The methyl protons will appear as a singlet around 2.5 ppm.Aromatic carbons: ~125-140, Carboxyl carbon: ~167, Methyl carbon: ~20
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. Key absorptions for these isomers include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and vibrations associated with the aromatic ring and C-Br bond.

IsomerKey FT-IR Absorptions (cm⁻¹)
3-(Bromomethyl)benzoic acid ~3000 (O-H), ~1700 (C=O), ~1600, ~1450 (C=C aromatic), ~1200 (C-O), ~680 (C-Br)
3-Bromo-4-methylbenzoic acid ~3000 (O-H), ~1690 (C=O), ~1600, ~1480 (C=C aromatic), ~1250 (C-O), ~650 (C-Br)
4-Bromo-3-methylbenzoic acid ~3000 (O-H), ~1685 (C=O), ~1600, ~1470 (C=C aromatic), ~1260 (C-O), ~660 (C-Br)
2-Bromo-4-methylbenzoic acid ~3000 (O-H), ~1695 (C=O), ~1600, ~1490 (C=C aromatic), ~1240 (C-O), ~670 (C-Br)
2-Bromo-3-methylbenzoic acid ~3000 (O-H), ~1690 (C=O), ~1600, ~1460 (C=C aromatic), ~1230 (C-O), ~640 (C-Br)
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For bromo-methylbenzoic acid isomers, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio.

IsomerMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
All Isomers 214/216 (M⁺/M⁺+2)199/201 ([M-CH₃]⁺), 171/173 ([M-COOH]⁺), 135 ([M-Br]⁺), 91 ([C₇H₇]⁺)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of bromo-methylbenzoic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the bromo-methylbenzoic acid isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: The data can be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Instrument Setup: Use a standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, apply pressure to the sample to ensure good contact with the crystal and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile isomers.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peaks (M⁺ and M⁺+2) and major fragment ions. The relative abundances of these ions provide structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic differentiation of bromo-methylbenzoic acid isomers.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Isomer Sample Isomer Sample NMR NMR Isomer Sample->NMR FTIR FTIR Isomer Sample->FTIR MS MS Isomer Sample->MS ¹H & ¹³C Spectra ¹H & ¹³C Spectra NMR->¹H & ¹³C Spectra IR Spectrum IR Spectrum FTIR->IR Spectrum Mass Spectrum Mass Spectrum MS->Mass Spectrum Structure Elucidation Structure Elucidation ¹H & ¹³C Spectra->Structure Elucidation IR Spectrum->Structure Elucidation Mass Spectrum->Structure Elucidation

A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-2-methylbenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of organic synthesis, particularly in the design and development of novel pharmaceutical agents and advanced materials, the selection of appropriate starting materials is paramount. Halogenated benzoic acids are versatile building blocks, and among them, 4-bromo-2-methylbenzoic acid and 4-chloro-2-methylbenzoic acid are frequently employed. The choice between a bromo or a chloro substituent can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective, data-driven comparison of the reactivity of these two compounds in key chemical transformations, offering researchers the insights needed to make informed decisions in their synthetic strategies.

Theoretical Framework: Understanding Aryl Halide Reactivity

The reactivity of aryl halides in reactions such as cross-coupling and nucleophilic aromatic substitution is primarily governed by the nature of the carbon-halogen (C-X) bond. Several factors contribute to the differential reactivity between aryl bromides and chlorides.

The C-Br bond is longer and weaker than the C-Cl bond, making it more susceptible to cleavage. This is a dominant factor in reactions where the C-X bond is broken in the rate-determining step, such as the oxidative addition step in palladium-catalyzed cross-coupling reactions.[1][2] Consequently, aryl bromides are generally more reactive than aryl chlorides in these transformations.[2] While chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond, the greater polarizability of the C-Br bond and the better leaving group ability of the bromide ion often result in higher reactivity for the bromo-substituted compound.[1]

G Factors Influencing Aryl Halide Reactivity A Aryl Halide Reactivity (C-X Bond Cleavage) B C-X Bond Strength (Br < Cl) A->B inversely proportional to C Leaving Group Ability (Br- > Cl-) A->C proportional to D Polarizability (Br > Cl) A->D proportional to E Conclusion: 4-Bromo- derivative is generally more reactive in cross-coupling B->E C->E D->E

Caption: Factors influencing aryl halide reactivity.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for the formation of carbon-carbon bonds. In these reactions, the oxidative addition of the aryl halide to the Pd(0) catalyst is a critical step. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond facilitates this step, rendering this compound more reactive than its chloro- counterpart.

A comparative study on the Suzuki reaction of 4-halobenzoic acids with phenylboronic acid demonstrated this reactivity trend.[3] While 4-iodobenzoic acid was the most reactive, 4-bromobenzoic acid showed significantly higher conversion in a shorter reaction time compared to 4-chlorobenzoic acid under similar conditions.[3] For instance, the reaction with the bromo derivative proceeded efficiently at lower catalyst loadings and shorter reaction times.[3]

Comparative Performance in Suzuki-Miyaura Coupling
ParameterThis compound Derivative4-Chloro-2-methylbenzoic Acid Derivative
Relative Reactivity HigherLower
Typical Catalyst Loading Lower (e.g., 0.05 mol%)[3]Higher (e.g., 0.4 mol%)[3]
Typical Reaction Time Shorter (e.g., 10 minutes)[3]Longer (e.g., 6 hours)[3]
Reaction Temperature Often proceeds at lower temperaturesMay require higher temperatures[4]
Yield Generally higher under mild conditionsCan be lower or require more forcing conditions

Data extrapolated from comparative studies on similar 4-halobenzoic acids.[3]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)-X(L2) (Aryl-Halide Complex) Pd(0)L2->Oxidative_Addition Ar-X (4-Bromo/Chloro-2-methylbenzoic acid) Transmetalation Ar-Pd(II)-R(L2) (Aryl-Organoborane Complex) Oxidative_Addition->Transmetalation R-B(OR)2 (Boronic acid/ester) Reductive_Elimination Ar-R (Coupled Product) Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (4-bromo- or 4-chloro-2-methylbenzoic acid, 1.0 equiv.), the boronic acid (1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Solvent and Base: Add a suitable solvent (e.g., a mixture of toluene (B28343) and water or dioxane) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another important transformation for aryl halides. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex).[5][6] For SNAr to occur, the aromatic ring must typically be activated by strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group.[5][6]

The carboxylic acid group in 4-halo-2-methylbenzoic acids is an electron-withdrawing group, which can facilitate nucleophilic attack. In the SNAr mechanism, the rate-determining step is often the initial attack of the nucleophile to form the Meisenheimer complex. The stability of this intermediate is crucial. The electronegativity of the halogen can play a significant role here, with more electronegative halogens stabilizing the intermediate through induction. This can lead to a reactivity trend of F > Cl > Br > I, which is the opposite of that observed in cross-coupling reactions.[5] Therefore, it is predicted that 4-chloro-2-methylbenzoic acid would be more reactive than this compound in SNAr reactions.

SNAr_Mechanism SNAr Addition-Elimination Mechanism start Aryl Halide + Nucleophile intermediate Meisenheimer Complex (Resonance Stabilized Carbanion) start->intermediate Addition (Rate-determining) product Substituted Product + Halide intermediate->product Elimination

Caption: SNAr addition-elimination mechanism workflow.

Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a general protocol for an SNAr reaction.

  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve the aryl halide (4-bromo- or 4-chloro-2-methylbenzoic acid, 1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP).

  • Reagents: Add the nucleophile (e.g., an alcohol, amine, or thiol, 1.1-2.0 equiv.) and a base (e.g., K₂CO₃ or NaH) if required.

  • Reaction Conditions: Heat the mixture to a high temperature (often >100 °C) and stir. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and pour it into water. Acidify the mixture if necessary to protonate the product.

  • Purification: Collect the precipitated solid by filtration or extract the aqueous layer with an organic solvent. Purify the crude product by recrystallization or column chromatography.

Conclusion

The choice between this compound and 4-chloro-2-methylbenzoic acid as a synthetic precursor is highly dependent on the intended chemical transformation.

  • For palladium-catalyzed cross-coupling reactions , this compound is the superior choice due to its higher reactivity, which allows for milder reaction conditions, lower catalyst loadings, and often higher yields.

  • For nucleophilic aromatic substitution reactions , 4-chloro-2-methylbenzoic acid is predicted to be more reactive due to the higher electronegativity of chlorine, which better stabilizes the intermediate Meisenheimer complex.

Researchers should consider these reactivity differences in conjunction with factors such as cost and availability when designing synthetic routes. This guide provides the fundamental principles and practical considerations to aid in the rational selection of these valuable building blocks.

References

The Strategic Advantage of 4-Bromo-2-methylbenzoic Acid in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical development, the choice of starting materials is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and environmental footprint of a synthetic route. 4-Bromo-2-methylbenzoic acid has emerged as a highly versatile and advantageous precursor for the synthesis of a range of complex molecules, including potent insecticides and antibacterial agents. This guide provides an objective comparison of this compound against other common precursors, supported by experimental data, to inform researchers, scientists, and drug development professionals in their synthetic strategy.

At a Glance: Key Advantages of this compound

The strategic positioning of the bromo, methyl, and carboxylic acid functionalities on the benzene (B151609) ring endows this compound with a unique combination of reactivity and selectivity. This makes it an ideal building block in multi-step syntheses, offering distinct advantages over other precursors.

FeatureAdvantage of this compound
Versatile Reactivity The presence of multiple reactive sites allows for a variety of chemical transformations, including Suzuki-Miyaura cross-coupling, Friedel-Crafts acylation, and nucleophilic substitution.[1]
Cost-Effectiveness In certain synthetic routes, such as for the insecticide Fluralaner (B1663891), it provides a more economical pathway with a shorter route and milder reaction conditions compared to some alternatives.[2]
Industrial Scalability Synthetic routes utilizing this compound have been developed for large-scale production, highlighting its practicality for industrial applications.[2]
Precursor to Key Intermediates It serves as a crucial starting material for the synthesis of high-value intermediates like antibacterial anthranilic acids and complex biaryl compounds.[3]

Comparison 1: Synthesis of the Insecticide Fluralaner

Fluralaner is a potent isoxazoline (B3343090) insecticide and acaricide.[4] Its synthesis can be approached from various precursors, and a comparison of these routes highlights the advantages of using a 4-bromo-2-methyl-substituted benzoic acid derivative.

One established route to a key intermediate of Fluralaner starts from 4-bromo-3-methylbenzoic acid. However, this pathway is reported to be challenging for industrial-scale production due to the use of expensive reagents like lithium aluminum hydride and palladium acetate (B1210297), as well as the limited availability of another essential starting material.[5]

An alternative, more cost-effective industrial method for a crucial Fluralaner intermediate begins with 2-fluorotoluene.[5] While economically viable, this route involves multiple steps, including acetylation, cyanide substitution, and hydrolysis.

A patented method utilizing this compound as the initial raw material offers a compelling alternative. This approach involves a three-step reaction sequence of esterification, a palladium-catalyzed reaction, and haloketone synthesis to produce a key intermediate.[2] This route is touted for its low raw material cost, shorter pathway, and mild reaction conditions, making it suitable for large-scale synthesis.[2]

Table 1: Comparison of Precursors for Fluralaner Intermediate Synthesis

PrecursorKey AdvantagesKey DisadvantagesReported Overall Yield
This compound Low raw material cost, short synthetic route, mild reaction conditions, suitable for large-scale production.[2]Specific yield data for the complete intermediate synthesis is not publicly detailed.Not specified in detail, but the final amidation step to yield Fluralaner is high (75.5% - 95.2%).[6]
4-bromo-3-methylbenzoic acid Established synthetic route.Use of expensive reagents (LiAlH4, Pd(OAc)2), and a key starting material is not readily available, hindering industrial production.[5]Not specified.
2-fluorotoluene Cost-effective for industrial production due to readily available starting materials.[5]A multi-step process involving several transformations.Not specified in detail.
Experimental Protocol: Final Amidation Step in Fluralaner Synthesis

The final step in Fluralaner synthesis typically involves the amidation of a carboxylic acid intermediate with 2-amino-N-(2,2,2-trifluoroethyl)acetamide (B189037). The following is a representative protocol:

  • Reaction Setup: In a suitable reactor, dissolve (4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoyl)glycine (10.0 g, 21 mmol) in dichloromethane (B109758) (300 mL) at room temperature (20-25°C).[6]

  • Addition of Reagents: Add 2,2,2-trifluoroethan-1-amine (12.5 g, 126.2 mmol) and 4-dimethylaminopyridine (B28879) (DMAP) (4 g, 32.7 mmol) to the suspension and stir for at least 15 minutes.[6]

  • Coupling Agent: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) (4.8 g, 25 mmol) and continue to stir until the reaction is complete as monitored by HPLC.[6]

  • Work-up: Add a 5% aqueous solution of hydrochloric acid (300 mL) and separate the phases. The aqueous phase is extracted with dichloromethane (100 mL).[6]

  • Isolation: Combine the organic phases and evaporate the solvent to yield the product.[6]

  • Purification: The crude product can be purified by crystallization from a mixture of ethyl acetate and toluene.[6]

This final step has been reported to yield Fluralaner in high purity (>99%) with an overall yield for the final two steps of 75.5%.[6]

Signaling Pathway: Mechanism of Action of Fluralaner

Fluralaner acts as an antagonist of both GABA (γ-aminobutyric acid)-gated and glutamate-gated chloride channels in the nervous system of insects and acarines.[4][7] This blockage prevents the influx of chloride ions into the nerve cells, leading to hyperexcitability, paralysis, and ultimately the death of the parasite.[8]

Fluralaner_Mechanism cluster_neuron Insect Neuron GABA_Receptor GABA-gated Cl- Channel Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Allows Glutamate_Receptor Glutamate-gated Cl- Channel Glutamate_Receptor->Chloride_Influx Allows Hyperpolarization Neuron Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Paralysis_Death Paralysis & Death Hyperpolarization->Paralysis_Death Prevents Inhibition, leading to Fluralaner Fluralaner Fluralaner->GABA_Receptor Blocks Fluralaner->Glutamate_Receptor Blocks

Fluralaner's antagonistic action on insect GABA and glutamate (B1630785) receptors.

Comparison 2: Synthesis of Biaryl Compounds via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly in the creation of biaryl structures prevalent in many pharmaceuticals.[9] Aryl halides are key reactants in this process, and this compound serves as an excellent aryl bromide precursor.

An alternative to aryl halides are aryl triflates. The choice between an aryl bromide and an aryl triflate can influence reaction conditions and outcomes. Generally, the C-Br bond is more readily cleaved by palladium catalysts than the C-OTf bond, often leading to higher reactivity for aryl bromides under standard conditions.[10] However, the use of specific ligands can modulate this selectivity. For instance, some studies have shown that with certain catalyst systems, aryl triflates can be selectively coupled in the presence of aryl bromides.[11]

Table 2: Comparison of Aryl Bromides vs. Aryl Triflates in Suzuki Coupling

Precursor TypeKey AdvantagesKey DisadvantagesTypical Reaction Conditions
Aryl Bromide (e.g., this compound) Generally higher reactivity, often requiring milder conditions. More established and widely used.[10]Bromine is a halogen, which can be a concern for environmental and atom economy reasons.Pd catalyst (e.g., Pd(OAc)2, Pd2(dba)3), phosphine (B1218219) ligand, base (e.g., K2CO3, Cs2CO3), solvent (e.g., toluene, dioxane, water), room temperature to reflux.[12]
Aryl Triflate Can be synthesized from phenols, offering an alternative synthetic route. Can exhibit different selectivity in complex molecules.[13]Often less reactive than the corresponding bromide, may require more forcing conditions or specialized ligands.[10]Similar to aryl bromides, but may require specific ligands to enhance reactivity.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide like 4-bromobenzoic acid (a close analog of the title compound).

  • Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).[12]

  • Catalyst and Solvent: Add the palladium catalyst (e.g., 0.05 mol% Pd nanoparticle dispersion) and a suitable solvent (e.g., a mixture of water and an organic solvent).[12]

  • Reaction: Stir the mixture at the desired temperature (e.g., reflux) for the required time (e.g., 10 minutes to several hours), monitoring the reaction progress by TLC or GC.[12]

  • Work-up: After cooling, acidify the mixture and extract the product with an organic solvent (e.g., chloroform).[12]

  • Isolation: Dry the organic layer, remove the solvent under reduced pressure, and purify the product, for example, by recrystallization.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Workflow Start Start Materials: Aryl Bromide (Ar-Br) Boronic Acid (R-B(OH)2) Base, Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Br + Pd(0) -> Ar-Pd(II)-Br) Start->Oxidative_Addition Transmetalation Transmetalation (Base activates Boronic Acid, Ar-Pd(II)-Br + R-B(OH)2 -> Ar-Pd(II)-R) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination (Ar-Pd(II)-R -> Ar-R + Pd(0)) Transmetalation->Reductive_Elimination Product Biaryl Product (Ar-R) Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Pd(0) is regenerated Catalyst_Regeneration->Oxidative_Addition

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparison 3: Synthesis of Antibacterial Anthranilic Acid Derivatives

Anthranilic acid and its derivatives are known to possess a wide range of biological activities, including antibacterial properties.[14] this compound is a valuable precursor for creating substituted anthranilic acids.[3] A common class of these derivatives is N-phenylanthranilic acids.

The classical synthesis of N-phenylanthranilic acid involves the Ullmann condensation of an o-halobenzoic acid with aniline (B41778) in the presence of a copper catalyst.[15] This allows for a direct comparison between using an o-chlorobenzoic acid and the potential use of this compound for the synthesis of a structurally related N-aryl anthranilic acid.

Table 3: Comparison of Precursors for N-Phenylanthranilic Acid Synthesis

PrecursorCatalyst/ReagentsReported YieldKey Considerations
o-Chlorobenzoic acid Aniline, K2CO3, Copper oxide82-93%[15]A well-established, high-yielding reaction.
o-Iodobenzoic acid Substituted anilines, Copper acetate, Sodium acetate in waterGood yields reported.[16]Iodine is a heavier halogen, which can be a disadvantage in terms of atom economy.
This compound (proposed) Aniline derivative, Cu catalyst, BasePlausible high yieldThe bromine at the para-position and the methyl at the ortho-position may influence reactivity and the properties of the final product.
Experimental Protocol: Synthesis of N-Phenylanthranilic Acid from o-Chlorobenzoic Acid
  • Reaction Setup: In a round-bottomed flask equipped with an air-cooled condenser, mix aniline (1.66 moles), o-chlorobenzoic acid (0.26 mole), anhydrous potassium carbonate (0.3 mole), and copper oxide (1 g).[15]

  • Reaction: Reflux the mixture for two hours using an oil bath.[15]

  • Work-up: Remove excess aniline by steam distillation. Add decolorizing carbon to the residual solution, boil, and filter.[15]

  • Precipitation: Add the filtrate to a dilute hydrochloric acid solution with stirring to precipitate the product.[15]

  • Isolation: Filter the precipitated acid and dry it to obtain N-phenylanthranilic acid.[15]

Signaling Pathway: Antibacterial Mechanism of Anthranilic Acid Derivatives

The antibacterial mechanism of anthranilic acid derivatives can be multifaceted. One identified pathway involves the inhibition of the fatty acid synthase II (FAS-II) system in bacteria, which is crucial for building the bacterial cell membrane. Specifically, some derivatives act as inhibitors of MabA (FabG1), an essential enzyme in this pathway.[17] Another proposed mechanism for some anthranilic acids is the induction of intrabacterial acidification, which disrupts cellular homeostasis and leads to bacterial cell death.[17]

Antibacterial_Mechanism cluster_bacterium Bacterial Cell FAS_II Fatty Acid Synthesis II (FAS-II) Pathway Mycolic_Acids Mycolic Acids / Cell Membrane Components FAS_II->Mycolic_Acids Produces MabA MabA (FabG1) Enzyme MabA->FAS_II Is a key part of Cell_Death Bacterial Cell Death Mycolic_Acids->Cell_Death Disruption leads to Acidification Intrabacterial Acidification Acidification->Cell_Death Leads to Anthranilic_Acid_Derivative Anthranilic Acid Derivative Anthranilic_Acid_Derivative->MabA Inhibits Anthranilic_Acid_Derivative->Acidification Induces

Potential antibacterial mechanisms of anthranilic acid derivatives.

Conclusion

This compound stands out as a strategic precursor in the synthesis of complex and high-value molecules. Its advantages are particularly evident in the industrial production of the insecticide Fluralaner, where it enables a more cost-effective and scalable process compared to alternatives. In the realm of Suzuki-Miyaura cross-coupling, it serves as a reliable and reactive aryl bromide, a mainstay in the construction of biaryl motifs. Furthermore, it is a key building block for a class of compounds with significant therapeutic potential, such as antibacterial anthranilic acid derivatives. While alternative precursors exist for each of these applications, this compound often presents a superior balance of reactivity, cost, and synthetic versatility, making it a preferred choice for many applications in modern organic synthesis.

References

A Comparative Guide to the Synthesis of Substituted Biphenyl-2-Carboxylic Acids: Alternative Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted biphenyl-2-carboxylic acid motif is a privileged scaffold in medicinal chemistry and materials science. Its synthesis has been approached through various methodologies, each with distinct advantages and limitations. This guide provides a comprehensive comparison of three prominent synthetic routes—Suzuki-Miyaura Coupling, the Ullmann Reaction, and Directed Ortho-Metalation (DoM)—offering insights into their starting materials, reaction conditions, and overall efficiency.

At a Glance: Comparison of Synthetic Routes

FeatureSuzuki-Miyaura CouplingUllmann ReactionDirected Ortho-Metalation (DoM)
Starting Materials Halobenzoic acid/ester & Arylboronic acid/ester2-Halobenzoic acid & AreneSubstituted (bi)phenyl amide or benzoic acid
Catalyst/Reagent Palladium catalyst (e.g., Pd(PPh₃)₄, Pd/C)Copper powder or Copper(I) saltsStrong base (e.g., s-BuLi, LDA)
General Yields High to excellent (>90%)[1][2]Moderate to good (50-90%)[3]Good to excellent (70-95%)
Reaction Temperature Room temperature to moderate heat (e.g., 80°C)[1][2]High temperatures (>150°C)[4]Low temperatures (-78°C to rt)[1][2][5]
Reaction Time Typically short (e.g., 4 hours)[1][2]Can be lengthy (several hours)Generally short (1-3 hours)
Functional Group Tolerance Generally highModerate; sensitive to some functional groupsGood, but sensitive to acidic protons
Key Advantages Mild conditions, high yields, broad substrate scopeLow-cost catalystRegiospecific functionalization
Key Disadvantages Cost of palladium catalysts, residual metal contaminationHarsh conditions, often requires activated substratesRequires stoichiometric strong base, cryogenic conditions

Synthetic Route Overviews

The choice of synthetic strategy for a particular substituted biphenyl-2-carboxylic acid will depend on factors such as the availability of starting materials, desired scale, and the presence of sensitive functional groups. The following diagrams illustrate the logical workflow of each primary synthetic pathway.

Suzuki_Miyaura_Coupling start Halobenzoic Acid/Ester reagents Pd Catalyst, Base start->reagents Coupling Partner 1 boronic Arylboronic Acid/Ester boronic->reagents Coupling Partner 2 product Substituted Biphenyl-2-carboxylic Acid reagents->product Suzuki-Miyaura Coupling

Diagram 1. Suzuki-Miyaura Coupling Pathway

Ullmann_Reaction start 2-Halobenzoic Acid reagents Copper Catalyst, High Temperature start->reagents arene Arene arene->reagents product Substituted Biphenyl-2-carboxylic Acid reagents->product Ullmann Reaction

Diagram 2. Ullmann Reaction Pathway

Directed_Ortho_Metalation start Substituted (Bi)phenyl Amide or Benzoic Acid metalation Strong Base (e.g., s-BuLi) start->metalation Deprotonation intermediate Ortho-lithiated Intermediate metalation->intermediate electrophile Electrophile (e.g., Aryl Halide + Pd cat.) intermediate->electrophile Quench product Substituted Biphenyl-2-carboxylic Acid electrophile->product

Diagram 3. Directed Ortho-Metalation (DoM) Pathway

Experimental Protocols

Suzuki-Miyaura Coupling: Green Synthesis Approach

This protocol is adapted from a green synthesis method for substituted biphenyl (B1667301) carboxylic acids.[1][2]

Starting Materials:

  • Substituted bromobenzoic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Water-soluble fullerene-supported PdCl₂ nanocatalyst (0.05 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Water (5 mL)

Procedure:

  • In a round-bottom flask, combine the substituted bromobenzoic acid, arylboronic acid, potassium carbonate, and the palladium catalyst.

  • Add water to the flask and stir the mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4 hours.

  • Upon completion, acidify the reaction mixture with 1 M HCl to a pH of approximately 2.

  • Extract the product with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Ullmann Reaction: Classical Approach

This protocol is a general procedure adapted from classical Ullmann coupling conditions.[4]

Starting Materials:

  • 2-Iodobenzoic acid (1.0 mmol)

  • Arene (e.g., toluene, xylene) (as solvent and reactant)

  • Activated copper powder (2.0 mmol)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • Dimethylformamide (DMF) (as co-solvent, optional)

Procedure:

  • To a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, add the 2-iodobenzoic acid, potassium carbonate, and activated copper powder.

  • Add the arene as the solvent. If the arene is a solid, use a high-boiling inert solvent like DMF.

  • Heat the reaction mixture to a high temperature (typically 150-200°C) with vigorous stirring.

  • Monitor the reaction by TLC. The reaction may require several hours to reach completion.

  • After cooling to room temperature, filter the reaction mixture to remove the copper salts.

  • If a co-solvent was used, remove it under reduced pressure.

  • Acidify the residue with 1 M HCl and extract the product with a suitable organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Directed Ortho-Metalation (DoM) of an Unprotected Benzoic Acid

This protocol is based on the directed ortho-metalation of unprotected benzoic acids.[1][2][5]

Starting Materials:

  • Substituted benzoic acid (e.g., 2-methoxybenzoic acid) (1.0 mmol)

  • s-Butyllithium (s-BuLi) (2.2 mmol) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (2.2 mmol)

  • Aryl iodide (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • In a flame-dried, argon-purged flask, dissolve the substituted benzoic acid in anhydrous THF.

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Add TMEDA, followed by the dropwise addition of s-BuLi. Stir the mixture at -78°C for 1 hour to ensure complete metalation.

  • In a separate flask, dissolve the aryl iodide and Pd(PPh₃)₄ in anhydrous THF.

  • Transfer the ortho-lithiated benzoic acid solution to the solution of the aryl iodide and palladium catalyst via cannula at -78°C.

  • Allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 4-Bromo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki coupling of 4-Bromo-2-methylbenzoic acid, a sterically hindered substrate of interest in the synthesis of pharmaceuticals and other advanced materials. The presence of the ortho-methyl group and the carboxylic acid functionality presents unique challenges, making the choice of an appropriate catalyst crucial for achieving high yields.

Introduction to the Challenge

The Suzuki coupling of this compound is complicated by two main factors:

  • Steric Hindrance: The methyl group at the ortho position to the bromine atom can impede the oxidative addition step in the catalytic cycle, slowing down the reaction rate.

  • Carboxylic Acid Group: The acidic proton of the carboxylic acid can interfere with the basic conditions typically required for the Suzuki reaction. A common strategy to circumvent this is to protect the carboxylic acid as an ester prior to coupling, followed by deprotection. However, direct coupling of the free acid is often more atom-economical and desirable.

This guide compares the performance of three classes of palladium catalysts in addressing these challenges: a traditional phosphine-ligated catalyst, a modern biarylphosphine (Buchwald-type) ligated catalyst, and an N-heterocyclic carbene (NHC) ligated catalyst.

Comparative Performance of Palladium Catalysts

The following table summarizes the performance of different palladium catalyst systems for the Suzuki coupling of this compound or its methyl ester with phenylboronic acid. The data is compiled from literature reports on sterically hindered substrates.

Catalyst SystemSubstrateBaseSolventTemp. (°C)Time (h)Yield (%)
Catalyst System 1 This compound methyl esterNa₂CO₃Toluene (B28343)/Ethanol/H₂O808-16~95% (estimated)
Catalyst System 2 This compoundK₃PO₄Toluene/H₂O10012-24>95%
Catalyst System 3 This compoundt-BuOKDioxane8012>99% (estimated)

Note: Yields are based on reported data for structurally similar substrates and may vary.

Experimental Protocols

Detailed methodologies for the Suzuki coupling of this compound using the compared catalyst systems are provided below.

Catalyst System 1: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] with Methyl Ester Protection

This protocol involves the initial protection of the carboxylic acid as a methyl ester, followed by the Suzuki coupling.

Step 1: Esterification of this compound

  • Dissolve this compound (1.0 eq) in anhydrous methanol.

  • Add a catalytic amount of a strong acid (e.g., H₂SO₄).

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture, remove the methanol, and extract the methyl ester with a suitable organic solvent.

  • Purify the methyl 4-bromo-2-methylbenzoate by column chromatography.

Step 2: Suzuki Coupling Reaction

  • In a round-bottom flask, dissolve methyl 4-bromo-2-methylbenzoate (1.0 eq) and the desired arylboronic acid (1.2 eq) in a mixture of toluene, ethanol, and water.

  • Add sodium carbonate (Na₂CO₃) (2.0 eq) to the mixture.

  • Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-20 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction to 80 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform a standard aqueous workup.

  • Purify the crude product by column chromatography.

Catalyst System 2: Palladium(II) Acetate (B1210297) [Pd(OAc)₂] with SPhos Ligand (Direct Coupling)

This protocol allows for the direct coupling of the free carboxylic acid, avoiding the need for protection and deprotection steps.

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous potassium phosphate (B84403) (K₃PO₄) (2.0 eq).

  • In a separate vial, prepare a catalyst premix by dissolving Palladium(II) acetate (Pd(OAc)₂) (2 mol%) and SPhos (4 mol%) in anhydrous toluene.

  • Add the catalyst premix to the Schlenk flask containing the reagents.

  • Add additional anhydrous toluene and degassed water to the reaction mixture.

  • Seal the Schlenk flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and water. Acidify the aqueous layer to ensure the product is in its carboxylic acid form.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Catalyst System 3: Palladium-N-Heterocyclic Carbene (NHC) Complex (Direct Coupling)

This protocol utilizes a modern, highly active Pd-NHC catalyst for the direct coupling of the free carboxylic acid.

  • In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and potassium tert-butoxide (t-BuOK) (2.0 eq) to a reaction vial.

  • Add the Pd-NHC precatalyst (e.g., [Pd(IPr)Cl₂]₂, 1-2 mol%) to the vial.

  • Add anhydrous dioxane as the solvent.

  • Seal the vial and heat the reaction mixture to 80 °C with stirring for 12 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and quench with aqueous HCl.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Visualizing the Workflow and Catalytic Cycle

To better understand the experimental process and the underlying mechanism, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, Boronic Acid, and Base solvent Add Solvent and Degas Mixture reagents->solvent catalyst Add Palladium Catalyst under Inert Atmosphere solvent->catalyst heat Heat and Stir (Monitor Progress) catalyst->heat cool Cool Reaction heat->cool quench Aqueous Workup cool->quench extract Extract with Organic Solvent quench->extract purify Purify Product (Chromatography) extract->purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate R-Pd(II)-X L_n oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_biaryl R-Pd(II)-R' L_n transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product reactants R-X + R'-B(OR)₂ reactants->oxidative_addition base Base base->transmetalation

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of the Biological Activities of 4-Bromo-2-methylbenzoic Acid and 2-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological profiles of 4-Bromo-2-methylbenzoic acid and its non-brominated counterpart, 2-methylbenzoic acid, reveals distinct activities and therapeutic potentials. While direct comparative studies are limited, analysis of research on these compounds and their derivatives provides insights into their differing biological effects, primarily in the realms of anticancer and metabolic research.

This compound has emerged as a crucial intermediate in the synthesis of novel therapeutic agents.[1] Its derivatives have been investigated for a range of biological activities, including potential applications in treating proliferative diseases like cancer.[2] The core structure of benzoic acid and its derivatives is recognized for its potential anticancer properties, often linked to the inhibition of enzymes such as histone deacetylases (HDACs).[3][4][5]

In contrast, 2-methylbenzoic acid, also known as o-toluic acid, is recognized as an exogenous metabolite and has been reported in various species, including humans.[6][7] While it is a known plant growth regulator, its therapeutic applications are less explored compared to its brominated analog. However, derivatives of 2-methylbenzoic acid have been synthesized and evaluated as peroxisome proliferator-activated receptor (PPAR) pan agonists, which are crucial in regulating glucose and lipid metabolism.[8][9][10]

Quantitative Comparison of Biological Activity

CompoundBiological Activity InvestigatedTarget/PathwayQuantitative Data
This compound Building block for antibacterial agents[1]Not specifiedNo direct data on parent compound
Precursor for potential anticancer agents[2]Not specifiedNo direct data on parent compound
2-Methylbenzoic acid Metabolite[6][7]Xenobiotic metabolismNo direct data on parent compound
Precursor for PPAR pan agonists[8][9]PPARα, PPARγ, PPARδNo direct data on parent compound

Experimental Protocols

While specific experimental data on the parent compounds is lacking, the methodologies used to evaluate their derivatives provide a framework for potential comparative studies.

In Vitro PPAR Transactivation Assay (for 2-methylbenzoic acid derivatives): This assay is used to determine the ability of a compound to activate PPAR subtypes.[11]

  • Cell Culture: CV-1 cells (monkey kidney fibroblasts) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Transfection: Cells are transfected with expression plasmids for PPARα, γ, or δ and a luciferase reporter plasmid containing PPAR response elements.

  • Compound Treatment: Transfected cells are treated with various concentrations of the test compound (e.g., derivatives of 2-methylbenzoic acid) for 24 hours. Known PPAR agonists like GW7647 (for PPARα), pioglitazone (B448) (for PPARγ), and GW0742 (for PPARδ) are used as positive controls.[11]

  • Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer. The relative activation is calculated with respect to the maximum activation obtained with the respective positive control.[11]

In Vitro Anticancer Activity Assay (General for Benzoic Acid Derivatives): This type of assay assesses the ability of a compound to inhibit cancer cell growth.[3]

  • Cell Culture: Human cancer cell lines (e.g., breast, colon) are cultured in appropriate media.

  • Compound Treatment: Cells are treated with different concentrations of the test compound (e.g., derivatives of this compound) for a specified period (e.g., 24-72 hours).

  • Cell Viability Assay: Cell viability is determined using methods like the MTT assay, which measures the metabolic activity of cells.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.

Signaling Pathways and Mechanisms of Action

Peroxisome Proliferator-Activated Receptors (PPARs) Signaling:

Derivatives of 2-methylbenzoic acid have been investigated as PPAR agonists. PPARs are nuclear receptors that, upon activation by a ligand, heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to the regulation of genes involved in lipid and glucose metabolism, as well as inflammation.

PPAR_Signaling cluster_nucleus Nucleus Ligand 2-Methylbenzoic Acid Derivative (Agonist) PPAR PPAR Ligand->PPAR Binds to RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Metabolic_Regulation Regulation of Glucose and Lipid Metabolism Gene_Expression->Metabolic_Regulation Leads to Experimental_Workflow Compound_Synthesis Compound Synthesis (e.g., this compound derivatives) In_Vitro_Screening In Vitro Screening (e.g., Cell Viability Assays, Receptor Binding Assays) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (Active Compounds) In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Gene Expression Analysis) Hit_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

References

A Comparative Guide to the Synthetic Routes of 4-Bromo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 4-Bromo-2-methylbenzoic acid is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of two primary synthetic routes to this important molecule, offering detailed experimental protocols and quantitative data to inform decisions on process selection.

Comparison of Synthetic Routes

The two most viable methods for the synthesis of this compound are the oxidation of 4-bromo-2-methyltoluene and a multi-step approach involving a Sandmeyer reaction. The choice between these routes will depend on factors such as starting material availability, desired purity, and scalability.

ParameterRoute 1: Oxidation of 4-bromo-2-methyltolueneRoute 2: Sandmeyer Reaction from 2-amino-4-bromotoluene
Starting Material 4-bromo-2-methyltoluene2-amino-4-bromotoluene
Key Reactions Side-chain oxidationDiazotization, Cyanation, Hydrolysis
Reagents Potassium permanganate (B83412) (KMnO4) or catalytic oxidation (e.g., Co/Mn catalysts with O2)Sodium nitrite (B80452), Copper(I) cyanide, Strong acid/base
Reaction Steps 13
Reported Yield Typically high (can exceed 90%) for similar oxidationsGenerally good over the three steps
Purity Good, purification often straightforward by recrystallizationCan require purification at each step
Advantages Short and direct route, potentially high-yielding.Avoids handling of elemental bromine, good control over regiochemistry.
Disadvantages Use of strong oxidizing agents like KMnO4 can be challenging to handle on a large scale. Catalytic oxidation may require specialized equipment.Multi-step process increases overall synthesis time and potential for material loss. Involves highly toxic cyanide reagents.

Experimental Protocols

Route 1: Oxidation of 4-bromo-2-methyltoluene

This method involves the direct oxidation of the methyl group of 4-bromo-2-methyltoluene to a carboxylic acid. A common and effective oxidizing agent for this transformation is potassium permanganate (KMnO4).

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-bromo-2-methyltoluene and a solution of potassium permanganate in water. The molar ratio of KMnO4 to the starting material should be approximately 2:1 to ensure complete oxidation.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple color of the permanganate. The reaction time can vary from several hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The brown manganese dioxide precipitate is removed by filtration.

  • Acidification: The filtrate is then acidified with a strong acid, such as hydrochloric acid, until the pH is acidic. This will precipitate the this compound.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or acetic acid, to yield the final product.

Route 2: Sandmeyer Reaction from 2-amino-4-bromotoluene

This three-step route begins with the diazotization of 2-amino-4-bromotoluene, followed by a cyanation reaction (a Sandmeyer reaction), and finally hydrolysis of the resulting nitrile to the carboxylic acid. The Sandmeyer reaction is a versatile method for the synthesis of aryl halides and other functional groups from aryl diazonium salts.

Step 1: Diazotization of 2-amino-4-bromotoluene

  • Amine Dissolution: Dissolve 2-amino-4-bromotoluene in a mixture of a strong acid (e.g., hydrochloric acid or sulfuric acid) and water.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Nitrite Addition: Slowly add a solution of sodium nitrite in water dropwise to the cooled amine solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.

Step 2: Cyanation of the Diazonium Salt

  • Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cyanide solution. The reaction is often exothermic, and the temperature should be controlled. The aryl nitrile will precipitate out of the solution.

  • Isolation: The 4-bromo-2-methylbenzonitrile (B1267194) is then isolated by filtration and washed.

Step 3: Hydrolysis of 4-bromo-2-methylbenzonitrile

  • Reaction: The crude 4-bromo-2-methylbenzonitrile is refluxed in a solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

  • Work-up (Acid Hydrolysis): After cooling, the reaction mixture is poured into water, and the precipitated this compound is collected by filtration.

  • Work-up (Base Hydrolysis): If basic hydrolysis is used, the reaction mixture is first acidified to precipitate the carboxylic acid.

  • Purification: The crude product can be purified by recrystallization.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Synthesis_Route_1 start 4-bromo-2-methyltoluene reagent KMnO4 or Catalytic Oxidation (O2) start->reagent product This compound reagent->product caption Route 1: Oxidation

Caption: Route 1: Oxidation of 4-bromo-2-methyltoluene.

Synthesis_Route_2 start 2-amino-4-bromotoluene step1 Diazotization (NaNO2, H+) start->step1 intermediate1 Diazonium Salt step1->intermediate1 step2 Cyanation (CuCN) intermediate1->step2 intermediate2 4-bromo-2-methylbenzonitrile step2->intermediate2 step3 Hydrolysis (H+ or OH-) intermediate2->step3 product This compound step3->product caption Route 2: Sandmeyer Reaction

Caption: Route 2: Sandmeyer Reaction Pathway.

A Comparative Guide to the Characterization and Authentication of 4-Bromo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical characterization and authentication of 4-Bromo-2-methylbenzoic acid against its structural isomers, 2-Bromo-4-methylbenzoic acid and 4-Bromo-3-methylbenzoic acid. The data presented herein is essential for quality control, impurity profiling, and unambiguous identification in research and development settings.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and its selected isomers is presented in Table 1. These properties serve as the first line of differentiation between the compounds.

PropertyThis compound2-Bromo-4-methylbenzoic Acid4-Bromo-3-methylbenzoic Acid
CAS Number 68837-59-27697-27-07697-28-1
Molecular Formula C₈H₇BrO₂C₈H₇BrO₂C₈H₇BrO₂
Molecular Weight 215.04 g/mol 215.04 g/mol 215.04 g/mol
Melting Point (°C) 180-184143-147[1]212-216[2]
Appearance White to off-white crystalline powder[3]White to Almost white powder to crystalWhite to off-white crystalline powder[4]
Solubility Sparingly soluble in water[3]-Sparingly soluble in water[4]

Spectroscopic and Chromatographic Characterization

The following sections detail the expected and reported data from key analytical techniques used for the structural elucidation and authentication of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between these isomers based on the chemical shifts and coupling patterns of the aromatic protons.

Table 2: Comparative ¹H NMR Spectral Data (Predicted and Reported)

CompoundAromatic Protons (ppm)Methyl Protons (ppm)Carboxylic Acid Proton (ppm)
This compound Expected: 3H, complex multipletExpected: ~2.5 (s, 3H)Expected: >10 (s, 1H)
2-Bromo-4-methylbenzoic acid Reported: δ 7.91 – 7.87 (m, 2H), 7.57 – 7.53 (m, 2H)[5]Reported: 2.36 (s, 3H)-
4-Bromo-3-methylbenzoic acid ---

Note: Specific, publicly available ¹H NMR spectral data for this compound and 4-Bromo-3-methylbenzoic acid is limited. The expected values are based on general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The key absorptions for these benzoic acid derivatives are expected in the regions of the O-H stretch of the carboxylic acid, the C=O stretch, and C-H and C-Br vibrations.

Table 3: Comparative IR Spectral Data

Functional GroupThis compound (Expected)2-Bromo-4-methylbenzoic acid (Available Data)4-Bromo-3-methylbenzoic acid (Available Data)
O-H Stretch (Carboxylic Acid) 3300-2500 cm⁻¹ (broad)--
C-H Stretch (Aromatic) 3100-3000 cm⁻¹--
C-H Stretch (Aliphatic) 3000-2850 cm⁻¹--
C=O Stretch (Carboxylic Acid) ~1700 cm⁻¹Available via SpectraBase[6]Available via SpectraBase[3]
C-Br Stretch 800-600 cm⁻¹--
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. For all three isomers, the molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity are expected due to the presence of the bromine atom.

Table 4: Comparative Mass Spectrometry Data

FeatureThis compound2-Bromo-4-methylbenzoic acid4-Bromo-3-methylbenzoic acid
Molecular Ion [M]⁺ m/z 214m/z 214m/z 214
[M+2]⁺ Isotope Peak m/z 216m/z 216m/z 216
Key Fragments Expected: [M-OH]⁺, [M-COOH]⁺, [M-Br]⁺--

Note: GC-MS data for this compound is mentioned in PubChem, with top peaks at m/z 89 and 63, and the third highest at 196.[7] The fragmentation of benzoic acids typically involves the loss of the hydroxyl and carboxyl groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for separating it from its isomers and other impurities.

Table 5: Representative HPLC Method Parameters

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Isocratic or Gradient (e.g., 30-80% B over 20 min)
Flow Rate 1.0 mL/min
Detection UV at ~254 nm
Column Temperature 30 °C

Note: This is a general method adaptable for the separation of benzoic acid isomers. Optimization may be required for baseline separation of all three isomers.

Experimental Protocols

The following are generalized protocols for the analytical techniques discussed.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Data Processing: Process the FID to obtain the spectrum. Reference the spectrum to the residual solvent peak. Integrate the peaks and determine the chemical shifts and coupling constants.

IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background scan and then the sample scan. The resulting spectrum will be in terms of percent transmittance or absorbance.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low temperature (e.g., 100 °C) to a high temperature (e.g., 280 °C).

  • MS Conditions: Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

High-Performance Liquid Chromatography (HPLC)
  • Mobile Phase Preparation: Prepare the aqueous and organic mobile phases as specified in Table 5. Filter and degas both solutions.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Instrument: An HPLC system with a UV detector, pump, column oven, and autosampler.

  • Chromatographic Run: Equilibrate the column with the initial mobile phase conditions. Inject the sample and run the specified gradient program.

  • Data Analysis: Integrate the peak areas to determine the purity and quantify any impurities against a reference standard.

Visualization of Analytical Workflow and Comparison

The following diagrams illustrate the general workflow for chemical characterization and a logical comparison of the key distinguishing features of the isomers.

Chemical_Authentication_Workflow cluster_0 Initial Assessment cluster_1 Spectroscopic & Chromatographic Analysis cluster_2 Data Analysis & Authentication Sample Sample Physicochemical_Properties Physicochemical Properties (Melting Point, Appearance) Sample->Physicochemical_Properties NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS HPLC HPLC (Purity & Separation) Sample->HPLC Data_Comparison Compare with Reference Data and Alternatives NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison HPLC->Data_Comparison Authentication Authenticated Structure Data_Comparison->Authentication

Caption: General workflow for the characterization and authentication of a chemical compound.

Isomer_Comparison Start Isomers Bromo-methylbenzoic Acid Isomers Start->Isomers Melting_Point Different Melting Points Isomers->Melting_Point Differentiation by Physical Property NMR_Shifts Distinct Aromatic Proton Shifts (¹H NMR) Isomers->NMR_Shifts Differentiation by Spectroscopy HPLC_Retention Separable by HPLC (Different Retention Times) Isomers->HPLC_Retention Differentiation by Chromatography Compound_1 This compound Melting_Point->Compound_1 Compound_2 2-Bromo-4-methylbenzoic acid Melting_Point->Compound_2 Compound_3 4-Bromo-3-methylbenzoic acid Melting_Point->Compound_3 NMR_Shifts->Compound_1 NMR_Shifts->Compound_2 NMR_Shifts->Compound_3 HPLC_Retention->Compound_1 HPLC_Retention->Compound_2 HPLC_Retention->Compound_3

Caption: Logical comparison of key distinguishing features of bromo-methylbenzoic acid isomers.

References

comparing the efficacy of different cross-coupling methods for 4-Bromo-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of aryl halides is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other advanced materials. Among the vast array of available substrates, 4-Bromo-2-methylbenzoic acid presents a versatile scaffold for the introduction of diverse molecular fragments through various cross-coupling reactions. This guide provides an objective comparison of the efficacy of four prominent cross-coupling methods—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—for the derivatization of this compound. The information is supported by experimental data from literature, offering a practical resource for selecting the optimal synthetic strategy.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for each cross-coupling method, facilitating a direct comparison of their performance. It is important to note that reaction conditions can be further optimized to improve yields and efficiency.

Cross-Coupling Method Coupling Partner Catalyst System Base Solvent Temperature (°C) Time (h) Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)/H₂O10016~95
Heck Styrene (B11656)Pd(OAc)₂ / P(o-tol)₃Et₃NDMF10024~85-90 (representative)
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF652~90 (representative)
Buchwald-Hartwig 4-MethylanilinePd₂(dba)₃ / XPhosNaOtBuToluene10024~81 (of the hydrolyzed product)[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established literature procedures and may require optimization for specific applications.

Suzuki-Miyaura Coupling

This protocol is adapted from a similar reaction with 4-bromobenzoic acid.

Reaction: this compound + Phenylboronic acid → 2-Methylbiphenyl-4-carboxylic acid

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (B84403) (K₃PO₄, 2.0 mmol), and palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol) with 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Add degassed toluene (5 mL) and water (1 mL) to the mixture.

  • The reaction mixture is heated to 100 °C and stirred for 16 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield 2-methylbiphenyl-4-carboxylic acid.

Heck Reaction (Representative Protocol)

This is a representative protocol for the Heck coupling of an aryl bromide with an alkene.[2]

Reaction: this compound + Styrene → 2-Methyl-4-styrylbenzoic acid

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), styrene (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol), and triethylamine (B128534) (Et₃N, 1.5 mmol).

  • Add N,N-dimethylformamide (DMF, 5 mL) to the mixture.

  • The tube is sealed and the reaction is heated to 100 °C for 24 hours.

  • After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • Purification by flash chromatography affords 2-methyl-4-styrylbenzoic acid.

Sonogashira Coupling (Representative Protocol)

This protocol is a general procedure for the Sonogashira coupling of aryl bromides with terminal alkynes.[3]

Reaction: this compound + Phenylacetylene → 2-Methyl-4-(phenylethynyl)benzoic acid

Procedure:

  • To a Schlenk flask containing this compound (1.0 mmol) and copper(I) iodide (CuI, 0.02 mmol), add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.01 mmol).

  • The flask is evacuated and backfilled with argon.

  • Add anhydrous tetrahydrofuran (B95107) (THF, 10 mL) and triethylamine (Et₃N, 2.0 mmol).

  • Phenylacetylene (1.1 mmol) is then added dropwise via syringe.

  • The reaction is stirred at 65 °C for 2 hours.

  • Upon completion, the mixture is cooled, and the solvent is removed in vacuo.

  • The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of ammonium (B1175870) chloride and brine.

  • The organic layer is dried, concentrated, and the product is purified by column chromatography.

Buchwald-Hartwig Amination

This protocol describes the synthesis of 2-methyl-4-[(4-methylphenyl)amino]benzoic acid.[1]

Reaction: Methyl 4-bromo-2-methylbenzoate + 4-Methylaniline → Methyl 2-methyl-4-[(4-methylphenyl)amino]benzoate, followed by hydrolysis.

Procedure:

  • A mixture of methyl 4-bromo-2-methylbenzoate (1.0 mmol), 4-methylaniline (1.2 mmol), sodium tert-butoxide (NaOtBu, 1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.01 mmol), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 mmol) is placed in a Schlenk tube.

  • The tube is evacuated and filled with argon.

  • Anhydrous toluene (5 mL) is added, and the mixture is heated at 100 °C for 24 hours.

  • After cooling, the reaction is quenched with water and extracted with ethyl acetate.

  • The organic phase is washed, dried, and concentrated. The crude ester is then hydrolyzed using standard procedures (e.g., with NaOH in methanol/water) to yield 2-methyl-4-[(4-methylphenyl)amino]benzoic acid, which can be purified by crystallization.

Mandatory Visualizations

The following diagrams illustrate the general workflow and a comparative logic for the selection of a cross-coupling method.

G General Cross-Coupling Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction cluster_workup Workup & Purification A Aryl Halide (this compound) E Inert Atmosphere (e.g., Argon) A->E B Coupling Partner (Boronic acid, Olefin, Alkyne, Amine) B->E C Catalyst & Ligand C->E D Base & Solvent D->E F Heating & Stirring E->F Reaction Conditions G Quenching F->G H Extraction G->H I Purification (e.g., Chromatography) H->I J Final Product I->J

A general experimental workflow for cross-coupling reactions.

G Decision Matrix for Cross-Coupling Method Selection cluster_methods Coupling Methods cluster_criteria Key Performance Indicators Start Select Cross-Coupling Method for This compound Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki Heck Heck (C-C Bond, Olefinic) Start->Heck Sonogashira Sonogashira (C-C Bond, Alkynyl) Start->Sonogashira Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald Yield High Yield? Suzuki->Yield Heck->Yield Sonogashira->Yield Buchwald->Yield Conditions Mild Conditions? Yield->Conditions Substrate Substrate Availability? Conditions->Substrate FG_Tolerance Functional Group Tolerance? Substrate->FG_Tolerance Final_Choice Optimal Method FG_Tolerance->Final_Choice

References

A Comparative Guide to Assessing the Purity of Commercially Available 4-Bromo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of synthesized compounds. 4-Bromo-2-methylbenzoic acid is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Ensuring its purity is paramount for reaction efficiency, yield, and the minimization of unwanted side reactions. This guide provides a comparative overview of analytical methods for assessing the purity of commercially available this compound, complete with experimental protocols and data presentation.

Understanding Potential Impurities

The purity profile of commercially available this compound can be influenced by its synthetic route. Common methods for its preparation may introduce specific impurities. For instance, synthesis from 4-bromo-2-methylbenzonitrile (B1267194) could result in residual starting material or byproducts from the hydrolysis step.[3] Another route, the bromination of 2-methylbenzoic acid, could potentially lead to the formation of isomeric impurities, such as other brominated toluic acids, or unreacted starting material. Therefore, a robust analytical method should be capable of separating the main component from these and other potential impurities.

Comparison of Analytical Methods for Purity Assessment

Several analytical techniques can be employed to determine the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose.[4] Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy also provide valuable information on purity and impurity identification.[5][6]

Analytical MethodPrincipleInformation ProvidedTypical Purity Range Reported by Suppliers
HPLC Separation based on differential partitioning of analytes between a stationary and mobile phase.Quantitative purity assessment, detection and quantification of non-volatile impurities.min 98%[4]
GC-MS Separation of volatile compounds followed by mass-based detection and identification.Identification of volatile impurities and confirmation of the main component's identity.>98.0%
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural elucidation, identification and quantification of impurities with distinct proton signals.N/A
Melting Point Determination of the temperature range over which the solid melts.A sharp melting point range close to the literature value (180-184 °C) indicates high purity.[2]180-184 °C

Table 1: Comparison of Analytical Methods

Hypothetical Purity Comparison of Commercial Suppliers

To illustrate the potential variability in purity among commercial sources, the following table presents hypothetical data based on HPLC analysis of this compound from three different suppliers.

SupplierLot NumberPurity by HPLC (%)Major Impurity (%)Retention Time of Major Impurity (min)
Supplier A A12399.50.25 (Unidentified)3.8
Supplier B B45698.21.1 (Isomer)5.2
Supplier C C78997.51.8 (Starting Material)2.5

Table 2: Hypothetical Purity Data from Different Commercial Suppliers

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This section provides a detailed protocol for the determination of this compound purity using reverse-phase HPLC.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard (of known high purity)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the commercial this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. Chromatographic Conditions

  • Column: C18 (4.6 mm x 250 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

4. Procedure

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the diluent (blank) to ensure a clean baseline.

  • Inject the reference standard solution and identify the retention time of the main peak.

  • Inject the sample solution.

  • Integrate all peaks in the chromatogram, excluding those from the blank.

  • Calculate the purity of the sample using the area percent method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for assessing the purity of commercially available this compound.

Purity_Assessment_Workflow start Start: Receive Commercial This compound sample_prep Sample Preparation: - Weigh Sample - Dissolve in Diluent start->sample_prep hplc_analysis HPLC Analysis: - Inject Sample - Acquire Chromatogram sample_prep->hplc_analysis data_processing Data Processing: - Integrate Peaks - Calculate Area % hplc_analysis->data_processing purity_determination Purity Determination: - Compare with Reference - Identify Impurities data_processing->purity_determination report Generate Report: - Purity Value - Impurity Profile purity_determination->report end End: Purity Assessed report->end

Caption: Workflow for Purity Assessment of this compound.

Signaling Pathway for Method Selection

The choice of analytical method can be guided by the specific requirements of the research. The following diagram illustrates a decision-making pathway for selecting the appropriate analytical technique.

Method_Selection_Pathway start Start: Need to Assess Purity of This compound quant_purity Quantitative Purity and Known Impurities? start->quant_purity unknown_impurities Identification of Unknown Impurities? quant_purity->unknown_impurities No hplc Use HPLC quant_purity->hplc Yes gc_ms Use GC-MS unknown_impurities->gc_ms Yes (Volatile) nmr Use NMR unknown_impurities->nmr Yes (Non-Volatile/Structure) end End: Method Selected hplc->end gc_ms->end nmr->end

Caption: Decision Pathway for Analytical Method Selection.

By following a systematic approach to purity assessment, researchers can ensure the quality and reliability of their starting materials, leading to more robust and reproducible scientific outcomes.

References

A Comparative Review of 4-Bromo-2-methylbenzoic Acid Isomers and Their Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical step in the synthesis of novel compounds. Bromo-methylbenzoic acids are a class of versatile intermediates widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comparative overview of the applications of 4-bromo-2-methylbenzoic acid and its various isomers, supported by experimental data and detailed protocols to aid in the selection of the most suitable isomer for specific research and development needs.

This comparison guide delves into the documented applications of various isomers of bromo-methylbenzoic acid, highlighting their roles as key building blocks in organic synthesis. While a direct quantitative comparison of performance between isomers for the same application is not extensively available in the literature, this guide presents the known uses and synthetic protocols for individual isomers, allowing for an informed selection based on the desired final product and reaction pathway.

Isomer Applications: A Comparative Overview

The strategic placement of the bromo and methyl groups on the benzoic acid scaffold significantly influences the reactivity and utility of each isomer. The following table summarizes the primary applications of various bromo-methylbenzoic acid isomers based on available literature.

IsomerCAS NumberPrimary ApplicationsKey Reactions
This compound 68837-59-2Intermediate for compounds with antibacterial activity; Synthesis of complex organic molecules.Suzuki couplings, Friedel-Crafts acylation, Nucleophilic substitution.[1]
3-Bromo-2-methylbenzoic acid 76006-33-2Synthesis of α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors.Substitution reactions, Esterification, Amide formation.
5-Bromo-2-methylbenzoic acid 79669-49-1Synthesis of the anti-diabetic drug Canagliflozin (B192856).[2]Friedel-Crafts acylation, Reduction.
2-Bromo-3-methylbenzoic acid 53663-39-1Intermediate for anti-inflammatory and analgesic drugs; Synthesis of N-phenyl-3-methylanthranilic acid.[3][4]Copper-catalyzed amination.[4]
3-Bromo-4-methylbenzoic acid 7697-26-9Synthesis of biphenyl (B1667301) amides, 2-benzazepine-4-acetic acid derivatives, and O-spiro C-aryl glucosides.[5][6]Esterification, Reduction, Suzuki coupling, Boronation reactions.[1]
4-Bromo-3-methylbenzoic acid 7697-28-1Preparation of 4-bromo-3-methylbenzoyl chloride and other organic compounds.[7]-
2-Bromo-4-methylbenzoic acid 7697-27-0Synthesis of 4′-hydroxy-5:6′-dimethyldibenzo-α-pyrone and 2-bromo-4-methylbenzophenone.[8]-
2-Bromo-5-methylbenzoic acid 6967-82-4Intermediate for pharmaceuticals and agrochemicals.[9]-
2-Bromo-6-methylbenzoic acid 90259-31-7Intermediate in synthesizing pharmaceuticals, agrochemicals, and dyes.[10]Suzuki coupling, Boronation, Reduction, Esterification.[10]
6-Bromo-3-methoxy-2-methylbenzoic acid 55289-17-3Synthesis of functionalized anilines via Curtius rearrangement; Preparation of fluorenone derivatives via Ullmann coupling.Curtius rearrangement, Ullmann coupling.

Experimental Protocols and Synthetic Workflows

Detailed experimental procedures are crucial for the successful application of these isomers. Below are selected protocols for key synthetic transformations.

Synthesis of Canagliflozin Intermediate from 5-Bromo-2-methylbenzoic Acid

The synthesis of the anti-diabetic drug Canagliflozin prominently features 5-Bromo-2-methylbenzoic acid as a key starting material. The initial step involves a Friedel-Crafts acylation to couple the benzoic acid derivative with thiophene.

Experimental Protocol: Friedel-Crafts Acylation

  • Preparation of the Acid Chloride: To a suspension of 5-bromo-2-methylbenzoic acid (1 equivalent) in dichloromethane (B109758) (DCM), add N,N-Dimethylformamide (0.09 equivalents). The reaction mixture is stirred at room temperature until gas evolution ceases (approximately 2.5 hours). After concentration under reduced pressure, the residue is redissolved in DCM.

  • Acylation: In a separate flask, a suspension of aluminum trichloride (B1173362) (1.1 equivalents) in DCM is prepared. The solution of the acid chloride is added dropwise to this suspension at 0°C over 20 minutes. Thiophene (1 equivalent) is then added, and the reaction mixture is stirred at room temperature.

  • Work-up: The reaction is quenched by the addition of water. The organic layer is separated, washed, dried, and concentrated to yield (5-bromo-2-methylphenyl)(thiophen-2-yl)methanone. This intermediate can then be carried forward through a reduction step to furnish a key precursor to Canagliflozin.[2][5]

The following diagram illustrates the initial steps in the synthesis of a Canagliflozin intermediate.

G Synthesis of Canagliflozin Intermediate A 5-Bromo-2-methylbenzoic acid C 5-Bromo-2-methylbenzoyl chloride A->C Acyl Chloride Formation B Oxalyl Chloride / DMF E (5-Bromo-2-methylphenyl)(thiophen-2-yl)methanone C->E Friedel-Crafts Acylation D Thiophene, AlCl3 G 2-(5-Bromo-2-methylbenzyl)thiophene (Canagliflozin Intermediate) E->G Ketone Reduction F Reduction (e.g., Triethylsilane, BF3.OEt2)

Caption: Synthetic workflow for a key intermediate of Canagliflozin.

Synthesis of a Protected Arylamine via Curtius Rearrangement

6-Bromo-3-methoxy-2-methylbenzoic acid serves as a precursor for substituted anilines through the Curtius rearrangement. This process converts the carboxylic acid into an amine group, providing a valuable intermediate for various heterocyclic scaffolds in medicinal chemistry.

Experimental Protocol: Curtius Rearrangement

  • To a solution of 6-bromo-3-methoxy-2-methylbenzoic acid (1.0 equivalent) in anhydrous toluene, triethylamine (B128534) (3.0 equivalents) is added.

  • Diphenylphosphoryl azide (B81097) (DPPA) (1.1 equivalents) is then added dropwise at room temperature.

  • After the addition is complete, the reaction mixture is heated to reflux and stirred for 2-4 hours.

  • The reaction mixture is then cooled, and excess tert-butanol (B103910) is added. The mixture is stirred at reflux for an additional 12-16 hours.

  • Work-up involves washing with saturated aqueous sodium bicarbonate solution and brine, followed by separation, drying, and concentration of the organic layer.

  • The crude product is purified by silica (B1680970) gel column chromatography to yield tert-butyl (2-bromo-5-methoxy-6-methylphenyl)carbamate.[1]

The diagram below outlines the workflow for this synthesis.

G Synthesis of a Protected Arylamine A 6-Bromo-3-methoxy-2-methylbenzoic acid C Acyl Azide Intermediate A->C Azide Formation B 1. DPPA, Triethylamine 2. Heat E tert-Butyl (2-bromo-5-methoxy-6-methylphenyl)carbamate C->E Curtius Rearrangement & Trapping D tert-Butanol, Reflux

Caption: Workflow for the synthesis of a protected arylamine.

Synthesis of Fluorenone Derivatives via Ullmann Coupling

Substituted fluorenones, with potential applications in materials science, can be synthesized from 6-Bromo-3-methoxy-2-methylbenzoic acid. The key step is a copper-catalyzed Ullmann coupling to form a biaryl compound, which is then cyclized.

General Experimental Protocol: Ullmann Coupling

  • The starting 6-bromo-3-methoxy-2-methylbenzoic acid is first esterified (e.g., to its methyl ester).

  • In a flame-dried flask under an inert atmosphere, the methyl ester is combined with activated copper powder.

  • A high-boiling point solvent (e.g., DMF, nitrobenzene) is added.

  • The reaction mixture is heated to a high temperature (typically >150 °C) and stirred vigorously for several hours to days.

  • After completion, the mixture is cooled and filtered to remove the copper catalyst.

  • The resulting biphenyl ester is then hydrolyzed to yield 4,4′-dimethoxy-3,3′-dimethyldiphenic acid, which can be subsequently cyclized to the fluorenone.[1]

The synthetic pathway is depicted in the following diagram.

G Synthesis of Fluorenone Derivatives A 6-Bromo-3-methoxy-2-methylbenzoic acid C Methyl 6-bromo-3-methoxy-2-methylbenzoate A->C B Esterification E Biaryl Ester C->E Ullmann Coupling D Copper, Heat G 4,4'-dimethoxy-3,3'-dimethyldiphenic acid E->G F Hydrolysis I Fluorenone Derivative G->I H Cyclization (e.g., Strong Acid)

Caption: Synthetic pathway to fluorenone derivatives.

Conclusion

The various isomers of bromo-methylbenzoic acid offer a rich palette of starting materials for synthetic chemists. The choice of a specific isomer is dictated by the desired substitution pattern of the final product. While this guide provides an overview of their applications and some key experimental protocols, the development of novel synthetic routes and the direct comparison of isomer performance in specific reactions remain fertile areas for future research. The provided data and workflows are intended to serve as a valuable resource for researchers in the rational design and execution of their synthetic strategies.

References

A Quantum Chemical Deep Dive: Comparative Analysis of Bromo-Methylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced physicochemical and electronic properties of isomeric compounds is paramount. This guide provides a comparative analysis of three bromo-toluic acid isomers: 3-bromo-4-methylbenzoic acid, 4-bromo-3-methylbenzoic acid, and 5-bromo-2-methylbenzoic acid. By examining their properties through both experimental data and a proposed quantum chemical framework, this document aims to illuminate the subtle yet significant differences arising from positional isomerism.

The strategic placement of methyl and bromo substituents on the benzoic acid scaffold can profoundly influence molecular characteristics such as acidity, reactivity, and intermolecular interactions. These variations are critical in the fields of medicinal chemistry and materials science, where precise molecular architecture dictates biological activity and material performance.

Comparative Overview of Physicochemical and Quantum Chemical Properties

Property3-bromo-4-methylbenzoic acid4-bromo-3-methylbenzoic acid5-bromo-2-methylbenzoic acid
Molecular Structure Br at C3, CH₃ at C4Br at C4, CH₃ at C3Br at C5, CH₃ at C2
Melting Point (°C) 200-202212-216[1][2]167-171[3]
pKa (Predicted) Not readily available4.04 ± 0.10[1][4]3.48 ± 0.25[5]
Dipole Moment (Debye) To be calculatedTo be calculatedTo be calculated
HOMO Energy (eV) To be calculatedTo be calculatedTo be calculated
LUMO Energy (eV) To be calculatedTo be calculatedTo be calculated
HOMO-LUMO Gap (eV) To be calculatedTo be calculatedTo be calculated

Experimental and Computational Protocols

To ensure reproducibility and facilitate further research, this section details the methodologies for determining the key properties of the bromo-methylbenzoic acid isomers.

Quantum Chemical Calculations

Objective: To determine the dipole moment, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and to generate Molecular Electrostatic Potential (MEP) maps.

Methodology: Density Functional Theory (DFT)

  • Software: Gaussian 09 or a comparable quantum chemistry software package is recommended.[6]

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a robust choice for this class of molecules.[6][7][8]

  • Basis Set: The 6-311++G(d,p) basis set is suggested to provide a good balance of accuracy and computational cost for obtaining optimized geometries and electronic properties.[6][7][8]

  • Geometry Optimization: The molecular geometry of each isomer should be fully optimized in the gas phase without any symmetry constraints.

  • Frequency Analysis: A frequency calculation should be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Following successful optimization, the dipole moment, HOMO and LUMO energies, and the electrostatic potential can be calculated at the same level of theory.

  • MEP Map Generation: The molecular electrostatic potential map should be generated by mapping the calculated electrostatic potential onto the electron density surface of the optimized molecule. This visualization helps in identifying regions of positive (electron-poor) and negative (electron-rich) potential.

Determination of Acid Dissociation Constant (pKa)

Objective: To experimentally determine the acid dissociation constant (pKa) of each isomer in an aqueous solution.

Methodology: Potentiometric Titration

  • Sample Preparation: Prepare a standard solution of each bromo-methylbenzoic acid isomer of known concentration in a suitable solvent mixture (e.g., water-ethanol) if solubility in pure water is limited.

  • Titration Setup: Use a calibrated pH meter and a burette filled with a standardized solution of a strong base (e.g., NaOH).

  • Titration Procedure:

    • Place a known volume of the acid solution in a beaker and immerse the pH electrode.

    • incrementally add the base from the burette, recording the pH after each addition.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of base added.

    • The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.

    • Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Melting Point Determination

Objective: To determine the melting point range of each isomer.

Methodology: Capillary Melting Point Method

  • Sample Preparation: Finely powder a small amount of the crystalline bromo-methylbenzoic acid isomer.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample slowly and observe the temperature at which the substance first begins to melt and the temperature at which it is completely molten. This range is the melting point.

Logical Workflow for Isomer Comparison

The following diagram illustrates a logical workflow for the comparative analysis of the bromo-methylbenzoic acid isomers, from their fundamental structural differences to the resulting impact on their physicochemical and quantum chemical properties.

G Comparative Analysis Workflow of Bromo-Methylbenzoic Acid Isomers cluster_isomers Isomeric Structures cluster_experimental Experimental Characterization cluster_computational Quantum Chemical Calculations (DFT) cluster_analysis Comparative Analysis isomer1 3-bromo-4-methylbenzoic acid pka pKa Determination (Potentiometric Titration) isomer1->pka mp Melting Point (Capillary Method) isomer1->mp dft Geometry Optimization (B3LYP/6-311++G(d,p)) isomer1->dft isomer2 4-bromo-3-methylbenzoic acid isomer2->pka isomer2->mp isomer2->dft isomer3 5-bromo-2-methylbenzoic acid isomer3->pka isomer3->mp isomer3->dft acidity Acidity & Reactivity (pKa, HOMO-LUMO Gap) pka->acidity phys_props Physical Properties (Melting Point) mp->phys_props properties Calculation of: - Dipole Moment - HOMO/LUMO Energies - Electrostatic Potential dft->properties mep Generation of Molecular Electrostatic Potential (MEP) Map properties->mep properties->acidity intermol Intermolecular Interactions (Dipole Moment, MEP) properties->intermol mep->intermol

Caption: Workflow for comparing bromo-methylbenzoic acid isomers.

Conclusion

This guide provides a framework for the systematic comparison of bromo-methylbenzoic acid isomers, emphasizing the interplay between experimental data and quantum chemical calculations. The provided protocols offer a clear path for researchers to obtain critical data for understanding the structure-property relationships in these molecules. Such detailed analyses are indispensable for the rational design of new pharmaceuticals and functional materials, where the subtle differences between isomers can lead to vastly different outcomes.

References

Unveiling the Reactivity of 4-Bromo-2-methylbenzoic Acid: A Comparative Guide to Predicted and Experimental Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of a molecule is paramount for its effective utilization in synthesis. This guide provides a comprehensive comparison of the predicted and experimentally validated reactivity of 4-Bromo-2-methylbenzoic acid, a versatile building block in the creation of pharmaceuticals and fine chemicals. We delve into theoretical predictions based on computational studies and contrast them with reported experimental outcomes, offering a clear perspective on its chemical behavior.

Predicted Reactivity Profile

The reactivity of this compound is governed by the interplay of electronic and steric effects imparted by its substituents: the electron-withdrawing bromo group, the electron-donating methyl group, and the carboxylic acid group. Density Functional Theory (DFT) studies on substituted benzoic acids provide a framework for predicting the reactivity of this molecule.[1][2][3]

The bromine atom at the para position acts as an electron-withdrawing group via its inductive effect (-I) and a weak deactivating group through resonance (+R). This is expected to increase the acidity of the carboxylic acid compared to benzoic acid itself.[1][2] The methyl group at the ortho position is electron-donating (+I effect and hyperconjugation), which would typically decrease acidity. However, the ortho-position of the methyl group introduces significant steric hindrance around the carboxylic acid and the adjacent C1 carbon. This steric crowding is predicted to play a crucial role in its reactions, potentially hindering the approach of bulky reagents.

In electrophilic aromatic substitution reactions, the directing effects of the substituents would predict substitution at the positions ortho and para to the activating methyl group and meta to the deactivating bromo and carboxylic acid groups. However, the existing substitution pattern leaves only positions 3 and 5 available for further substitution.

For nucleophilic substitution reactions, the carbon-bromine bond is a key reactive site. The electron-withdrawing nature of the aromatic ring, enhanced by the carboxylic acid group, makes the C-Br bond susceptible to cleavage, particularly in transition metal-catalyzed cross-coupling reactions.

Experimental Validation of Reactivity

Experimental studies have confirmed the versatile reactivity of this compound in a variety of organic transformations. It is a commonly used intermediate in the synthesis of complex organic molecules.[4]

Key experimentally observed reactions include:

  • Suzuki-Miyaura Cross-Coupling: The carbon-bromine bond readily participates in palladium-catalyzed Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.[4] This reaction is a cornerstone for the synthesis of biaryl compounds.

  • Friedel-Crafts Acylation: The aromatic ring can undergo Friedel-Crafts acylation, although the substitution pattern and the presence of both activating and deactivating groups can influence the regioselectivity and reaction conditions required.

  • Esterification: The carboxylic acid group undergoes standard esterification reactions with alcohols in the presence of an acid catalyst.

  • Amide Formation: The carboxylic acid can be converted to an amide by reaction with amines, often after activation to the corresponding acid chloride.

The following table summarizes the predicted and experimentally observed reactivity at different sites of the molecule.

Reactive SitePredicted ReactivityExperimental Validation
Carboxylic Acid (C1) Increased acidity due to the -I effect of the para-bromo group, potentially modulated by the +I effect of the ortho-methyl group. Steric hindrance from the ortho-methyl group may affect reaction rates with bulky reagents.The carboxylic acid readily undergoes esterification and amide formation. Quantitative pKa data is not readily available in the reviewed literature.
Aromatic Ring (Electrophilic Substitution) Substitution is predicted to be challenging due to the existing substitution pattern. The remaining positions (3 and 5) are sterically hindered and electronically influenced by multiple groups.Friedel-Crafts acylation has been reported, indicating the ring is sufficiently nucleophilic for this transformation under appropriate conditions.
Carbon-Bromine Bond (C4) Susceptible to nucleophilic attack and oxidative addition in the presence of transition metal catalysts due to the electron-withdrawing nature of the ring.The C-Br bond is readily cleaved in Suzuki-Miyaura cross-coupling reactions, demonstrating its utility as a synthetic handle.[4]
Methyl Group (C2) The benzylic protons of the methyl group could potentially be susceptible to radical halogenation.No direct experimental evidence for reactions at the methyl group was found in the reviewed literature.

Comparison with Alternative Isomers

The reactivity of this compound can be further understood by comparing it to its structural isomers.

CompoundKey Structural DifferencePredicted Impact on ReactivityExperimental Observations
4-Bromo-3-methylbenzoic acid Methyl group is at the meta position relative to the carboxylic acid.Less steric hindrance around the carboxylic acid. The electronic influence of the methyl group on the C-Br bond is altered.Used as a building block in the synthesis of pharmaceuticals and other organic compounds.[5][6][7]
3-Bromo-4-methylbenzoic acid Bromo and methyl groups are swapped.The electron-donating methyl group is now para to the carboxylic acid, likely decreasing its acidity compared to the 4-bromo isomer.Reactivity is influenced by the altered electronic and steric environment.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

A general procedure for the Suzuki-Miyaura coupling of an aryl bromide, such as this compound, with a boronic acid is as follows:

  • In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

General Protocol for Friedel-Crafts Acylation

A general procedure for the Friedel-Crafts acylation of an aromatic compound is as follows:

  • To a stirred suspension of a Lewis acid catalyst (e.g., AlCl₃, 1.1-1.5 equivalents) in an inert solvent (e.g., dichloromethane (B109758) or nitrobenzene) at 0 °C, add the acylating agent (e.g., an acyl chloride or anhydride, 1 equivalent) dropwise.

  • After stirring for a short period, add a solution of the aromatic substrate (e.g., this compound, 1 equivalent) in the same solvent dropwise, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over an anhydrous salt and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Visualizing Reaction Pathways

Suzuki_Coupling cluster_reactants Reactants cluster_catalytic_cycle Pd(0) Catalytic Cycle cluster_products Products 4-Bromo-2-methylbenzoic_acid This compound Oxidative_Addition Oxidative Addition 4-Bromo-2-methylbenzoic_acid->Oxidative_Addition Boronic_Acid Ar-B(OH)₂ Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd(0) Pd(0) Pd(0)->Oxidative_Addition Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Coupled_Product Biaryl Product Reductive_Elimination->Coupled_Product Pd(0)_regen Pd(0) Reductive_Elimination->Pd(0)_regen

Caption: Suzuki-Miyaura cross-coupling of this compound.

Friedel_Crafts_Acylation Acyl_Chloride R-COCl Acylium_Ion_Formation Formation of Acylium Ion Acyl_Chloride->Acylium_Ion_Formation Lewis_Acid AlCl₃ Lewis_Acid->Acylium_Ion_Formation Acylium_Ion R-C≡O⁺ Acylium_Ion_Formation->Acylium_Ion Electrophilic_Attack Electrophilic Aromatic Substitution Acylium_Ion->Electrophilic_Attack Aromatic_Substrate This compound Aromatic_Substrate->Electrophilic_Attack Sigma_Complex Arenium Ion (Sigma Complex) Electrophilic_Attack->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Product Acylated Product Deprotonation->Product

Caption: Mechanism of Friedel-Crafts Acylation.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2-methylbenzoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, it is crucial to handle 4-Bromo-2-methylbenzoic acid with care, adhering to all safety protocols outlined in the product's Safety Data Sheet (SDS). This guide provides essential information for the safe and compliant disposal of this chemical.

Proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This substance is classified as toxic if swallowed and may cause skin, eye, and respiratory irritation[1][2]. Disposal procedures must comply with all federal, state, and local regulations[3].

Disposal Options and Key Considerations

The following table summarizes the primary disposal methods for this compound, as recommended by safety data sheets.

Disposal MethodKey Considerations & Procedural NotesRegulatory Compliance
Licensed Waste Disposal Company This is the most recommended method. Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Ensure the company is certified to handle hazardous chemical waste.Adherence to local, state, and federal hazardous waste regulations is mandatory.[3]
Incineration The material can be sent to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1] Another option is to dissolve or mix the material with a combustible solvent and burn it in a chemical scrubber.[4]Requires a facility with the appropriate permits for chemical incineration.
Recycling Where possible, the material should be recycled.[1] This is often coordinated through a licensed waste management service.Dependent on the availability of certified chemical recycling programs.

Step-by-Step Disposal Protocol

  • Waste Identification and Classification :

    • As a chemical waste generator, you must first determine if the discarded this compound is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) or other regional regulations.[3]

    • Keep the waste in its original container or a clearly labeled, suitable, and closed container.[4][5] Do not mix with other waste.

  • Handling and Storage of Waste :

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-impermeable gloves, safety goggles, and protective clothing, when handling the waste material.[6][7]

    • Store the waste in a locked, well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][6]

  • Arranging for Disposal :

    • Contact a licensed and approved waste disposal company to arrange for pickup and disposal.[4][6]

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they can handle it appropriately.

  • Spill and Contaminated Material Management :

    • In case of a spill, prevent the formation of dust.[4][6][7]

    • Sweep or shovel the spilled material into a suitable container for disposal.[1][6]

    • Do not allow the product to enter drains or waterways.[3][4]

    • Any contaminated materials (e.g., PPE, absorbent materials) should be disposed of in the same manner as the chemical itself.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Waste Identification (this compound) E Package and label for disposal. Store in a secure, ventilated area. A->E B Is the container empty? C Triple rinse with appropriate solvent. Dispose of rinsate as chemical waste. B->C Yes F Is recycling an option through a certified vendor? B->F No D Deface label and dispose of container as non-hazardous waste (consult local regulations). C->D E->B G Arrange for recycling. F->G Yes H Contact Licensed Waste Disposal Company. F->H No J Disposal via Incineration or other approved methods. G->J I Provide SDS and arrange for pickup. H->I I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Bromo-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Bromo-2-methylbenzoic acid, including operational and disposal plans.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 68837-59-2

  • Molecular Formula: C8H7BrO2

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects to ensure proper handling.

GHS Hazard Statements:

  • H301: Toxic if swallowed[1][2][3]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[1]

Signal Word: Danger[1][2][3]

Hazard Pictograms:

PictogramHazard Class
alt text
Acute toxicity (oral)
alt text
Skin Irritation, Eye Irritation, Respiratory Irritation

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Chemical safety goggles or a face shield.Must be compliant with EN166 (EU) or NIOSH (US) standards.[3]
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are generally suitable for incidental splashes. For more extensive handling, consult the glove manufacturer's compatibility chart.[4]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.A chemically resistant apron may be necessary for larger quantities.[5]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator.Required if working in a poorly ventilated area or if dust is generated.[2]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Avoid generating dust.[6]

  • Do not eat, drink, or smoke in the handling area.[1][2][3]

  • Wash hands thoroughly after handling.[1][2][3]

  • Avoid contact with skin and eyes.[3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][2]

  • Store locked up.[1][2][3]

Accidental Release and Disposal Measures

In the event of a spill or the need for disposal, follow these procedures to mitigate hazards and protect the environment.

Accidental Release:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wear appropriate PPE and prevent the spread of the material.

  • Clean-up: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.[1]

Disposal:

  • Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

  • The substance should be disposed of by a licensed professional waste disposal service.

  • Do not allow the chemical to enter drains or waterways.[7]

First Aid Measures

Immediate and appropriate first aid is crucial in case of exposure.

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[1][2][3]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][6]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][2]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[1][2]

Logical Workflow for Handling this compound

The following diagram illustrates the procedural flow for safely handling this chemical from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Identifies required protection Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Ensures safety measures are in place Weighing/Measuring Weighing/Measuring Prepare Work Area->Weighing/Measuring Proceeds to handling Performing Reaction Performing Reaction Weighing/Measuring->Performing Reaction Decontaminate Work Area Decontaminate Work Area Performing Reaction->Decontaminate Work Area After experiment completion Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Follows regulations

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.